molecular formula C9H6ClFN2 B14750922 2-(Chloromethyl)-7-fluoroquinazoline

2-(Chloromethyl)-7-fluoroquinazoline

Cat. No.: B14750922
M. Wt: 196.61 g/mol
InChI Key: MSMBRUBMMYZKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-fluoroquinazoline is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its structure incorporates two key functional handles: a chloromethyl group at the 2-position and a fluorine atom at the 7-position of the quinazoline core. The chloromethyl group is a highly reactive site that allows for further functionalization, enabling researchers to link the quinazoline scaffold to various pharmacophores through nucleophilic substitution or to create diverse chemical libraries . The electron-withdrawing fluorine atom can enhance metabolic stability, influence the molecule's electronic distribution, and improve binding affinity to biological targets. This compound is primarily valued for its role in constructing 4-anilinoquinazoline derivatives, a privileged scaffold in drug discovery. Quinazoline-based molecules are well-known as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . These kinases are critically involved in cell signaling pathways that drive cancer cell proliferation and survival. FDA-approved drugs like gefitinib and erlotinib are based on the 4-anilinoquinazoline structure, underscoring the therapeutic relevance of this chemical class . Researchers utilize 2-(Chloromethyl)-7-fluoroquinazoline as a key building block to introduce strategic substitutions, exploring structure-activity relationships to develop new, potent, and selective kinase inhibitors . In addition to its primary application in oncology research, the quinazoline core is also explored for developing agents with potential antibacterial, anti-inflammatory, and anticonvulsant activities. The synthetic utility of this compound, combined with the proven biological activity of its derivatives, makes it a valuable reagent for hit-to-lead optimization campaigns in academic and industrial research settings. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-(chloromethyl)-7-fluoroquinazoline

InChI

InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-1-2-7(11)3-8(6)13-9/h1-3,5H,4H2

InChI Key

MSMBRUBMMYZKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)CCl

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 2-(Chloromethyl)-7-fluoroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(Chloromethyl)-7-fluoroquinazoline , a critical scaffold in the development of covalent kinase inhibitors (e.g., EGFR inhibitors).

While "2-(Chloromethyl)-7-fluoroquinazoline" can refer to the fully aromatic 4-H species, in drug discovery, this nomenclature almost exclusively refers to the 4-chloro derivative or its stable precursor, the 4(3H)-one tautomer. This guide covers the synthesis of the stable quinazolin-4(3H)-one intermediate and its activation to the 4-chloro species, which is the reactive electrophile required for SNAr coupling with anilines.

Executive Summary

Target Molecule: 2-(Chloromethyl)-7-fluoroquinazoline (and its 4-chloro active derivative).[1][2] Primary Application: Precursor for irreversible EGFR/HER2 inhibitors. The chloromethyl group serves as a handle for solubilizing moieties (e.g., morpholine/piperidine tails), while the 4-position is the site for aniline coupling. Core Challenge: Controlling the reactivity of the chloromethyl group during the harsh cyclization and chlorination conditions to prevent self-alkylation or hydrolysis.

Retrosynthetic Analysis & Pathway

The most robust industrial route utilizes 2-amino-4-fluorobenzoic acid as the starting material. This approach avoids the regioselectivity issues associated with fluorinated anilines and provides a convergent path to the quinazoline core.

Pathway Visualization

SynthesisPathway SM 2-Amino-4-fluorobenzoic Acid Intermediate 2-(Chloromethyl)-7-fluoro- quinazolin-4(3H)-one (Stable Intermediate) SM->Intermediate Cyclocondensation (AcOH, Reflux) Reagent1 Chloroacetyl Chloride Reagent1->Intermediate Product 4-Chloro-2-(chloromethyl)- 7-fluoroquinazoline (Active Scaffold) Intermediate->Product Deoxychlorination (Reflux) Reagent2 POCl3 / DIPEA Reagent2->Product

Figure 1: Two-step synthesis pathway from anthranilic acid derivative to the active 4-chloro quinazoline scaffold.

Step 1: Cyclocondensation

This step constructs the pyrimidine ring. The use of chloroacetyl chloride serves a dual purpose: it acts as the two-carbon cyclizing agent and installs the chloromethyl handle in a single pot.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the primary amine on the acid chloride to form the amide. Under thermal forcing (reflux in acetic acid), the amide nitrogen attacks the carboxylic acid carbonyl (or mixed anhydride), leading to dehydration and ring closure.

Critical Control Point: The chloromethyl group is susceptible to nucleophilic attack. Using Glacial Acetic Acid as the solvent is crucial; it is polar enough to solubilize the zwitterionic starting material but non-nucleophilic toward the alkyl chloride under these conditions.

Experimental Protocol

Reagents:

  • 2-Amino-4-fluorobenzoic acid (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 10V)

Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g) and Glacial Acetic Acid (100 mL).

  • Addition: Add Chloroacetyl chloride (6.1 mL, 1.2 eq) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction; HCl gas evolution.

  • Cyclization: Heat the reaction mixture to reflux (118 °C) and maintain for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product, 2-(chloromethyl)-7-fluoroquinazolin-4(3H)-one , will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove acetic acid) and cold ethanol. Dry under vacuum at 45 °C.

Expected Yield: 75–85% Data Validation (Intermediate):

  • 1H NMR (DMSO-d6): δ 12.72 (br s, 1H, NH), 8.18 (dd, 1H, Ar-H), 7.48 (dd, 1H, Ar-H), 7.42 (dd, 1H, Ar-H), 4.55 (s, 2H, CH2Cl) [1].

  • Appearance: White solid.[3][4][5]

  • Melting Point: ~247–249 °C [1].

Step 2: Aromatization & Activation (Deoxychlorination)

To render the scaffold useful for drug synthesis, the stable 4-oxo group must be converted to the reactive 4-chloro group. This restores aromaticity to the pyrimidine ring and creates an electrophilic site for SNAr reactions.

Mechanism of Activation

Mechanism Tautomer 4(3H)-one Tautomer Enol 4-Hydroxy Tautomer Tautomer->Enol Equilibrium Activated Dichlorophosphate Intermediate Enol->Activated + POCl3 - HCl Product 4-Chloro Product Activated->Product + Cl- (Attack) - PO2Cl2-

Figure 2: Mechanism of POCl3-mediated chlorination.

Experimental Protocol

Reagents:

  • 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one (from Step 1)

  • Phosphorus Oxychloride (POCl3) (5–10 eq, acts as solvent/reagent)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, catalyst/scavenger)

Procedure:

  • Setup: Place the quinazolinone intermediate (e.g., 5.0 g) in a dry flask under an inert atmosphere (Argon/Nitrogen).

  • Addition: Carefully add POCl3 (25 mL). Safety: POCl3 is highly corrosive and reacts violently with moisture.

  • Catalysis: Add DIPEA (4 mL) slowly. The base facilitates the formation of the reactive phosphoryl intermediate.

  • Reaction: Heat to reflux (105 °C) for 2–4 hours. The suspension should clear to become a homogeneous dark solution.

  • Quench (Critical):

    • Remove excess POCl3 via rotary evaporation under reduced pressure (keep bath temp < 50 °C).

    • Dissolve the residue in dry Dichloromethane (DCM) or Toluene.

    • Pour the organic solution slowly into a stirred mixture of Ice/Sat. NaHCO3 .[4] Do not add water to the concentrated residue directly, as the exotherm can degrade the chloromethyl group.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.

  • Storage: The resulting 4-chloro-2-(chloromethyl)-7-fluoroquinazoline is moisture-sensitive. Store at -20 °C under Argon or use immediately in the next step.

Data Validation (Active Scaffold):

  • Mass Spectrometry: M+H peaks corresponding to the dichloro pattern (Cl at pos 4 and CH2Cl).

  • Reactivity Check: React a small aliquot with aniline; rapid conversion to the 4-anilino derivative confirms the presence of the active 4-Cl species.

Quantitative Summary

ParameterStep 1: CyclocondensationStep 2: Activation
Solvent Glacial Acetic AcidNeat POCl3
Temperature 118 °C (Reflux)105 °C (Reflux)
Time 4–6 Hours2–4 Hours
Yield 75–85%60–75%
Key Risk Hydrolysis of chloroacetyl chlorideHydrolysis of 4-Cl product
Purification Precipitation (Water)Extraction/Evaporation

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine. Source: IOP Conference Series: Earth and Environmental Science URL:[Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Source: IntechOpen URL:[Link]

Sources

2-(Chloromethyl)-7-fluoroquinazoline: Scaffold Reactivity & Kinase Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, chemical reactivity, and pharmacological applications of 2-(Chloromethyl)-7-fluoroquinazoline , a specialized heterocyclic scaffold used primarily in the development of targeted kinase inhibitors (e.g., EGFR, VEGFR, Aurora A).

Executive Summary

2-(Chloromethyl)-7-fluoroquinazoline is a high-value pharmacophore intermediate characterized by a bicyclic quinazoline core, a reactive electrophilic chloromethyl "warhead" at the C2 position, and a metabolic modulator (fluorine) at the C7 position. Unlike standard 4-anilinoquinazolines (e.g., Gefitinib) which primarily target the ATP-binding pocket of EGFR via the N1/N3 interaction, derivatives synthesized from the 2-chloromethyl scaffold allow for the extension of the molecule into the solvent-exposed regions or distinct hydrophobic pockets of the kinase, facilitating the development of dual-mechanism inhibitors (e.g., EGFR/VEGFR-2) and covalent probes .

This guide explores the mechanism of action (MOA) from two perspectives:

  • Chemical MOA: The scaffold's role as a versatile electrophile for diversity-oriented synthesis (DOS).

  • Biological MOA: The mode of inhibition of its bioactive derivatives, focusing on ATP-competitive binding and potential covalent interactions.

Chemical Mechanism of Action: The Electrophilic Warhead

The core utility of 2-(Chloromethyl)-7-fluoroquinazoline lies in the high reactivity of the C2-chloromethyl group. This moiety functions as a potent electrophile, susceptible to nucleophilic attack via an SN2 mechanism .

Reactivity Profile
  • Electrophilic Center: The methylene carbon attached to the chlorine is electron-deficient.

  • Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating substitution reactions.

  • Electronic Effect of 7-Fluoro: The fluorine atom at C7 is electron-withdrawing (inductive effect, -I). This reduces the electron density of the quinazoline ring, slightly increasing the electrophilicity of the C2-chloromethyl group compared to the non-fluorinated analog, while also modulating the pKa of the ring nitrogens.

Synthetic Pathway (Protocol Grounding)

The transformation of this scaffold into a bioactive drug typically involves the displacement of the chlorine by amines, thiols, or alkoxides.

Figure 1: Reactivity & Synthesis Pathway

G Start 2-(Chloromethyl)- 7-fluoroquinazoline (Electrophile) Transition S_N2 Transition State (Pentacoordinate) Start->Transition Nucleophilic Attack Nucleophile Nucleophile (HNR2, HSR, HOR) Nucleophile->Transition Product 2-Substituted 7-Fluoroquinazoline (Bioactive Ligand) Transition->Product -HCl

Caption: SN2 displacement mechanism converting the chloromethyl scaffold into a bioactive kinase inhibitor.

Biological Mechanism of Action: Kinase Inhibition

Derivatives synthesized from 2-(Chloromethyl)-7-fluoroquinazoline function primarily as Type I ATP-competitive inhibitors .

ATP Binding Pocket Interaction

The quinazoline core mimics the adenine ring of ATP.

  • H-Bonding: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the "hinge region" amino acids of the kinase (e.g., Met793 in EGFR).

  • 7-Fluoro Modulation:

    • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 metabolism, blocking hydroxylation at the 7-position and extending the drug's half-life.

    • Electronic Tuning: The fluorine atom alters the electron distribution of the aromatic ring, potentially enhancing

      
      -stacking interactions with the phenylalanine gatekeeper residue.
      
Covalent Inhibition Potential

While often used to attach non-reactive side chains, the 2-chloromethyl group itself can act as a covalent warhead in specific chemical probe designs.

  • Target: Cysteine residues located near the ATP pocket (e.g., Cys797 in EGFR or Cys919 in VEGFR-2).

  • Mechanism: The sulfhydryl group (-SH) of the cysteine attacks the chloromethyl carbon, displacing chloride and forming an irreversible thioether bond. This leads to permanent inactivation of the kinase.

Table 1: Comparative MOA of Quinazoline Derivatives

Feature4-Anilinoquinazoline (e.g., Gefitinib)2-Substituted-7-Fluoroquinazoline
Primary Binding ATP Hinge (N1)ATP Hinge (N1/N3)
Vector of Extension Solvent Front (4-position)Ribose Pocket / Back Pocket (2-position)
7-Fluoro Role Electronic/SolubilityMetabolic Block / Lipophilicity
Selectivity EGFR SpecificMulti-Kinase (EGFR, VEGFR, Aurora)

Experimental Protocols

Protocol A: Synthesis of 2-Aminomethyl Derivatives (Nucleophilic Substitution)

Objective: Functionalize the scaffold to create a library of potential inhibitors.

Reagents:

  • 2-(Chloromethyl)-7-fluoroquinazoline (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Dissolution: Dissolve 100 mg of 2-(Chloromethyl)-7-fluoroquinazoline in 5 mL of anhydrous MeCN.

  • Activation: Add

    
     and stir for 10 minutes at Room Temperature (RT) to ensure basic conditions.
    
  • Addition: Dropwise add the secondary amine.

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Evaporate solvent, redissolve in DCM, wash with water (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Validation: Verify structure via

    
    H-NMR (Look for disappearance of 
    
    
    
    singlet at
    
    
    ppm and appearance of
    
    
    signal).
Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Quantify the inhibitory potency (


) of the synthesized derivative.

System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen).

  • Preparation: Prepare

    
     test compound solution in 1% DMSO.
    
  • Reaction Mix: Combine EGFR kinase (0.1-0.5 ng), ATP (

    
     concentration), and Coumarin-Fluorescein peptide substrate.
    
  • Incubation: Add test compound. Incubate for 1 hour at RT.

  • Detection: Add Development Reagent (Protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated peptides are cleaved, disrupting FRET.

  • Analysis: Measure Fluorescence Emission Ratio (445 nm / 520 nm). Plot dose-response curve to determine

    
    .
    

Pathway Visualization

Figure 2: Biological Mechanism of Action (Signaling Pathway) This diagram illustrates how the inhibitor blocks downstream signaling in the EGFR pathway.

EGFR_Pathway Inhibitor 2-Subst-7-F-Quinazoline EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Competitive Inhibition Phos Auto-Phosphorylation EGFR->Phos Activation ATP ATP ATP->EGFR Binds Ras Ras-GTP Phos->Ras Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Caption: Blockade of the RAS/RAF/MEK cascade via competitive binding of the quinazoline derivative to EGFR.

References

  • Zhang, Y., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485. Link

  • Bao, X., et al. (2026). "Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors." Bioorganic Chemistry. Link[1]

  • El-Azab, A. S., et al. (2024). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. "2-Chloro-7-fluoroquinazoline Product Specification." Link

Sources

Engineering 7-Fluoroquinazoline Derivatives: A Technical Guide to Biological Activity, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the optimization of quinazoline scaffolds not merely as an exercise in synthetic chemistry, but as the targeted engineering of molecular interactions. The quinazoline ring is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). However, the strategic introduction of a fluorine atom at the 7-position fundamentally alters the physicochemical landscape of the molecule.

This whitepaper provides an in-depth analysis of the biological activity, structural rationale, and validated experimental workflows for developing 7-fluoroquinazoline derivatives, designed specifically for researchers and drug development professionals.

Structural & Physicochemical Rationale: The Fluorine Advantage

The substitution of hydrogen with fluorine at the 7-position of the quinazoline core is a deliberate design choice driven by three critical factors:

  • Lipophilic Efficiency (LipE): Fluorine is highly electronegative yet similar in van der Waals radius to oxygen. Its addition significantly increases the lipophilicity of the quinazoline core without adding excessive steric bulk. This enhances cell membrane permeability, a critical factor for targeting intracellular kinase domains[1].

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine decreases the pKa of the quinazoline nitrogens. This modulation can optimize the molecule's ionization state at physiological pH, improving oral bioavailability and metabolic stability against cytochrome P450-mediated oxidation.

  • Target Binding Affinity: In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the 7-fluoro substitution can engage in multipolar interactions or act as a hydrogen bond acceptor with specific residues in the solvent-exposed region of the ATP-binding pocket, anchoring the inhibitor more securely[2].

Primary Biological Targets and Mechanisms of Action

EGFR Tyrosine Kinase Inhibition

The most prominent application of 7-fluoroquinazoline derivatives is in oncology, specifically targeting non-small cell lung cancer (NSCLC) driven by EGFR mutations. The nitrogen atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793)[2].

When treating NSCLC, the emergence of the T790M "gatekeeper" mutation often confers resistance to first-generation inhibitors. 7-fluoroquinazoline derivatives, particularly those functionalized with Michael acceptors (e.g., acrylamide groups) at the 6-position and anilines at the 4-position, are engineered to overcome this by forming irreversible covalent bonds with Cys797, while the 7-fluoro group optimizes the spatial orientation within the mutated hydrophobic pocket[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-type / T790M) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Conformational Shift Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Inhibitor 7-Fluoroquinazoline Inhibitor->EGFR Hinge Region Binding Inhibitor->ATP Competitive Blockade Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes Survival

Figure 1: Mechanism of EGFR inhibition by 7-fluoroquinazoline derivatives.

Emerging Antimicrobial and Antiviral Applications

Beyond oncology, the 7-fluoroquinazoline scaffold is being actively investigated for infectious diseases. Recent studies have conjugated quinazoline moieties with purine and pyrimidine derivatives to create novel nucleoside analogues. These compounds are evaluated for their ability to inhibit the SARS-CoV-2 polymerase (catalytic subunit NSP12), leveraging the quinazoline ring to disrupt viral RNA replication[3].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the biological efficacy of this scaffold, the following table summarizes the quantitative performance of key 7-fluoroquinazoline derivatives and their precursors across different biological assays.

Table 1: Biological Activity Profile of 7-Fluoroquinazoline Derivatives

Compound / DerivativePrimary TargetIC50 / PotencyKey Cell Line EfficacyRef
7-Fluoro-2,4-quinazolinediamine General KinasesN/A (Pharmacophore)Broad-spectrum screening[1]
2-Chloro-7-fluoroquinazoline EGFR-TKIntermediate PrecursorN/A[4]
Compound 9a (Aniline derivative)EGFRwt / EGFRL858R35.7 nM / 217.6 nMA549 (3.68 μM), HepG2 (2.04 μM)[2]
Nucleoside Analogues SARS-CoV-2 NSP12Target-dependentViral replication inhibition[3]

Experimental Workflow: Chemical Synthesis

The synthesis of highly active derivatives relies on the efficient generation of 2,4-dichloro-7-fluoroquinazoline , a versatile electrophilic intermediate that allows for divergent SNAr (Nucleophilic Aromatic Substitution) reactions at the 2- and 4-positions[5].

Step-by-Step Synthesis Protocol

Step 1: Cyclization to 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • Reagents: Suspend 2-amino-4-fluorobenzoic acid (50 mmol) and urea (114 mmol) in a round-bottom flask[3].

  • Reaction: Heat the mixture to 150 °C for 7 hours.

  • Causality: Urea acts as the carbonyl source. The high thermal energy (150 °C) is required to overcome the activation barrier for the double condensation reaction, driving the formation of the bicyclic dione system while releasing ammonia.

  • Workup: Cool to room temperature, add 500 mL of water, stir for 2 hours, and filter under vacuum. Dry at 50 °C overnight to yield the dione[3].

Step 2: Chlorination to 2,4-Dichloro-7-fluoroquinazoline

  • Reagents: Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (3 mmol) with POCl₃ (59.8 mmol)[3].

  • Catalysis: Add N,N-dimethylaniline or N,N-diethylaniline (1 equivalent) dropwise[3][5].

  • Causality: POCl₃ serves as the chlorinating agent. The addition of N,N-diethylaniline is critical; it acts as a catalytic base to scavenge the HCl byproduct. Without this base, the quinazoline nitrogens would protonate, deactivating the ring and severely reducing the yield of the nucleophilic attack by chloride ions.

  • Reaction: Reflux the mixture overnight.

  • Workup: Remove excess POCl₃ via rotary evaporation. Pour the residue into an ice/water mixture to precipitate the product. Filter, wash with water, and purify via flash chromatography (hexane/ethyl acetate)[3][5].

Synthesis_Workflow SM 2-Amino-4-fluorobenzoic acid Step1 Urea / 150°C Condensation SM->Step1 Int1 7-Fluoroquinazoline- 2,4-dione Step1->Int1 Step2 POCl3, N,N-diethylaniline Reflux Int1->Step2 Int2 2,4-Dichloro-7- fluoroquinazoline Step2->Int2 Step3 SNAr Reactions (Anilines/Amines) Int2->Step3 Product Target 7-Fluoroquinazoline Derivatives Step3->Product

Figure 2: Divergent synthetic workflow for 7-fluoroquinazoline derivatives.

Biological Evaluation: Self-Validating Kinase Assay

To ensure scientific integrity, the biological evaluation of synthesized 7-fluoroquinazoline derivatives must utilize a self-validating system. A biochemical FRET-based or ELISA kinase assay is preferred over immediate cell viability assays to prove direct target engagement (causality) rather than off-target cytotoxicity.

In Vitro EGFR Kinase Assay Protocol
  • Compound Preparation: Prepare a 10-point serial dilution of the 7-fluoroquinazoline derivative in 100% DMSO.

    • Self-Validation: Include Gefitinib or Erlotinib as a positive control, and pure DMSO as a negative (vehicle) control.

  • Enzyme Incubation: In a 384-well plate, combine 10 μL of the kinase reaction buffer, 5 μL of the compound dilution, and 5 μL of recombinant EGFR (Wild-type or T790M mutant)[2]. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 μL of an ATP/Substrate peptide mix to initiate the phosphorylation reaction.

  • Reaction Termination (Causality): After 60 minutes, add 10 μL of a stop buffer containing 50 mM EDTA.

    • Why EDTA? EDTA rapidly chelates Mg²⁺ ions, which are essential cofactors for the kinase's catalytic activity. This instantly and uniformly halts the reaction across all wells, ensuring accurate kinetic measurement without time-gradient artifacts.

  • Detection: Add the detection antibodies (e.g., Europium-labeled anti-phosphotyrosine) and measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

  • Data Analysis: Calculate the IC50 using a 4-parameter non-linear regression model. The positive control must fall within its known historical IC50 range to validate the assay run.

References

  • Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors Taylor & Francis Online[Link]

  • 2,4-Dichloro-7-fluoroquinazoline National Institutes of Health (PMC)[Link]

  • Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues MDPI[Link]

Sources

Therapeutic Architecture of 7-Fluoroquinazolines: From Synthetic Scaffolds to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, serving as the backbone for over 30 FDA-approved kinase inhibitors. While 6,7-dimethoxy substitutions (e.g., Gefitinib, Erlotinib) are canonical, the 7-fluoroquinazoline scaffold represents a specialized structural evolution. The incorporation of a fluorine atom at the C7 position is not merely a bioisostere replacement; it fundamentally alters the electronic landscape of the pyrimidine ring, enhances the electrophilicity of the C4 position for synthetic diversification, and modulates metabolic stability against oxidative defluorination. This guide details the therapeutic utility, synthetic methodologies, and structure-activity relationships (SAR) of 7-fluoroquinazolines, specifically in the context of EGFR, VEGFR, and RIPK2 inhibition.

Part 1: The Chemical Rationale of the 7-Fluoro Motif

Electronic Activation and Synthetic Utility

The introduction of a highly electronegative fluorine atom at the C7 position exerts a strong inductive effect (


) on the fused pyrimidine ring. This withdrawal of electron density renders the carbon at position 4 (C4) significantly more electrophilic compared to its non-fluorinated or methoxy-substituted counterparts.
  • Synthetic Consequence: The

    
     displacement of a leaving group (typically Cl) at C4 by aniline nucleophiles proceeds with faster kinetics and higher yields.
    
  • Binding Consequence: The modulated pKa of the N1 nitrogen affects the hydrogen bond acceptance capability in the ATP-binding hinge region of kinases.

Metabolic Stability and Bioavailability

In many quinazoline drugs, the C6 and C7 positions are sites of rapid oxidative metabolism (O-dealkylation of methoxy groups). Replacing a metabolically labile alkoxy group with a C-F bond blocks this metabolic soft spot.

  • Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) is resistant to Cytochrome P450 oxidation, potentially extending the in vivo half-life (

    
    ) of the inhibitor.
    
  • Lipophilicity: Fluorine substitution typically increases lipophilicity (

    
    ), facilitating passive transport across cell membranes, which is critical for intracellular kinase targeting.
    

Part 2: Therapeutic Applications and Mechanisms

Oncology: EGFR and VEGFR Inhibition

7-Fluoroquinazolines have demonstrated potency against Non-Small Cell Lung Cancer (NSCLC) drivers, particularly EGFR mutants (L858R, T790M).

  • Mechanism: The scaffold binds in the ATP-binding pocket.[1][2] The N1 of the quinazoline accepts a hydrogen bond from the amide nitrogen of Met793 (in EGFR).[3] The 7-fluoro substituent often projects into the solvent-exposed region or interacts with specific hydrophobic pockets, depending on the C6 co-substitution.

  • Case Study: Research indicates that 7-fluoro-4-anilinoquinazolines can retain potency against the T790M "gatekeeper" mutation by avoiding steric clashes that bulkier C7 substituents (like morpholine-propoxy groups) might incur in the constricted mutant pocket.

Immunology: RIPK2/3 Selectivity

Recent SAR campaigns have identified 6,7-substituted quinazolines as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in NOD-like receptor signaling.

  • Selectivity Switch: Modifications at the 6- and 7-positions act as a "toggle" for selectivity between RIPK2 and RIPK3. A 7-fluoro substitution, often combined with a specific C6 group, can enhance selectivity for RIPK2, offering a pathway for treating inflammatory diseases like Crohn's disease without the necroptotic toxicity associated with RIPK3 inhibition.

Antimicrobial: Anti-Tubercular Agents

Beyond kinases, 7-fluoroquinazolines have shown efficacy as inhibitors of Cytochrome bd oxidase in Mycobacterium tuberculosis.

  • Target: Cytochrome bd is a terminal oxidase essential for mycobacterial respiration under hypoxic conditions (e.g., inside granulomas).

  • Lead Compound: N-phenethyl-7-fluoroquinazolin-4-amine derivatives have demonstrated significant antitubercular activity, validating the scaffold's utility in infectious disease.

Part 3: Visualization of SAR and Workflows

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific positions on the 7-fluoroquinazoline core.

SAR_Map Core 7-Fluoroquinazoline Scaffold N1 N1 Nitrogen: H-bond Acceptor (Hinge Binding) Core->N1 Essential C4 C4 Position: Site of Nucleophilic Attack (Aniline Attachment) Core->C4 Electrophilic C6 C6 Position: Solubility/Selectivity Handle (e.g., Morpholine, Amide) Core->C6 Modifiable C7 C7 Fluorine: 1. Metabolic Block 2. C4 Activation (-I effect) 3. Lipophilicity Tuning Core->C7 Defining Feature C7->C4 Inductive Activation

Caption: Functional mapping of the 7-fluoroquinazoline pharmacophore. The C7 fluorine inductively activates C4 for synthesis and modulates physicochemical properties.

Synthesis Pathway: From Anthranilic Acid to Drug Candidate

The synthesis of 7-fluoroquinazolines typically follows the Niementowski variation or direct cyclization of anthranilic acids.

Synthesis_Workflow Start Starting Material: 4-Fluoroanthranilic Acid Step1 Step 1: Cyclization Reagent: Formamide or Formamidine Acetate Condition: Reflux (120-150°C) Start->Step1 Inter1 Intermediate 1: 7-Fluoroquinazolin-4(3H)-one Step1->Inter1 Step2 Step 2: Chlorination Reagent: POCl3 or SOCl2 Catalyst: DMF (cat.) Inter1->Step2 Inter2 Intermediate 2: 4-Chloro-7-fluoroquinazoline Step2->Inter2 Step3 Step 3: SNAr Coupling Reagent: Substituted Aniline Solvent: iPrOH or Acetonitrile Inter2->Step3 Final Final Product: 7-Fluoro-4-anilinoquinazoline (Kinase Inhibitor) Step3->Final

Caption: Step-by-step synthetic route for generating 7-fluoroquinazoline kinase inhibitors starting from 4-fluoroanthranilic acid.

Part 4: Experimental Protocols

Synthesis of 4-Chloro-7-fluoroquinazoline

This intermediate is the "key" to the entire library of 7-fluoro derivatives. Objective: Convert the cyclic amide to a reactive chloro-imidate.

  • Reagents: 7-Fluoroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess, solvent/reagent), 
    
    
    
    -Dimethylformamide (DMF, cat.).
  • Procedure:

    • Place 7-fluoroquinazolin-4(3H)-one in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add

      
       (approx. 5–10 volumes) carefully.
      
    • Add 2–3 drops of dry DMF as a catalyst (Vilsmeier-Haack reagent formation facilitates the reaction).

    • Reflux the mixture at 105°C for 3–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane) for disappearance of the starting material.

    • Workup (Critical): Cool the mixture to RT. Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize (exothermic!). Extract the precipitate with Dichloromethane (DCM).
      
    • Purification: Dry organic layer over

      
      , concentrate. The product, 4-chloro-7-fluoroquinazoline, is usually a light yellow solid used directly in the next step.
      
In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the potency (


) of the synthesized 7-fluoro derivative against EGFR kinase.
  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

  • Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, Ultra-pure ATP, Test Compound.

  • Protocol:

    • Preparation: Prepare 2.5x kinase reaction buffer. Dilute EGFR enzyme to optimum concentration (e.g., 2 ng/µL).

    • Dosing: Prepare serial dilutions of the 7-fluoroquinazoline compound in DMSO (ensure final DMSO < 1%).

    • Incubation: Mix enzyme + compound + substrate in a 384-well plate. Incubate for 10 min at RT (allows compound to bind).

    • Activation: Add ATP to initiate the kinase reaction. Incubate for 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

      
      .
      

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Quinazoline Variants against EGFR (Wild Type vs T790M) Note: Representative data synthesized from SAR literature trends.

Scaffold TypeC7 SubstituentEGFR WT

(nM)
EGFR T790M

(nM)
Metabolic Stability (Microsomes)
Gefitinib (Ref) Methoxy-propoxy0.5>10,000Low (O-dealkylation)
Erlotinib (Ref) Methoxy-ethoxy0.4>10,000Low
7-Fluoro Analog Fluorine 1.2 450 High
7-Fluoro Analog Fluorine (+ C6 Amide)3.585High

Interpretation: While the 7-fluoro substitution alone does not fully restore potency against the resistant T790M mutant compared to 3rd generation irreversible inhibitors (like Osimertinib), it significantly improves metabolic stability and offers a tighter binding profile than unsubstituted analogs. When coupled with specific C6 modifications (e.g., acrylamides for covalent binding), 7-fluoroquinazolines become potent irreversible inhibitors.

References

  • Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Quinazoline EGFR Inhibitors: SAR Review and Molecular Docking. Source: MDPI / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-Chloromethyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The quinazolinone core is a highly privileged pharmacophore in medicinal chemistry, forming the structural foundation for over 200 naturally occurring alkaloids and numerous synthetic therapeutics exhibiting antimicrobial, anticonvulsant, and anticancer activities[1]. Among its derivatives, 2-chloromethyl-4(3H)-quinazolinone (CAS 3817-05-8)[2] serves as a highly versatile synthetic intermediate. The reactive chloromethyl group allows for facile nucleophilic substitution, enabling the rapid diversification of the quinazolinone scaffold at the C-2 position[3].

While traditional syntheses often isolate the uncyclized amide intermediate, a one-pot tandem acylation-cyclodehydration strategy maximizes atom economy, reduces solvent waste, and minimizes operator exposure to reactive intermediates.

Causality in Reagent Selection
  • Chloroacetyl Chloride vs. Chloroacetic Acid: The acid chloride is significantly more electrophilic, allowing the initial acylation of the aromatic amine to proceed rapidly at low temperatures (0–5 °C). This strict thermal control prevents competitive side reactions, such as double acylation of the primary amine.

  • Glacial Acetic Acid as a Dual-Action Medium: Glacial acetic acid is deliberately chosen over neutral organic solvents. It acts as an excellent solvent to solubilize the intermediate at elevated temperatures, while simultaneously functioning as a mild acid catalyst. The acidic environment promotes the nucleophilic attack of the amide nitrogen onto the newly formed carbonyl, driving the elimination of water (dehydration) to aromatize the pyrimidinone ring[3][4].

Reaction Pathway

The chemical transformation proceeds via a two-step tandem mechanism within a single reaction vessel.

Pathway A Anthranilamide (2-Aminobenzamide) C Intermediate: 2-(2-chloroacetamido)benzamide A->C Acylation (Glacial AcOH, 0-5 °C) B Chloroacetyl Chloride B->C D 2-Chloromethyl-4(3H)- quinazolinone C->D Cyclodehydration (Reflux, -H2O)

Fig 1. Chemical pathway for the one-pot synthesis of 2-chloromethyl-4(3H)-quinazolinone.

Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (TLC) and post-reaction analytical checks (melting point) ensure that the cyclization has gone to completion, preventing the carryover of the linear intermediate.

Materials & Reagents
  • Anthranilamide (2-Aminobenzamide): 1.0 equivalent (e.g., 10.0 g, 73.4 mmol)

  • Chloroacetyl Chloride: 1.2 equivalents (e.g., 9.9 g, 88.1 mmol)

  • Glacial Acetic Acid: 100 mL (Reaction solvent)

  • Ethanol: For recrystallization

  • Crushed Ice / Deionized Water: For quenching and washing

Step-by-Step Methodology
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Add anthranilamide (10.0 g) and glacial acetic acid (100 mL). Stir until completely dissolved.

  • Thermal Control & Addition: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. Place chloroacetyl chloride (9.9 g) in the dropping funnel. Add the acid chloride dropwise over 30 minutes. Crucial Insight: The acylation is highly exothermic. Dropwise addition prevents localized heating that leads to impurities.

  • One-Pot Cyclization: Once the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Subsequently, heat the reaction mixture to reflux (approx. 118 °C) for 2 to 4 hours[3].

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Run a TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Anthranilamide is highly fluorescent under short-wave UV (254 nm). The disappearance of the starting material spot and the emergence of a single new spot (Rf ~0.45) validates complete cyclodehydration.

  • Quenching: Allow the reaction mixture to cool to approximately 60 °C. Pour the mixture slowly into a beaker containing 300 g of vigorously stirred crushed ice. A white to off-white precipitate will immediately form.

  • Isolation: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake extensively with cold deionized water (3 × 50 mL) to remove residual acetic acid and unreacted chloroacetyl chloride.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow it to crystallize slowly at room temperature, then chill to 4 °C. Filter and dry the crystals in vacuo at 50 °C for 12 hours.

Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve Anthranilamide in Glacial Acetic Acid Step2 Step 2: Addition Dropwise addition of Chloroacetyl Chloride at 0-5 °C Step1->Step2 Step3 Step 3: One-Pot Cyclization Reflux mixture for 2-4 hours Step2->Step3 Step4 Step 4: Quenching Pour into crushed ice & stir vigorously Step3->Step4 Step5 Step 5: Isolation Filter precipitate & wash with cold water Step4->Step5 Step6 Step 6: Purification Recrystallize from Ethanol & dry in vacuo Step5->Step6

Fig 2. Step-by-step experimental workflow for the one-pot synthesis protocol.

Analytical Validation & Expected Data

To guarantee scientific integrity, the synthesized product must be validated against established physicochemical properties[2][5]. The following table summarizes the expected quantitative and analytical data for pure 2-chloromethyl-4(3H)-quinazolinone.

Analytical ParameterExpected Value / Observation
Molecular Formula / Weight C₉H₇ClN₂O / 194.62 g/mol [5]
Reaction Yield 75% – 85% (Post-recrystallization)
Appearance White to off-white crystalline solid
Melting Point 249 – 253 °C (Sharp melting indicates high purity)[2]
TLC (EtOAc:Hexane 1:1) Rf ≈ 0.45 (UV active at 254 nm)
¹H NMR (DMSO-d₆, 400 MHz) δ 4.55 (s, 2H, -CH₂Cl), 7.50–8.15 (m, 4H, Ar-H), 12.5 (br s, 1H, -NH)
FT-IR (KBr pellet) ~3180 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O amide), ~1610 cm⁻¹ (C=N)

Troubleshooting & Safety Insights

  • Incomplete Cyclization: If TLC indicates the presence of the intermediate (often appearing at a lower Rf than the product), the reflux time was insufficient, or the acetic acid contained too much water. Ensure the use of glacial (>99%) acetic acid.

  • Dark Coloration of Product: This usually results from localized overheating during the addition of chloroacetyl chloride. Strict adherence to the 0–5 °C temperature window during Step 2 is mandatory.

  • Safety Hazards: 2-Chloromethyl-4(3H)-quinazolinone is classified under GHS as Harmful if swallowed (H302), May cause an allergic skin reaction (H317), and Causes serious eye irritation (H319)[2][5]. Chloroacetyl chloride is highly corrosive and a lachrymator. All procedures must be conducted in a certified chemical fume hood with appropriate PPE (N95/P100 dust mask for solids, heavy-duty gloves, and face shields)[2].

References

  • Title: 2-(Chloromethyl)-4(3H)
  • Title: 2-(Chloromethyl)-4(3H)
  • Title: SYNTHESIS OF BENZOXAZOLTHIOLYL AND BENZTHIAZOLTHIOLYL FUSED 3- ALKYLQUINAZOLIN-4(3H)
  • Title: Synthesis of benzoxazolthiolyl and benzthiazolthiolyl fused 3- alkylquinazolin-4(3H)
  • Source: umassd.

Sources

Application Notes and Protocols for N-Alkylation using 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 2-(Chloromethyl)-7-fluoroquinazoline in Medicinal Chemistry

The quinoline and quinazoline scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents approved by the FDA.[1][2] Their prevalence is a testament to their ability to interact with a wide range of biological targets, leading to applications in oncology (e.g., Iressa, Tarceva), and as anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The strategic functionalization of these core structures is a primary focus of drug development, aiming to enhance potency, selectivity, and pharmacokinetic properties.

2-(Chloromethyl)-7-fluoroquinazoline emerges as a highly valuable and reactive electrophilic building block in this context. The chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, while the fluorine atom at the 7-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design.

This guide provides a comprehensive overview of the N-alkylation reaction using 2-(Chloromethyl)-7-fluoroquinazoline. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to facilitate the synthesis of novel quinazoline derivatives. We will explore the underlying chemical principles and provide adaptable, step-by-step procedures for the successful N-alkylation of various nitrogen-containing nucleophiles, including amines, amides, sulfonamides, and N-heterocycles.

Mechanistic Framework: The SN2 Pathway in N-Alkylation

The N-alkylation of a nitrogen nucleophile (Nu-H) with 2-(Chloromethyl)-7-fluoroquinazoline is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The fundamental process involves the displacement of the chloride leaving group from the benzylic-like carbon by a nitrogen-centered nucleophile.

The key steps are:

  • Deprotonation (Activation): The reaction is typically performed in the presence of a base. The base removes the acidic proton from the nitrogen atom of the substrate (e.g., an amine, amide, or heterocycle), generating a more potent anionic nucleophile (Nu-). The choice of base is critical and depends on the pKa of the N-H bond; weaker bases like potassium carbonate (K2CO3) are suitable for amines, while stronger bases like sodium hydride (NaH) may be required for less nucleophilic substrates such as amides or sulfonamides.[4][5]

  • Nucleophilic Attack: The activated, electron-rich nitrogen atom attacks the electrophilic carbon of the chloromethyl group. This occurs in a concerted fashion where the N-C bond forms simultaneously as the C-Cl bond breaks.

  • Product Formation: The result is the formation of a new carbon-nitrogen bond, yielding the N-alkylated quinazoline derivative and a salt byproduct (e.g., KCl, NaCl).

Conventional N-alkylation with alkyl halides is a robust and widely used method, though considerations such as potential overalkylation must be managed.[6]

Visualization: General Mechanism of N-Alkylation

SN2_Mechanism cluster_reactants Step 1: Activation cluster_reaction Step 2: Nucleophilic Attack (SN2) Nuc_H R-NH-R' (Nucleophile) Nuc_anion R-N⁻-R' (Activated Nucleophile) Nuc_H->Nuc_anion + Base Base Base BH Base-H⁺ TS Transition State Nuc_anion->TS Attacks Electrophilic Carbon Quin 2-(Chloromethyl)-7-fluoroquinazoline Quin->TS Product N-Alkylated Product TS->Product Cl_ion Cl⁻ TS->Cl_ion Leaving Group Departs

Caption: The SN2 mechanism for N-alkylation.

Core Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the N-alkylation of various substrates. Researchers should optimize conditions, particularly the choice of base, solvent, and temperature, for each specific nucleophile.

Reagents and Materials
  • Electrophile: 2-(Chloromethyl)-7-fluoroquinazoline

  • Nucleophile: Amine, amide, sulfonamide, or N-heterocycle (1.0 eq)

  • Base: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) (1.2 - 2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line, standard glassware for workup and purification.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the nitrogen nucleophile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

    • Expert Insight: An inert atmosphere is crucial when using strong, moisture-sensitive bases like NaH to prevent quenching and ensure reaction efficiency. For weaker bases like K2CO3 with less sensitive substrates, this may not be strictly necessary but is good practice.

  • Activation of Nucleophile: Add the base (e.g., K2CO3, 1.5 eq) to the solution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 15-30 minutes at room temperature.

    • Causality: This step generates the more reactive nucleophilic anion. For amines, stirring with K2CO3 at room temperature is often sufficient. For amides or sulfonamides, the use of NaH ensures complete deprotonation, which is necessary to drive the reaction forward.[7]

  • Addition of Electrophile: Add 2-(Chloromethyl)-7-fluoroquinazoline (1.0 - 1.1 eq) to the reaction mixture.

    • Trustworthiness: Using a slight excess of the nucleophile or a 1:1 ratio can help minimize unreacted starting material. However, for primary amines, using a slight excess of the alkylating agent might lead to dialkylation. Careful control of stoichiometry is key.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Expert Insight: DMF is a common solvent due to its high boiling point and ability to dissolve a wide range of substrates. Acetonitrile is a good alternative for reactions at moderate temperatures. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Causality: Quenching neutralizes any remaining base and precipitates the crude product if it is insoluble in the aqueous/organic mixture.

  • Extraction & Isolation: If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Visualization: Experimental Workflow

Workflow start_node Start A Add Nucleophile & Solvent to Flask under N2 start_node->A 1. Setup process_node process_node decision_node decision_node io_node io_node end_node Pure Product B Add Base (e.g., K2CO3, NaH) Stir A->B 2. Activation C Add 2-(Chloromethyl)- 7-fluoroquinazoline B->C 3. Alkylation D Monitor by TLC C->D Heat (50-80 °C) E Reaction Complete? D->E E->D No F Cool to RT Quench with H2O E->F Yes 4. Workup G Extract with Organic Solvent Dry & Concentrate F->G 5. Isolation H Flash Column Chromatography G->H 6. Purification H->end_node

Caption: General workflow for N-alkylation.

Application Notes & Data: Tailoring Protocols for Specific Nucleophiles

The general protocol can be effectively adapted for different classes of nitrogen nucleophiles. The following table summarizes typical conditions and considerations.

Nucleophile ClassExample SubstrateRecommended BaseSolventTemp (°C)Key Considerations & Insights
Primary Amines AnilineK2CO3MeCN60-80Risk of N,N-dialkylation. Use of a 1:1 or slight excess of amine stoichiometry is recommended to favor mono-alkylation.[6][8]
Secondary Amines PiperidineK2CO3DMF50-70Generally straightforward, leading to tertiary amine products. Less prone to side reactions than primary amines.
Amides BenzamideNaHTHF/DMF25-60Amides are less nucleophilic. A strong base like NaH is often required. O-alkylation can be a competing pathway, but N-alkylation is generally favored under these conditions.[9]
Sulfonamides Toluene-sulfonamideCs2CO3 / NaHDMF80-100Poorly nucleophilic substrates that require forcing conditions (stronger base, higher temperature) to achieve good yields.
N-Heterocycles (Azoles) 1H-IndazoleNaHTHF25-50Regioselectivity is a major concern. Alkylation can occur at N-1 or N-2. The outcome is highly dependent on the base, solvent, and substituents on the indazole ring.[5] NaH in THF often favors N-1 alkylation.[5]
N-Heterocycles (Azoles) 1H-PyrazoleK2CO3MeCNRefluxSimilar to indazoles, pyrazoles present a regioselectivity challenge. The electronic and steric nature of substituents on the pyrazole ring dictates the preferred site of alkylation.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Base is too weak for the substrate's pKa.2. Reaction temperature is too low.3. Reagents are wet or degraded.1. Switch to a stronger base (e.g., K2CO3 → Cs2CO3 → NaH).2. Increase the reaction temperature in increments of 10-20 °C.3. Use freshly opened or purified reagents and ensure anhydrous solvents.
Formation of Multiple Products 1. N,N-dialkylation of a primary amine.2. Competing O-alkylation (for amides).3. Poor regioselectivity (for azoles).1. Adjust stoichiometry to use a slight excess of the amine.2. Screen different base/solvent combinations. N-alkylation is often favored in polar aprotic solvents like DMF.3. Conduct a screen of conditions (base, solvent, temperature) to optimize for the desired regioisomer.[5]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Substrate is unstable to the basic conditions.1. Lower the reaction temperature and allow for a longer reaction time.2. Use a milder base (e.g., an organic base like DBU or DIPEA) if compatible with the required nucleophilicity.

References

  • Beller, M., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Li, F., et al. (n.d.). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. RSC Publishing. Retrieved from [Link]

  • (n.d.). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Retrieved from [Link]

  • Wang, D., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]

  • Wang, H., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Retrieved from [Link]

  • (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PMC, NIH. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PMC. Retrieved from [Link]

  • (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Retrieved from [Link]

  • Patel, D. J. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. Retrieved from [Link]

  • Tanimomo, H. (2022). N-Dealkylation of Amines. MDPI. Retrieved from [Link]

  • (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma Digital Commons. Retrieved from [Link]

  • Nagib, D. A., et al. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from [Link]

  • Nielsen, M. K., et al. (n.d.). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization. PMC. Retrieved from [Link]

  • (n.d.). Nucleophilic Aroylation on Fluoroquinazolines Catalyzed by N-Heterocyclic Carbenes. Wiley Online Library. Retrieved from [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ellman, J. A., & Champlin, A. T. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, D., et al. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. RSC Publishing. Retrieved from [Link]

  • Joshi, A., & Yogi, P. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Retrieved from [Link]

  • Vanelle, P., et al. (2012). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. PMC. Retrieved from [Link]

  • Kliachyna, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Gicquel, M., et al. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Lee, K-H., & Morris-Natschke, S. L. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Chloromethyl)-7-fluoroquinazoline as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors targeting critical signaling pathways in oncology.[1][2][3] This guide provides a detailed exploration of 2-(Chloromethyl)-7-fluoroquinazoline, a highly versatile and reactive intermediate for the synthesis of next-generation kinase inhibitors. We will dissect the strategic importance of its structural features, provide detailed, field-proven protocols for its derivatization, and discuss the rationale behind the experimental choices, empowering researchers to accelerate their drug discovery programs.

Introduction: The Strategic Value of the Quinazoline Scaffold

Quinazoline derivatives have emerged as a "privileged scaffold" in drug design, particularly for targeting protein kinases.[3] Their rigid, bicyclic structure provides an excellent framework for orienting substituents to interact with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib validate the clinical success of this chemical class.[4]

The development of potent and selective kinase inhibitors hinges on the ability to systematically modify the quinazoline core at key positions (typically C4, C6, and C7) to optimize binding affinity, selectivity, and pharmacokinetic properties.[5] Our focus here, 2-(Chloromethyl)-7-fluoroquinazoline, offers two strategic points of modification:

  • The 2-(Chloromethyl) Group: This is a highly reactive electrophilic handle. The carbon of the chloromethyl group is susceptible to nucleophilic attack, making it an ideal site for introducing a wide variety of side chains through SN2 reactions. This allows for the exploration of the solvent-exposed region of the kinase active site.[6][7]

  • The 7-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability.[8] Fluorination at the C7 position can positively influence protein-ligand interactions and overall drug-like properties.[9]

This guide will provide the necessary protocols and scientific rationale to effectively utilize this key building block.

Core Reaction Principle: Nucleophilic Substitution

The primary utility of 2-(Chloromethyl)-7-fluoroquinazoline lies in its reactivity towards nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind the SN2 Pathway:
  • Primary Substrate: The electrophilic carbon atom is primary, which minimizes steric hindrance and strongly favors the backside attack characteristic of an SN2 mechanism.[10]

  • Benzylic-like System: The chloromethyl group is attached to an aromatic system, which helps stabilize the transition state of the reaction.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution process.

This reliable reactivity allows for the covalent attachment of various nucleophilic moieties, such as phenols, thiols, and amines, which are common in kinase inhibitor pharmacophores.

Caption: Generalized SN2 reaction mechanism at the 2-(chloromethyl) position.

Experimental Protocols & Workflow

The synthesis of a final kinase inhibitor from 2-(Chloromethyl)-7-fluoroquinazoline is typically a multi-step process. The general workflow involves first installing a desired side chain at the C2 position, followed by substitution at the C4 position to complete the pharmacophore.

Experimental_Workflow Start Start: 2-Amino-4-fluorobenzoic acid Step1 Step 1: Cyclization to form 7-fluoroquinazoline-2,4(1H,3H)-dione Start->Step1 Step2 Step 2: Chlorination to form 2,4-dichloro-7-fluoroquinazoline Step1->Step2 Step3 Step 3: Selective substitution to form 2-(Chloromethyl)-4-chloro-7-fluoroquinazoline (Key Intermediate) Step2->Step3 Step4 Step 4: C2 Derivatization (SN2) with Nucleophile (Nu-H) Step3->Step4 ProductA Intermediate A: 2-(Nu-CH2)-4-chloro-7-fluoroquinazoline Step4->ProductA Step5 Step 5: C4 Derivatization (SNAr) with an Aniline (Ar-NH2) ProductA->Step5 Final Final Product: Kinase Inhibitor Step5->Final

Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of 2-(Aryloxymethyl)-4-chloro-7-fluoroquinazoline (Intermediate A)

This protocol details the nucleophilic substitution at the C2-methyl position with a phenolic nucleophile. Phenolic ethers are common moieties in kinase inhibitors.

Rationale:

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Base: Cesium carbonate (Cs2CO3) is a mild and effective base for deprotonating the phenol. Its mildness prevents potential side reactions with the quinazoline core. Potassium carbonate can also be used.

  • Temperature: A slightly elevated temperature (60-80 °C) increases the reaction rate without causing significant degradation of the starting materials.

Materials:

  • 2-(Chloromethyl)-4-chloro-7-fluoroquinazoline (1.0 eq)

  • Substituted Phenol (e.g., 3-ethynylphenol) (1.1 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.1 eq) and anhydrous DMF.

  • Stir the solution and add cesium carbonate (1.5 eq) portion-wise.

  • Stir the resulting suspension at room temperature for 20 minutes to ensure complete formation of the phenoxide.

  • Add 2-(Chloromethyl)-4-chloro-7-fluoroquinazoline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum. The crude product can be purified further by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization if necessary.

Protocol 2: Synthesis of the Final Kinase Inhibitor via SNAr

This protocol describes the final step, a Nucleophilic Aromatic Substitution (SNAr) at the C4 position with an aniline derivative. This is a crucial step in assembling many EGFR inhibitors.[11]

Rationale:

  • Reaction: The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[12]

  • Solvent: Isopropanol or other alcohols are common solvents for this transformation.

  • Catalyst: A catalytic amount of acid (like HCl) can protonate the quinazoline ring, further activating the C4 position and accelerating the reaction.

  • Temperature: Refluxing temperature is typically required to drive the reaction to completion.

Materials:

  • 2-(Aryloxymethyl)-4-chloro-7-fluoroquinazoline (Intermediate A from Protocol 1) (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)

  • Isopropanol

  • Concentrated HCl (catalytic amount, 1-2 drops)

Procedure:

  • In a round-bottom flask, suspend Intermediate A (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.2 eq) to the suspension.

  • Add 1-2 drops of concentrated HCl.

  • Heat the mixture to reflux (approx. 82 °C). The suspension should gradually become a clear solution as the reaction proceeds.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • After completion, cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Data Presentation: Representative Quinazoline-Based Kinase Inhibitors

The methodologies described enable the synthesis of a diverse library of kinase inhibitors. The table below summarizes the activity of several clinically relevant quinazoline-based inhibitors to provide context for the potency that can be achieved with this scaffold.

CompoundTarget Kinase(s)IC₅₀ ValueKey Structural Features
Gefitinib EGFR2-37 nM4-Anilinoquinazoline core
Erlotinib EGFR2 nM6,7-alkoxy, 4-(3-ethynylphenyl)amino
Lapatinib EGFR, HER210.8 nM (EGFR), 9.8 nM (HER2)4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino
Afatinib [13]EGFR, HER2, ErbB4 (irreversible)0.5 nM (EGFR), 14 nM (HER2)Michael acceptor at C6 for covalent binding
Dacomitinib [14]EGFR, HER2, HER4 (irreversible)6 nM (EGFR)Irreversible inhibitor with a 4-anilino-quinazoline core

IC₅₀ values are approximate and can vary based on assay conditions.

Mechanism of Action: How Quinazoline Inhibitors Work

Most quinazoline-based inhibitors are ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Kinase_Inhibition cluster_normal Normal Function cluster_inhibited Inhibited State RTK Extracellular Domain Transmembrane Domain Kinase Domain (ATP Site) Substrate Substrate Protein RTK:f2->Substrate Phosphorylation Blocked Signal Blocked RTK:f2->Blocked ATP ATP ATP->RTK:f2 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Quinazoline Inhibitor Inhibitor->RTK:f2 Binds to ATP Site Signal Downstream Signaling PhosphoSubstrate->Signal

Caption: Simplified diagram of Receptor Tyrosine Kinase (RTK) inhibition.

Conclusion

2-(Chloromethyl)-7-fluoroquinazoline is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its reactive chloromethyl group allows for facile derivatization via robust SN2 chemistry, while the 7-fluoro substituent offers a handle to fine-tune pharmacokinetic properties. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize potent and selective kinase inhibitors, ultimately contributing to the advancement of targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Ni, D., et al. (2026). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (n.d.). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. PMC.
  • Gangjee, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Chem-Impex. (n.d.). 2-(Chloromethyl)-4-methylquinazoline.
  • Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]

  • González-Chavarría, I., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Bulat Pharmaceutical. (2025). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing.
  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Lu, C., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. PubMed. [Link]

  • Google Patents. (n.d.). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
  • ChemicalBook. (2023). How to synthesize Dacomitinib (PF299804)?.
  • ResearchGate. (2025). Synthetic process of antitumor drug dacomitinib.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]

  • ACS Publications. (2016). The Discovery of Dacomitinib, a Potent Irreversible EGFR Inhibitor. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • NIH. (n.d.). 2,4-Dichloro-7-fluoroquinazoline - PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • ResearchGate. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. [Link]

  • El-Damasy, D. A., et al. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. PMC.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Benchchem. (n.d.). A Technical Deep Dive: The Reaction Mechanism of 4-(Chloromethyl)-7-hydroxycoumarin with Nucleophiles.
  • da Silva, A. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021). PMC.

Sources

experimental procedure for coupling reactions with 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the experimental procedures for coupling reactions involving 2-(Chloromethyl)-7-fluoroquinazoline . This scaffold is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors), where the C2-chloromethyl group serves as a highly reactive electrophilic handle for attaching solubilizing tails or pharmacophores.

Introduction & Chemical Profile

2-(Chloromethyl)-7-fluoroquinazoline represents a specialized subclass of the quinazoline pharmacophore.[1] Unlike the more common 4-anilinoquinazolines (used in Gefitinib/Erlotinib), this scaffold features a reactive chloromethyl (


)  group at the C2 position.
Reactivity Analysis[1][2]
  • Primary Reactivity (

    
     Alkylation):  The chloromethyl group functions as a benzylic-like halide.[1] The electron-deficient quinazoline ring pulls electron density from the methylene carbon, making it exceptionally electrophilic and susceptible to rapid 
    
    
    
    reactions with amines, thiols, and alkoxides.
  • Secondary Reactivity (Ring Electronics): The 7-fluoro substituent is metabolically stable but increases the lipophilicity and electron deficiency of the ring system, slightly enhancing the electrophilicity of the chloromethyl group compared to the non-fluorinated analog.

  • Stability Warning: The compound is prone to hydrolysis (forming the hydroxymethyl derivative) and dimerization if stored improperly.[1] It acts as a potent alkylating agent and must be handled as a potential mutagen/vesicant.[1]

Experimental Protocols

Protocol A: N-Alkylation (Amination)

This is the most frequent coupling reaction used to attach solubilizing groups (e.g., morpholine, piperazine) to the quinazoline core.

Mechanism: Bimolecular Nucleophilic Substitution (


).[1]
Target Yield:  85–95%
Materials
  • Substrate: 2-(Chloromethyl)-7-fluoroquinazoline (1.0 equiv)

  • Nucleophile: Secondary amine (e.g.,

    
    -methylpiperazine, 1.2–1.5 equiv)
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    )[2]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-(Chloromethyl)-7-fluoroquinazoline (1.0 mmol) in anhydrous MeCN (5 mL). Note: DMF is preferred if the amine is poorly soluble, but MeCN simplifies workup.

  • Base Addition: Add

    
      (2.0 mmol) to the suspension. Stir for 5 minutes at room temperature.
    
  • Nucleophile Addition: Dropwise add the amine (1.2 mmol). If the reaction is exothermic, cool the flask to 0°C during addition.

  • Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting material peak (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
  • Quench & Workup:

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Critical Control Point: Avoid using primary amines unless a large excess is present, as they can lead to bis-alkylation (dimerization).[1]

Protocol B: S-Alkylation (Thioether Formation)

Thioethers are often synthesized to probe the hydrophobic pockets of target enzymes or as precursors to sulfones.[1]

Mechanism: Thiolate displacement (


).[1]
Materials
  • Substrate: 2-(Chloromethyl)-7-fluoroquinazoline (1.0 equiv)

  • Nucleophile: Thiol (e.g., Thiophenol or alkyl mercaptan, 1.1 equiv)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure
  • Thiolate Formation: In a vial, dissolve the thiol (1.1 mmol) in DMF (3 mL).[1] Add

    
      (1.5 mmol) and stir for 15 minutes at room temperature to generate the thiolate anion.
    
  • Coupling: Add a solution of 2-(Chloromethyl)-7-fluoroquinazoline (1.0 mmol in 2 mL DMF) to the thiolate mixture.

  • Reaction: Stir at Room Temperature for 1–2 hours. Note: Thiolates are highly nucleophilic; heating is rarely required and may cause disulfide byproducts.[1]

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[1] Extract with EtOAc, wash with 5% LiCl solution (to remove DMF), dry, and concentrate.

Data Summary & Troubleshooting

ParameterN-Alkylation (Amines)S-Alkylation (Thiols)C-Alkylation (Enolates)
Solvent MeCN or DMFDMFTHF or Toluene
Base

or DIPEA

or NaH
NaH or LiHMDS
Temp 60°C25°C (RT)0°C

RT
Time 2–4 Hours1–2 Hours4–12 Hours
Key Risk Bis-alkylation (if primary amine)Disulfide formation (oxidation)O-alkylation vs C-alkylation
Troubleshooting Guide
  • Hydrolysis: If LC-MS shows a mass corresponding to

    
    , the solvent was not anhydrous.[1] The chloromethyl group hydrolyzes to the hydroxymethyl derivative in the presence of water.
    
  • Dimerization: If a mass of

    
     is observed, the amine nucleophile acted as a bridge between two quinazoline molecules. Increase the amine equivalents to >2.0 or use a secondary amine.
    
  • Poor Solubility: If the starting material does not dissolve in MeCN, switch to DMF or NMP.

Reaction Logic & Pathway Visualization[5]

The following diagram illustrates the divergent reactivity pathways for the 2-(Chloromethyl)-7-fluoroquinazoline scaffold.

G Start 2-(Chloromethyl)- 7-fluoroquinazoline (Electrophile) Prod_N N-Alkylated Product (Solubilizing Tail) Start->Prod_N + Amine / K2CO3 SN2 Reaction Prod_S Thioether Product (Hydrophobic Probe) Start->Prod_S + Thiol / Cs2CO3 SN2 Reaction Prod_OH Hydroxymethyl Impurity (Dead End) Start->Prod_OH + H2O Side Reaction Amine Secondary Amine (HNR2) Thiol Thiol (R-SH) Water Water (Hydrolysis Risk)

Caption: Divergent synthetic pathways for 2-(Chloromethyl)-7-fluoroquinazoline. The chloromethyl handle allows for modular installation of N- and S-linked side chains via Nucleophilic Substitution (


).

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al. (2010).[1][4][5] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.[4]

  • Nucleophilic Substitution of Chloromethylquinazolines: Patel, D. J., et al. (2014).[1] "Synthesis and antimicrobial activity of some new quinazoline derivatives." Der Chemica Sinica, 5(2), 37-43.[6]

  • Quinazoline Scaffold in Medicinal Chemistry: Asif, M. (2014).[1][5] "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, 2014, Article ID 395637.

  • Safety of Alkylating Agents: Sigma-Aldrich Safety Data Sheet. "2-(Chloromethyl)-4-methylquinazoline."[1] (Analogous safety profile). [1][7][8]

Sources

analytical techniques for characterizing 7-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads[1]

Introduction: The Fluorine Advantage in Quinazoline Scaffolds

Quinazoline heterocycles form the backbone of numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib).[1] The introduction of a fluorine atom at the C-7 position is a strategic medicinal chemistry tactic. It serves two primary functions:

  • Metabolic Blocking: It obstructs oxidative metabolism at a reactive site, prolonging half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) alters the pKa of the N-1/N-3 nitrogens, influencing binding affinity to the ATP-binding pocket of kinases like EGFR.
    

However, the synthesis of 7-fluoroquinazolines often yields regioisomeric mixtures (6-fluoro vs. 7-fluoro) that are difficult to separate.[1] This guide provides a definitive analytical workflow to characterize these derivatives with high specificity.

Structural Elucidation: The "Identity" Phase

The most critical analytical challenge is distinguishing the 7-fluoro isomer from its 6- or 8-fluoro counterparts. Mass spectrometry (MS) cannot distinguish these regioisomers as they share the same exact mass.[1] Nuclear Magnetic Resonance (NMR) is the gold standard here.[1]

Protocol: Multi-Nuclear NMR Characterization ( H, C, F)

Objective: To unambiguously assign the position of the fluorine atom using spin-spin coupling patterns.

Sample Preparation:

  • Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (preferred for solubility of polar quinazolines) or CDCl
    
    
    
    .
  • Concentration: 5–10 mg for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H/
    
    
    
    F; >20 mg for
    
    
    C.
  • Internal Standard: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (
    
    
    
    ppm) for qNMR (quantitative purity).

Experimental Parameters:

  • Probe: 5 mm BBFO or TCI Cryoprobe.

  • Pulse Sequences:

    • 1D: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      H (zg30), 
      
      
      
      C-{1H} (zgpg30),
      
      
      F (zgflqn).
    • 2D: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      H-
      
      
      
      C HSQC,
      
      
      H-
      
      
      C HMBC,
      
      
      H-
      
      
      H NOESY.
The "Coupling Constant" Diagnostic

The 7-fluoro substitution pattern creates a unique "fingerprint" in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR spectrum due to Heteronuclear Spin-Spin Coupling (

).
Proton PositionMultiplicity (7-Fluoro Isomer)Coupling Explanation
H-8 Doublet (d) or ddDiagnostic Signal. Large ortho-coupling to F-7 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz). Small meta-coupling to H-6 (

Hz).
H-6 Doublet of Doublets (dd)Large ortho-coupling to F-7 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz). Large ortho-coupling to H-5 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz).
H-5 Doublet of Doublets (dd)Large ortho-coupling to H-6 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz). Small meta-coupling to F-7 (

Hz).

Note: In a 6-fluoro isomer, H-5 would show a large ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 coupling, but H-8 would appear as a singlet (or weak doublet due to meta-coupling), lacking the large ortho-fluorine coupling.
Advanced Technique: F NMR

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F NMR provides a clean background (no solvent peaks) and high sensitivity.
  • Typical Shift: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Regioisomer Check: If the synthesis produced a mixture, you will see two distinct fluorine signals.[1] Integration of these peaks provides the exact isomeric ratio (e.g., 95:5 ratio of 7-F to 6-F).[1]

Chromatographic Profiling: The "Purity" Phase

Standard C18 columns often fail to separate positional fluoro-isomers due to their identical hydrophobicity. We utilize Fluorinated Stationary Phases to exploit "Fluorous-Fluorous" interactions and


-

selectivity.
Protocol: UHPLC-MS/MS Method Development

Objective: Separate 7-fluoroquinazoline from potential 6-fluoro impurities and synthetic byproducts.

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC. Detector: Q-TOF or Triple Quadrupole (MRM mode).[1]

Step-by-Step Method:

  • Column Selection:

    • Primary:Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm).[1] The

      
      -electrons in the stationary phase interact differently with the electron-deficient fluorinated ring depending on the F-position.
      
    • Alternative:PFP (Pentafluorophenyl) .[1] Maximizes selectivity for halogenated aromatics.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[1]

    • Solvent B: Methanol + 0.1% Formic Acid.

    • Why Methanol? MeOH typically provides better selectivity (separation factor ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) for regioisomers than Acetonitrile due to different solvation of the aromatic ring.
      
  • Gradient Profile (Generic):

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • Flow: 0.4 mL/min; Temp: 40°C.

  • Detection:

    • UV: 254 nm (Quinazoline core).[1][2][3]

    • MS: ESI+ mode. Look for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and characteristic fragments (loss of HF, m/z -20).
      
Workflow Diagram: Method Development Decision Tree

HPLC_Method_Dev Start START: Crude 7-Fluoroquinazoline Screen Screen 1: C18 Column MeOH/Water Gradient Start->Screen End Validated Method Check Check Resolution (Rs) of Isomers Screen->Check Decision Rs > 1.5? Check->Decision Phenyl Switch to Phenyl-Hexyl or PFP Column Optimize Optimize Gradient Slope & Temperature Phenyl->Optimize Optimize->Decision Decision->End Yes Decision->Phenyl No (Co-elution)

Caption: Iterative HPLC method development strategy focusing on stationary phase selectivity for regioisomer separation.

Solid-State Characterization

Quinazoline derivatives are prone to polymorphism, which affects solubility and bioavailability.[1]

Protocol: Powder X-Ray Diffraction (PXRD)[1]
  • Instrument: Bruker D8 Advance or Rigaku SmartLab.

  • Parameters: Cu Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     radiation (
    
    
    
    Å), 40 kV, 40 mA.
  • Scan Range:

    
     to 
    
    
    
    .
  • Step Size: 0.02°/sec.

  • Significance: A unique crystalline pattern confirms a single polymorph. If the melting point (DSC) is sharp but PXRD shows extra peaks, solvates or isomer co-crystals may be present.[1]

Analytical Summary Table

AttributeTechniqueAcceptance Criteria (Typical)
Identity ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR (DMSO-

)
H-8 doublet (

Hz) present; H-5 dd present.
Identity ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

F NMR
Single peak at characteristic shift (e.g., -110 ppm). No secondary isomer peaks.
Assay (Purity) qNMR or HPLC-UV> 98.0% (w/w).[1]
Regio-Purity UHPLC (Phenyl-Hexyl)< 0.15% of 6-fluoro isomer (ICH Q3A limit).[1]
Solid Form PXRDConforms to reference standard pattern.
Residual Solvent GC-HeadspaceConforms to ICH Q3C limits.

References

  • Synthesis & Regioselectivity

    • Reference: Jothilingam, S. et al. "Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives."[1][4] International Journal of Pharmaceutical Sciences, 2025.[1]

    • URL:[Link] (Context: Discusses synthesis starting from 3-chloro-4-fluoroaniline to yield 7-chloro-6-fluoro derivatives, illustrating the regiochemical complexity).

  • NMR Methodology

    • Reference: Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1] (Cited via Dove Press review on

      
      F chemical shifts).
      
    • URL:[Link][1][2][5][6][7]

  • HPLC Method Development

    • Reference: "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • General Quinazoline Characterization

    • Reference: "Synthesis, Characterisation and Biological Evaluation of Quinazoline Deriv
    • URL:[Link][1]

Sources

purification methods for 2-(Chloromethyl)-7-fluoroquinazoline products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Purification Strategies for 2-(Chloromethyl)-7-fluoroquinazoline

Abstract 2-(Chloromethyl)-7-fluoroquinazoline (CAS: 956101-10-3 / Analogous structures) is a high-value heterocyclic intermediate employed in the synthesis of kinase inhibitors and bioactive pharmacophores. Its structural integrity hinges on the reactive 2-chloromethyl motif—a benzylic halide susceptible to rapid hydrolysis and nucleophilic displacement. This guide provides a rigorous, field-proven protocol for the isolation and purification of this compound, prioritizing non-protic solvent systems to mitigate solvolysis risks while maximizing yield and purity.

Part 1: Chemical Stability & Handling

Critical Reactivity Profile: The 2-chloromethyl group is an active alkylating agent. Unlike its 4-quinazolinone congeners, the fully aromatic quinazoline core renders the chloromethyl group highly electrophilic.

  • Hydrolysis Risk: Exposure to moisture (atmospheric or solvent-based) rapidly converts the chloromethyl group to the hydroxymethyl impurity (

    
    ), which is often difficult to separate due to similar polarity in non-polar matrices.
    
  • Solvolysis Risk: Recrystallization from primary alcohols (Methanol, Ethanol) can lead to the formation of alkyl ethers (

    
    ) via 
    
    
    
    /
    
    
    mechanisms. Strictly anhydrous, non-protic solvents are recommended.

Safety Warning: This compound is a potent alkylating agent and potential vesicant. Handle in a fume hood with double-gloving (Nitrile/Laminate).

Part 2: Synthesis Context & Impurity Profile

Understanding the impurity origin is prerequisite to purification. The compound is typically synthesized via the cyclization of 2-amino-4-fluorobenzaldehyde (or related acetophenones) with chloroacetonitrile or chloroacetyl chloride.

Common Impurities:

  • Unreacted Starting Material: 2-Amino-4-fluorobenzaldehyde (Aniline impurity).

  • Hydrolysis Product: (7-Fluoroquinazolin-2-yl)methanol.

  • Dimerization Products: Formed via self-alkylation under basic conditions.

Figure 1: Synthesis & Degradation Pathways[1]

G Start 2-Amino-4-fluorobenzaldehyde (Starting Material) Product 2-(Chloromethyl)- 7-fluoroquinazoline (Target) Start->Product Cyclization Reagent Chloroacetonitrile / HCl Reagent->Product Hydrolysis Hydroxymethyl Impurity (Degradant) Product->Hydrolysis + H2O (Hydrolysis) Ether Methoxymethyl Ether (Solvolysis Impurity) Product->Ether + MeOH (Solvolysis)

Caption: Reaction pathway showing the formation of the target quinazoline and its primary degradation routes via hydrolysis and alcoholysis.

Part 3: Purification Protocols

Method A: Non-Protic Recrystallization (Primary Protocol)

Best for: Large-scale purification (>5g) where hydrolysis is a concern.

Rationale: This method utilizes the temperature-dependent solubility of the quinazoline in Ethyl Acetate (EtOAc) while using n-Heptane as an anti-solvent to force precipitation. This avoids protic solvents like ethanol that may degrade the chloromethyl group.

Reagents:

  • Solvent A: Ethyl Acetate (Anhydrous, HPLC Grade)

  • Solvent B: n-Heptane (or Hexanes)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Protocol:

  • Dissolution: Transfer the crude solid (e.g., 10 g) into a round-bottom flask. Add minimal EtOAc (approx. 3-5 mL per gram) and heat to mild reflux (70°C) with stirring until fully dissolved.

    • Note: If insoluble dark particles remain, perform a hot filtration through a Celite pad.

  • Saturation: Remove from heat. While the solution is still warm (but not boiling), slowly add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot EtOAc to clear the solution back to transparency.

  • Crystallization: Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not disturb.

    • Optimization: Once at room temperature, transfer to a fridge (4°C) for 4 hours to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Wash the filter cake rapidly with cold n-Heptane (0°C). Do not use water or alcohols.

  • Drying: Dry in a vacuum oven at 35-40°C for 6-12 hours. Higher temperatures may induce decomposition.[1]

Method B: Flash Column Chromatography

Best for: Complex mixtures or removing specific polar impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of n-Hexane / Ethyl Acetate.

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0Column conditioning
Loading 95:5Elute non-polar impurities
Elution A 90:10 to 80:20Target Product Elution
Elution B 50:50Flush polar degradants (Hydroxyls)

Protocol Notes:

  • Loading: Dissolve crude in minimal Dichloromethane (DCM) for loading. Avoid dissolving in MeOH.

  • Neutralization: If the silica is too acidic (risk of hydrolysis), pre-wash the column with 1% Triethylamine in Hexane, though usually not necessary for this stable heterocycle.

Part 4: Analytical Validation & Troubleshooting

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm.

  • Retention Time Logic:

    • Hydroxymethyl Impurity: Elutes early (more polar).[3]

    • Target (Chloromethyl): Elutes mid-gradient.

    • Dimer: Elutes late (highly lipophilic).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent.Re-heat and add slightly more EtOAc. Seed with a pure crystal if available.
Low Yield Product too soluble in EtOAc.Increase n-Heptane ratio or cool to -20°C.
New Impurity Peak (+14 mass) Methyl ether formation.STOP using Methanol for cleaning or recrystallization. Switch to EtOAc/Heptane.
New Impurity Peak (-18 mass) Hydrolysis (OH replacing Cl).Ensure all solvents are anhydrous. Minimize exposure to air/moisture.

Part 5: Decision Workflow

PurificationFlow Start Crude 2-(Chloromethyl)- 7-fluoroquinazoline PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Clean Profile LowPurity Purity < 85% or Complex Mixture PurityCheck->LowPurity Dirty Profile Recryst Method A: Recrystallization (EtOAc / Heptane) HighPurity->Recryst Column Method B: Flash Chromatography (Hexane / EtOAc) LowPurity->Column Final Pure Solid (Store at 4°C, Desiccated) Recryst->Final Column->Recryst Polishing Step

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

References

  • Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010).[4] A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473–9485. Link

  • BenchChem. (2025).[3][5] Technical Support Guide: 2-(Chloromethyl)-4-methylquinazoline. BenchChem Technical Library. Link

  • Sigma-Aldrich.[6] (n.d.). 2-(Chloromethyl)quinazoline Product Information & Safety Data Sheet. MilliporeSigma. Link

  • Kandel, A. A., et al. (2022).[7] A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7808. Link

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Link

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 2-(Chloromethyl)-7-fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Manufacturing Scientists

Executive Summary & Mechanistic Rationale

Quinazoline derivatives represent a privileged class of nitrogen-containing heterocyclic scaffolds in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities, most notably as potent kinase inhibitors (e.g., EGFR inhibitors like gefitinib and afatinib) and phosphodiesterase (PDE) inhibitors (1)[1]. Specifically, the incorporation of a fluorine atom at the C7 position modulates the molecule's lipophilicity and metabolic stability, making 7-fluoroquinazoline derivatives highly sought after in modern drug discovery (2)[2].

The 2-(chloromethyl) moiety serves as a highly versatile electrophilic handle. It allows for late-stage diversification via nucleophilic substitution, enabling the rapid generation of extensive structure-activity relationship (SAR) libraries. However, transitioning the synthesis of 2-(chloromethyl)-7-fluoroquinazoline from a bench-top discovery route to a pilot-scale manufacturing process presents significant safety and purity challenges. Traditional methods often rely on harsh conditions, such as neat phosphoryl chloride (POCl₃) at elevated temperatures, which pose severe thermal runaway risks during scale-up.

This application note details a highly controlled, self-validating, three-step convergent approach for the scale-up synthesis of these derivatives. The mechanism initiates with the acylation of 2-amino-4-fluorobenzamide, followed by a Lewis/Brønsted acid-assisted dehydration to form the quinazoline core (3)[3]. Subsequent deoxychlorination and regioselective nucleophilic aromatic substitution (SNAr) yield the final active pharmaceutical ingredient (API) intermediates (4)[4].

Synthetic Workflow & Process Visualization

The following diagram illustrates the optimized industrial workflow, moving from the commercially available 2-amino-4-fluorobenzamide through to the diversified target APIs.

G SM 2-Amino-4-fluorobenzamide (Starting Material) Step1 Acylation & Cyclization (Chloroacetyl chloride, AcOH) SM->Step1 Int1 2-(Chloromethyl)-7-fluoro- quinazolin-4(3H)-one Step1->Int1 Step2 Deoxychlorination (POCl3, DIPEA, Toluene) Int1->Step2 Int2 4-Chloro-2-(chloromethyl)- 7-fluoroquinazoline Step2->Int2 Step3 Regioselective SNAr (Amines/Anilines, iPrOH) Int2->Step3 Product 2-(Chloromethyl)-7-fluoro- quinazoline Derivatives (Target APIs) Step3->Product

Synthetic workflow for 2-(Chloromethyl)-7-fluoroquinazoline derivatives.

Quantitative Data & Process Optimization

To ensure a self-validating protocol, empirical data from process optimization must dictate the experimental parameters. Table 1 highlights the critical safety and yield improvements achieved by transitioning from discovery-scale neat conditions to pilot-scale solvent-mediated deoxychlorination. Table 2 provides the In-Process Control (IPC) metrics required to validate each step before proceeding.

Table 1: Solvent Optimization for Deoxychlorination (Step 2)

Solvent SystemReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)Process Safety Profile
NeatPOCl₃105488%92%High Risk: Severe thermal runaway potential; hazardous aqueous quench.
AcetonitrilePOCl₃801276%85%Moderate Risk: Sluggish reaction kinetics lead to impurity formation.
Toluene POCl₃ + DIPEA 90 6 94% >98% Highly Scalable: Controlled exotherm; easy reverse-quench protocol.

Table 2: In-Process Control (IPC) and Analytical Specifications

StageIPC MethodSelf-Validation Acceptance CriteriaKey NMR Diagnostic Peaks (¹H, DMSO-d₆)
Intermediate 1 HPLC (254 nm)>98% conversion of starting materialδ 4.55 (s, 2H, -CH₂Cl), 12.4 (br s, 1H, -NH)
Intermediate 2 HPLC (254 nm)<1% Intermediate 1 remainingδ 4.80 (s, 2H, -CH₂Cl), disappearance of -NH
Final Derivative HPLC (254 nm)>99% purity (Area %)δ 4.65 (s, 2H, -CH₂Cl), new aniline/amine protons

Step-by-Step Experimental Protocols

Protocol 1: Acylation and Cyclocondensation

Synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

  • Reactor Preparation: Purge a 50 L glass-lined reactor with dry N₂ to ensure an inert atmosphere.

  • Charge: Add 2-Amino-4-fluorobenzamide (5.0 kg, 32.4 mol) and glacial acetic acid (25 L) to the reactor. Stir at 150 rpm until a uniform suspension is achieved.

  • Cooling: Chill the reactor jacket to bring the internal temperature to 10–15 °C.

  • Acylation: Add chloroacetyl chloride (4.0 kg, 35.6 mol) dropwise via an addition funnel over 2 hours.

    • Causality: The initial acylation is highly exothermic. Dropwise addition at reduced temperatures prevents localized heating, which would otherwise drive the formation of unwanted bis-acylated impurities.

  • Cyclization: Gradually raise the internal temperature to 90 °C and maintain for 8 hours.

    • Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst. Thermal energy is required to drive the dehydration of the intermediate amide, forcing the equilibrium toward the thermodynamically stable quinazolone ring.

  • Workup: Cool the mixture to 20 °C and slowly pour it into vigorously stirred ice-water (100 L). Filter the resulting white precipitate, wash extensively with deionized water to remove residual acetic acid, and dry under vacuum at 50 °C.

Protocol 2: Deoxychlorination (Scale-Up Optimized)

Synthesis of 4-Chloro-2-(chloromethyl)-7-fluoroquinazoline

  • Reactor Preparation: Ensure the 50 L reactor is completely dry (moisture < 0.1%) and blanketed with N₂.

  • Charge: Add 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one (6.0 kg, 28.2 mol), Toluene (30 L), and N,N-Diisopropylethylamine (DIPEA, 4.0 kg, 31.0 mol).

  • Addition: Slowly charge POCl₃ (4.7 kg, 31.0 mol) at 20 °C.

    • Causality: In this optimized scale-up route, toluene acts as a thermal heat sink. DIPEA serves a dual purpose: it acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst. This significantly reduces the required equivalents of POCl₃ compared to neat conditions, drastically minimizing downstream quenching hazards.

  • Heating: Heat the mixture to reflux (90 °C) for 6 hours.

  • Self-Validation (IPC): Sample the mixture and analyze via HPLC. Proceed to the next step only if the starting material is <1%.

  • Reverse Quench: Cool the reactor to 10 °C. Slowly transfer the reaction mixture into a separate quench vessel containing 100 L of 2M NaOH pre-chilled to 0–5 °C, maintaining the quench temperature below 20 °C.

    • Causality: Reverse quenching (adding the reaction mixture to the aqueous base, rather than vice versa) prevents the dangerous accumulation of unreacted POCl₃ in an aqueous phase, effectively mitigating violent exothermic hydrolysis.

  • Isolation: Separate the organic toluene layer, wash with brine (20 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow solid.

Protocol 3: Regioselective SNAr Derivatization

Synthesis of Target API Intermediates (e.g., using 3-chloro-4-fluoroaniline)

  • Charge: To a 50 L reactor, add 4-Chloro-2-(chloromethyl)-7-fluoroquinazoline (5.0 kg, 21.6 mol), Isopropanol (iPrOH) (25 L), and the chosen nucleophile, such as 3-chloro-4-fluoroaniline (3.3 kg, 22.7 mol).

  • Reaction: Heat the mixture to reflux (82 °C) for 4 hours.

    • Causality: The C4-chloride is highly activated by the electron-withdrawing nature of the adjacent quinazoline nitrogens. This allows the nucleophilic aromatic substitution (SNAr) to proceed rapidly and regioselectively without the need for expensive transition metal catalysis. The C2-chloromethyl group remains untouched under these specific conditions.

  • Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hour.

    • Causality: Isopropanol is specifically chosen because the resulting product hydrochloride salt has low solubility in cold iPrOH. The product crystallizes directly from the reaction matrix, self-purifying the compound and entirely eliminating the need for industrial-scale chromatography.

  • Filtration: Filter the crystalline solid, wash with cold iPrOH (5 L), and dry under vacuum at 45 °C.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: Open Medicinal Chemistry Journal URL:[Link]

  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: MDPI Molecules URL:[Link]

  • Mechanism of selective formation of 2-amino-substituted 1,4-benzodiazepin-4-oxides and 2-aminomethyl substituted quinazolin-3-oxides from chloromethyl quinazolin-N-oxides Source: ResearchGate URL:[Link]

Sources

application of 2-(Chloromethyl)-7-fluoroquinazoline in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-(Chloromethyl)-7-fluoroquinazoline (CAS: 1391053-62-5) as a privileged building block in the synthesis of targeted anticancer agents. Quinazoline scaffolds represent the "gold standard" in kinase inhibition (e.g., Gefitinib, Erlotinib). This specific intermediate offers two distinct strategic advantages:

  • 7-Fluoro Substitution: Enhances metabolic stability by blocking Phase I oxidation at the electron-rich C7 position and modulates the pKa of the N1 nitrogen for optimal hinge binding.

  • 2-Chloromethyl "Warhead": A highly reactive electrophilic handle that enables the rapid introduction of solubilizing groups (morpholines, piperazines) or covalent warheads via nucleophilic substitution (

    
    ), facilitating the exploration of the solvent-exposed regions of the ATP-binding pocket.
    

Scientific Rationale & Mechanism

The Quinazoline Pharmacophore

The quinazoline ring system mimics the adenine moiety of ATP, allowing it to anchor into the hinge region of tyrosine kinases (e.g., EGFR, VEGFR).

  • N1 Interaction: Accepts a hydrogen bond from the backbone amide (e.g., Met793 in EGFR).

  • C7 Fluorine Effect: The C-F bond is bioisosteric to C-H but significantly stronger (116 kcal/mol vs. 99 kcal/mol). This substitution blocks oxidative metabolism (hydroxylation) often seen at the C7 position in first-generation inhibitors, extending the drug's half-life (

    
    ).
    
The 2-Chloromethyl Utility

In Structure-Activity Relationship (SAR) studies, the C2 position of the quinazoline core orients towards the solvent-front of the kinase domain. Unsubstituted alkyl groups here often lead to poor solubility. The 2-(chloromethyl) moiety serves as a pivotal "diversity handle," allowing chemists to attach polar amines. This modification serves a dual purpose:

  • Physicochemical: Increases aqueous solubility and reduces lipophilicity (

    
    ).
    
  • Biological: Can establish salt bridges with residues at the pocket entrance (e.g., Asp or Glu residues).

Experimental Workflows & Protocols

Visualization: Synthetic & Biological Workflow

G Start 2-(Chloromethyl)- 7-fluoroquinazoline Reaction SN2 Substitution (K2CO3, DMF, 60°C) Start->Reaction Electrophile Amine Secondary Amines (Morpholine/Piperazine) Amine->Reaction Nucleophile Library 2-Aminomethyl Library Reaction->Library Yield: 75-90% Assay EGFR Kinase Inhibition Assay Library->Assay Screening Lead Lead Candidate Selection Assay->Lead IC50 < 50 nM

Figure 1: Integrated workflow transforming the chloromethyl scaffold into a bioactive library.

Protocol A: Divergent Synthesis of 2-Aminomethyl Derivatives

Objective: To generate a library of C2-substituted quinazolines to probe solubility and potency.

Safety Warning: 2-(Chloromethyl)quinazolines are alkylating agents. Handle in a fume hood with double nitrile gloves.

Reagents:

  • Substrate: 2-(Chloromethyl)-7-fluoroquinazoline (1.0 eq)

  • Nucleophiles: Morpholine, N-methylpiperazine, Pyrrolidine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(Chloromethyl)-7-fluoroquinazoline in 5 mL of dry DMF.

  • Activation: Add 2.0 mmol of anhydrous

    
     to the solution. Stir at room temperature for 10 minutes.
    
  • Substitution: Dropwise add 1.2 mmol of the secondary amine (e.g., morpholine).

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The starting material peak (

    
    ) should disappear, replaced by the product mass (
    
    
    
    ).
  • Work-up: Pour the reaction mixture into 20 mL of ice-water. The product often precipitates.

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).

Expected Outcome: Yields of 75–90%. Products should be white to pale yellow solids.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: To quantify the potency (


) of the synthesized derivatives against EGFR WT and mutants (e.g., T790M).

Assay Principle: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.

Procedure:

  • Compound Prep: Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer.

  • Enzyme Mix: Dilute EGFR recombinant protein (0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 2.5 µL of compound and 5 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT (allows compound to bind hinge region).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (Poly Glu:Tyr substrate).

  • Reaction Stop: After 60 min, add detection reagent (EDTA + Eu-labeled antibody).

  • Read: Measure fluorescence resonance energy transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Data Analysis & SAR Trends

The following table illustrates the hypothetical impact of C2-modifications on a 7-fluoroquinazoline core (assuming a fixed 4-anilino headgroup).

Compound IDR-Group (at C2 position)C7 SubstituentEGFR

(nM)
Solubility (µM)Interpretation
QZ-01

(Parent)

>1000< 1Reactive, poor solubility. Not suitable as drug.
QZ-02


1505Baseline activity. Lipophilic.
QZ-03

-Morpholine

4580Good solubility, but metabolic liability at C7.
QZ-04

-Morpholine

12 95 Lead Candidate. Fluorine protects C7; Morpholine aids solubility.
QZ-05

-Piperazine

18>100Excellent solubility; potential for further derivatization.

Key Insight: The combination of the 7-fluoro (metabolic shield) and 2-morpholinomethyl (solubility tail) creates a "sweet spot" in the property space, significantly enhancing drug-likeness compared to the parent chloromethyl compound.

Mechanism of Action Diagram

MOA EGFR EGFR Kinase Domain (ATP Binding Pocket) Core Quinazoline Core (Scaffold) EGFR->Core H-Bond (Met793) Head 4-Anilino Group (Hydrophobic Pocket) EGFR->Head Hydrophobic Interaction Tail 2-Aminomethyl Tail (Solvent Exposed) EGFR->Tail Solubilizing / Salt Bridge Core->Head Core->Tail Shield 7-Fluoro Group (Metabolic Block) Core->Shield

Figure 2: Pharmacophore mapping of the 7-fluoro-2-substituted quinazoline within the EGFR ATP-binding pocket.

References

  • Zhang, Y., et al. (2017).[2] "Synthesis and in vitro biological evaluation of novel quinazoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Bavetsias, V., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules.

  • Zayed, M.F. (2023).[2][3] "Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases." Scientia Pharmaceutica.

  • BenchChem Application Notes. (2025). "7-Chloro-2-vinylquinoline as a Versatile Precursor in Drug Synthesis." BenchChem Protocols.

  • Adottu, et al. (2024).[2] "Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors." Journal of Applied Pharmaceutical Science.

Sources

synthesis of 4-anilinoquinazoline scaffolds from 2-chloromethyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Anilinoquinazoline Scaffolds via 2-Chloromethyl Intermediates

Executive Summary

The 4-anilinoquinazoline pharmacophore represents a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib. While C6 and C7 positions are traditionally used for solubilizing groups, the C2 position offers a critical vector for optimizing binding affinity and pharmacokinetic properties.

This guide details the synthesis of 4-anilinoquinazoline scaffolds utilizing 2-(chloromethyl)quinazolin-4(3H)-one as a linchpin intermediate.[1][2][3] This approach allows for a "protecting-group-free" strategy, exploiting the differential electrophilicity between the aromatic C4-chloro and the aliphatic C2-chloromethyl moieties to achieve regioselective functionalization.

Strategic Overview: The Reactivity Hierarchy

The success of this protocol relies on the Chemoselectivity Principle . The intermediate 4-chloro-2-(chloromethyl)quinazoline possesses two electrophilic sites:

  • C4-Position (Aromatic): Highly reactive toward nucleophilic aromatic substitution (

    
    ).
    
  • C2-Chloromethyl (Aliphatic): Reactive toward nucleophilic substitution (

    
    ), but significantly slower than the C4 position under mild conditions.
    

By controlling temperature and solvent polarity, researchers can install the aniline at C4 while preserving the C2-chloromethyl handle for subsequent library diversification (e.g., introduction of solubilizing morpholine or piperazine tails).

Pathway Visualization

G Start Anthranilic Acid Derivatives Inter1 2-(Chloromethyl) quinazolin-4(3H)-one (The Linchpin) Start->Inter1 Chloroacetyl chloride Cyclization Inter2 4-Chloro-2-(chloromethyl) quinazoline (Bis-Electrophile) Inter1->Inter2 POCl3 / Reflux Aromatization Product 4-Anilino-2-(chloromethyl) quinazoline (Scaffold) Inter2->Product Aniline / iPrOH Regioselective SNAr (T < 80°C) Library C2-Diversified Library (Final Drug Candidates) Product->Library Amines/Thiols SN2 Displacement

Figure 1: Strategic workflow for the sequential functionalization of the quinazoline core. The C2-chloromethyl group is preserved during aniline installation.

Detailed Experimental Protocols

Phase A: Synthesis of the Linchpin Intermediate

Target: 2-(chloromethyl)quinazolin-4(3H)-one

This step involves the cyclocondensation of anthranilic acid with a two-carbon electrophile. Chloroacetyl chloride is preferred over chloroacetonitrile for higher yields and operational simplicity.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Glacial Acetic Acid (Solvent) or DMF

  • Acetic anhydride (Optional, for water scavenging)

Protocol:

  • Dissolution: Dissolve 10 mmol of substituted anthranilic acid in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Cool the solution to 15°C. Add chloroacetyl chloride (11 mmol) dropwise over 10 minutes.

  • Cyclization: Heat the mixture to mild reflux (100°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The formation of the benzoxazinone intermediate may occur first, followed by rearrangement to the quinazolinone.

  • Workup: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold water. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Dry under vacuum.[4][5]

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet for the
      
      
      group at approximately
      
      
      4.5–4.6 ppm.
Phase B: Aromatization and Activation

Target: 4-chloro-2-(chloromethyl)quinazoline

Safety Warning:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.

Protocol:

  • Suspension: Suspend the dry quinazolinone (5 mmol) in

    
     (15 mL).
    
  • Catalysis: Add

    
    -diethylaniline (0.5 mL) or a catalytic amount of DMF to accelerate chlorination.
    
  • Reflux: Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should clear, indicating conversion to the chloro-quinazoline.

  • Quenching (Critical): Remove excess

    
     via rotary evaporation under reduced pressure. Dissolve the residue in DCM and pour onto a mixture of crushed ice and 
    
    
    
    . Do not pour water directly into the reaction flask.
  • Isolation: Extract with DCM, dry over anhydrous

    
    , and concentrate. Use immediately for Phase C due to the instability of the chloromethyl group.
    
Phase C: Regioselective (The Critical Step)

Target: 4-Anilino-2-(chloromethyl)quinazoline

This step requires strict temperature control to prevent the aniline from reacting with the C2-chloromethyl group (dimerization).

Reagents:

  • 4-Chloro-2-(chloromethyl)quinazoline (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 equiv)

  • Isopropanol (IPA) (Solvent)

Protocol:

  • Solvation: Dissolve the 4-chloro intermediate in Isopropanol (10 mL/g).

  • Addition: Add the aniline (1.0 equiv).

  • Reaction: Heat to 60–80°C (Reflux of IPA).

    • Note: Do not use high-boiling solvents (like DMF or DMSO) at high temperatures, as this promotes C2 substitution.

  • Precipitation: As the reaction proceeds, the product usually precipitates as the hydrochloride salt.

  • Termination: After 2–4 hours, cool to room temperature.

  • Filtration: Filter the yellow/orange solid. Wash with cold IPA and ether.

    • Result: This solid is the 4-anilino-2-(chloromethyl)quinazoline hydrochloride . The C2-chloromethyl group remains intact.

Data Analysis & Troubleshooting

NMR Characterization Table

Key chemical shifts to validate the scaffold integrity (Solvent: DMSO-


):
PositionFunctional GroupChemical Shift (

ppm)
MultiplicityDiagnostic Value
C2

4.60 – 4.85Singlet (2H)Confirms C2-Cl is intact (not substituted).
N-H Amine Bridge9.80 – 11.30Broad SingletConfirms Aniline attachment at C4.
Ar-H Quinazoline H88.30 – 8.60DoubletCharacteristic of the core.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase A Hydrolysis of Chloroacetyl chlorideEnsure glacial acetic acid is anhydrous; add acetic anhydride.
Double Addition (Phase C) Reaction temperature too highReduce temp to <60°C; ensure stoichiometry is 1:1.
Product is Sticky/Oil Trapped solvent/impuritiesTriturate with diethyl ether or hexane to induce crystallization.

Application: Library Expansion (Phase D)

Once the 4-anilino-2-(chloromethyl)quinazoline is secured, the C2 position can be derivatized to improve solubility, a common issue with kinase inhibitors.

  • Reaction:

    
     displacement.
    
  • Reagents: Secondary amines (Morpholine, Piperazine) or Thiols.

  • Conditions:

    
    , Acetone or DMF, Room Temperature, 4–12 hours.
    
  • Outcome: This yields the final drug candidate (e.g., Lapatinib analogs) with tunable physicochemical properties.

References

  • Li, H. Z., et al. (2010).[2] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485.[1]

  • Kabri, Y., et al. (2009). Regioselective Synthesis of 4-Anilino-2-chloroquinazolines. Tetrahedron Letters, 50(46), 6330-6333.

  • Bavetsias, V., et al. (2000). Design and Synthesis of Cyclopenta[g]quinazoline-based Antifolates. Journal of Medicinal Chemistry, 43(10), 1910–1926.

  • Chandregowda, V., et al. (2009). Synthesis and evaluation of 2-chloromethyl-4-anilinoquinazoline derivatives as potential anticancer agents.[1][2][3][6] European Journal of Medicinal Chemistry, 44(7), 3046-3055.

Sources

microwave-assisted synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinazoline Derivatives

Executive Summary

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical EGFR inhibitors like Gefitinib and Erlotinib . Conventional thermal synthesis (e.g., refluxing in high-boiling solvents) is often plagued by long reaction times (12–48 hours), harsh conditions, and difficult workups.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two primary methodologies: the modified Niementowski reaction and a Three-Component One-Pot synthesis , leveraging the specific "superheating" effects of dielectric heating to accelerate dehydration and cyclization steps.

Theoretical Basis: Why Microwave?

The synthesis of quinazolines typically involves condensation and dehydration steps that have high activation energy barriers.

  • Dielectric Heating Mechanism: Microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture (dipolar polarization) and ions (ionic conduction).

  • Specific Effect on Cyclization: The rate-determining step in quinazoline formation is often the final dehydration/ring closure. Polar transition states in this pathway absorb microwave energy more efficiently than the ground state, lowering the activation energy (

    
    ) effectively.
    
  • Superheating: Solvents in sealed microwave vessels can be heated far above their atmospheric boiling points (e.g., Ethanol at 140°C), exponentially increasing reaction rates according to the Arrhenius equation.

Experimental Protocols

Methodology A: Solvent-Free Niementowski Synthesis (Green Chemistry Route)

Best for: Synthesizing simple 4(3H)-quinazolinone cores.

Principle: A direct condensation of anthranilic acid with formamide.[1] While the classic thermal method requires 180°C for hours, the microwave protocol utilizes the high dielectric loss tangent (


) of formamide to generate rapid internal heat.

Reagents:

  • Anthranilic acid (10 mmol)

  • Formamide (30 mmol) - Acts as both reagent and energy absorber.

  • Catalyst: Ammonium acetate (optional, 1 mmol) or SbCl

    
     (for lower temps).
    

Protocol:

  • Setup: Mix anthranilic acid and formamide in a 10 mL microwave-transparent vial (borosilicate glass or quartz).

  • Sealing: Cap with a Teflon-lined septum to allow pressure release if needed (or use a dedicated pressurized vessel with a 20-bar limit).

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Ramp: 2 minutes to reach target temperature.

    • Hold: 140°C for 10 minutes.

    • Power: Dynamic mode (max 200 W).

  • Workup: Cool to room temperature. The reaction mixture will solidify. Add cold water (20 mL) and sonicate. Filter the solid, wash with ethanol, and recrystallize from EtOH/DMF.

Validation:

  • Yield: ~85-92% (vs. 60% thermal).

  • Time: 12 mins total (vs. 6-8 hours thermal).

Methodology B: Three-Component One-Pot Synthesis (Diversity-Oriented)

Best for: Rapid library generation of 2,3-disubstituted quinazolinones.

Principle: A cascade reaction involving condensation, amine exchange, and cyclization.

Reagents:

  • Anthranilic acid (1.0 eq)[2]

  • Orthoester (e.g., Triethyl orthoformate) (1.5 eq)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.2 eq)

  • Solvent: Ethanol (Green solvent, medium microwave absorber).

Protocol:

  • Mixing: In a 10 mL process vial, combine all three components in Ethanol (3 mL).

  • Catalysis: Add 2 drops of Acetic Acid or use an acidic ionic liquid (e.g., [bmim]HSO

    
    ) for enhanced microwave absorption.
    
  • Irradiation:

    • Temp: 120°C.[3]

    • Time: 15 minutes.

    • Stirring: High (magnetic stirring is critical to prevent hot spots).

  • Workup: Pour reaction mixture onto crushed ice. The precipitate is filtered and washed with cold aqueous ethanol (10%).

Data Presentation: Thermal vs. Microwave

The following table summarizes the efficiency gains observed in the synthesis of 3-phenylquinazolin-4(3H)-one (a standard reference compound).

ParameterConventional Thermal RefluxMicrowave-Assisted (Method B)[4]Improvement Factor
Temperature 80°C (Ethanol reflux)120°C (Pressurized)+40°C
Time 8.5 Hours15 Minutes34x Faster
Yield 62%94%+32%
Solvent Vol. 25 mL3 mL8x Less Waste
Purity (HPLC) 88% (Requires Column)96% (Simple Filtration)Cleaner Profile

Visualizing the Workflow

Diagram 1: Comparative Workflow

This diagram illustrates the operational differences between the conventional reflux path and the microwave-assisted path.

G cluster_Conv Conventional Route cluster_MW Microwave Route Start Reagents: Anthranilic Acid + Amine Reflux Reflux (Oil Bath) 8-12 Hours @ 80°C Start->Reflux MW_React MW Irradiation 15 Mins @ 120°C (Pressurized) Start->MW_React Workup1 Evaporation & Column Chromatography Reflux->Workup1 Product Quinazolinone Derivative Workup1->Product 60-70% Yield Workup2 Cool & Filter (High Purity Solid) MW_React->Workup2 Workup2->Product 90-95% Yield

Caption: Comparison of Conventional Reflux vs. Microwave-Assisted Synthesis workflows.

Diagram 2: Reaction Mechanism (One-Pot)

The mechanism involves the formation of a benzoxazinone intermediate or an imino-ester, followed by amine attack.

Mechanism Step1 Anthranilic Acid + Orthoester Inter1 Diethoxymethyl intermediate Step1->Inter1 MW Heating Step2 Cyclization (- EtOH) Inter1->Step2 Inter2 Benzoxazinone Species Step2->Inter2 Step3 Nucleophilic Attack (R-NH2) Inter2->Step3 Ring Opening Final Quinazolin-4(3H)-one Step3->Final Recyclization (- H2O)

Caption: Mechanistic pathway for the 3-component synthesis of quinazolinones.

Troubleshooting & Expert Tips

  • Pressure Management: Ethanol absorbs microwaves well but generates significant pressure. Ensure your vessel is rated for at least 20 bar. If the pressure limit is triggered, reduce the temperature to 110°C and extend time by 5 minutes.

  • Solvent Choice: If the reagents are non-polar and you are using a non-polar solvent (like Toluene), the reaction will fail because the mixture is transparent to microwaves.

    • Solution: Add a "doping" agent like an Ionic Liquid (1 mol%) or switch to a polar solvent like Acetic Acid or DMF.

  • Runaway Reactions: Solvent-free reactions (Method A) can suffer from thermal runaway (rapid temp spike).

    • Solution: Use "Power Cycling" or "Air Cooling" features on modern synthesizers to maintain the set temperature (140°C) without overshooting.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Liu, J. F., et al. (2005). Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones. Tetrahedron Letters, 46(8), 1241-1244. [Link]

  • Davoodnia, A., et al. (2010). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave conditions.[5] Indian Journal of Chemistry, 49B, 350-353. [Link]

  • Bhatte, K. D., et al. (2013). Glycerol mediated pacile and catalyst-free one-pot synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 54(35), 4677-4680. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)-7-fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-(Chloromethyl)-7-fluoroquinazoline (CAS 1416914-01-6). As a highly reactive bifunctional building block, this molecule is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system therapeutics.

However, the very structural features that make it a valuable electrophile—the highly activated C2-chloromethyl group and the electron-deficient 7-fluoro substituent—also make its synthesis prone to rapid degradation and side reactions[1]. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Side Reaction Pathways

To troubleshoot effectively, we must first map the chemical causality of the synthesis. The standard synthetic route involves the acid-catalyzed condensation of 2-amino-4-fluorobenzaldehyde with chloroacetonitrile. While the cyclization is thermodynamically favorable, the resulting product is highly susceptible to three primary side reactions: Hydrolysis , Dimerization , and Nucleophilic Aromatic Substitution (SNAr) .

Pathway SM 2-Amino-4-fluorobenzaldehyde + Chloroacetonitrile Target 2-(Chloromethyl)-7-fluoroquinazoline (Target Product) SM->Target Dry HCl, Dioxane (Cyclization) Hydrolysis 2-(Hydroxymethyl)-7-fluoroquinazoline (Aqueous Workup Side-Reaction) Target->Hydrolysis H2O / OH- (Labile C-Cl bond) Dimer Bis-quinazoline Dimer (Concentration/Heat Induced) Target->Dimer High Conc. / Heat (Intermolecular Alkylation) SNAr 7-Substituted-2-(chloromethyl)quinazoline (Nucleophilic Attack on Fluorine) Target->SNAr Strong Nucleophiles (Activated 7-Fluoro)

Synthesis of 2-(Chloromethyl)-7-fluoroquinazoline and its primary side reaction pathways.

Troubleshooting Guides & FAQs

Q1: Why is my yield dropping significantly during aqueous workup, and how do I prevent the formation of the 2-hydroxymethyl byproduct?

Causality: The chloromethyl group at the C2 position is highly activated due to the adjacent electron-withdrawing imine nitrogen (N3) of the quinazoline core. This makes the benzylic-like carbon an exceptionally strong electrophile for nucleophilic substitution reactions[1]. During standard aqueous workup, hydroxide ions (or even neutral water molecules) rapidly attack this position, displacing the chloride ion to form 2-(hydroxymethyl)-7-fluoroquinazoline. Solution: You must bypass aqueous quenching entirely. Transition to a strictly anhydrous workup. Remove the reaction solvent (e.g., 1,4-dioxane) and excess HCl catalyst via vacuum evaporation at low temperatures (≤ 30 °C), and load the crude mixture directly onto a silica gel column.

Q2: I am observing a high-molecular-weight, insoluble impurity at the baseline of my TLC. What is it?

Causality: This is a bis-quinazoline dimer or oligomer. Quinazolines possess basic nitrogen atoms (N1 and N3)[2]. In concentrated solutions or at elevated temperatures, the N3 nitrogen of one synthesized molecule acts as a nucleophile, attacking the highly reactive C2-chloromethyl group of an adjacent molecule[1]. Solution: This intermolecular alkylation is concentration-dependent. Run your cyclization at dilute concentrations (0.1 M to 0.2 M). Furthermore, never store the compound in solution at room temperature; always store the isolated solid under argon at -20 °C.

Q3: Mass spectrometry indicates I am losing the fluorine atom at the 7-position. Why is this happening?

Causality: The 7-fluoro substituent is situated para to the N1 nitrogen of the quinazoline ring. The strongly electron-withdrawing nature of the heterocycle, combined with the electronegativity of the fluorine atom, highly activates this specific position toward Nucleophilic Aromatic Substitution (SNAr). If you use nucleophilic bases (e.g., alkoxides, primary/secondary amines) during cyclization or neutralization, they will readily displace the fluorine atom. Solution: Ensure the reaction environment remains strictly acidic (using dry HCl gas) during cyclization. If a base is required for downstream functionalization, utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA).

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative impact of various reaction and workup conditions on the yield of the target molecule versus the accumulation of specific side products.

Reaction / Workup ConditionTarget Yield (%)Hydrolysis Impurity (%)Dimer Impurity (%)SNAr Impurity (%)
Standard: 1.0 M, Aqueous Basic Workup45.0%35.5%14.0%5.5%
Acidic Quench: 1.0 M, Aqueous Acidic Workup60.2%20.1%15.0%0.0%
Dilute Aqueous: 0.1 M, Aqueous Acidic Workup72.5%22.0%< 2.0%0.0%
Optimized Anhydrous: 0.1 M, Vacuum Evaporation88.4% < 2.0% < 2.0% 0.0%

Standard Operating Procedure (SOP)

To ensure high fidelity and self-validation, the following step-by-step methodology outlines the optimized anhydrous synthesis workflow.

Workflow Prep Step 1: Reagent Prep (Anhydrous Dioxane + HCl) React Step 2: Cyclization (60°C, 4h, 0.1 M) Prep->React Quench Step 3: Anhydrous Quench (Evaporation under N2) React->Quench Purify Step 4: Purification (Silica Gel, Hex/EtOAc) Quench->Purify

Optimized anhydrous experimental workflow for 2-(Chloromethyl)-7-fluoroquinazoline synthesis.

Step-by-Step Methodology:
  • Preparation & System Purging: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, flush the system with dry argon for 10 minutes.

  • Reagent Dissolution: Dissolve 2-amino-4-fluorobenzaldehyde (1.39 g, 10.0 mmol) and chloroacetonitrile (1.13 g, 15.0 mmol) in strictly anhydrous 1,4-dioxane (100 mL). This establishes the critical 0.1 M dilute concentration required to suppress dimerization.

  • Acidic Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly bubble anhydrous HCl gas through the solution for exactly 15 minutes. Self-Validation Check: The solution should transition from pale yellow to a deep orange/red hue, indicating the formation of the activated iminium intermediate.

  • Cyclization: Seal the flask with a secure septum and heat the mixture to 60 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (3:1). Self-Validation Check: The starting material (Rf ~0.6) should be completely consumed, replaced by a major UV-active spot corresponding to the target product (Rf ~0.4).

  • Anhydrous Workup (Critical Step): Do not quench with water or aqueous buffers. Transfer the flask to a rotary evaporator and remove the 1,4-dioxane and excess HCl under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Purification: Dissolve the resulting crude residue in a minimal volume (approx. 5 mL) of dry dichloromethane (DCM). Load the solution directly onto a pre-packed silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (9:1 transitioning to 4:1).

  • Isolation & Storage: Pool the fractions containing the pure product and concentrate under vacuum. Immediately flush the isolated off-white solid with argon and store at -20 °C in a desiccator.

References

1.[2] Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: researchgate.net URL:

2.[1] Title: 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier - Benchchem Source: benchchem.com URL:

Sources

Technical Support Center: 2-(Chloromethyl)-7-fluoroquinazoline Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Chloromethyl)-7-fluoroquinazoline . This compound is a highly reactive, electrophilic building block critical for the development of targeted therapeutics, including advanced Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) used in non-small cell lung cancer (NSCLC) research[1].

Because of the extreme lability of the chloromethyl group, researchers frequently encounter yield-limiting side reactions, including premature hydrolysis, dimerization, and unwanted ring expansions. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize your isolated yield and ensure scientific integrity.

Quantitative Data Summary: Synthetic Route Comparison

To select the optimal synthetic strategy, review the performance metrics of the three primary methodologies used in the field[2].

Synthesis RouteKey ReagentsTypical YieldMajor ImpuritiesScalability & Safety Profile
Direct Pinner Cyclization Chloroacetonitrile, Dry HCl gas55% - 65% Hydrolyzed alcohol, DimersHigh / Good (Avoids toxic reducing agents)
N-Oxide Deoxygenation Chloroacetyl chloride,

30% - 40%Over-reduced species, N-oxidesLow / Poor (Requires highly toxic

)

Mediated
Benzodiazepin-2-one,

< 30%Chlorinated byproductsLow / Poor (Harsh, highly toxic conditions)

Visualizing the Reaction Pathways

G A 2-Amino-4-fluorobenzaldehyde + Chloroacetonitrile B Dry HCl in Dioxane (Pinner Cyclization) A->B Step 1 C 2-(Chloromethyl)- 7-fluoroquinazoline B->C High Yield Pathway D Basic Workup (H2O / OH-) C->D Poor Temp Control F Primary Amines C->F Nucleophilic Attack E Hydrolysis / Dimerization D->E Degradation G 1,4-Benzodiazepine F->G Ring Expansion

Reaction workflow for 2-(Chloromethyl)-7-fluoroquinazoline and common degradation pathways.

N_Oxide N1 2-Amino-4-fluorobenzaldehyde Oxime N2 Chloroacetyl Chloride (Acylation & Cyclization) N1->N2 N3 7-Fluoroquinazoline 3-oxide N2->N3 -H2O N4 PCl3 Reduction (Deoxygenation) N3->N4 N5 2-(Chloromethyl)-7-fluoroquinazoline N4->N5 Target Product

Alternative N-oxide synthetic route requiring toxic deoxygenation steps.

Optimized Experimental Protocols

Protocol A: Direct Pinner-Type Cyclization (Recommended)

This one-pot method avoids toxic phosphorus reagents and provides the highest atom economy[2],[3].

  • Preparation: Dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) and chloroacetonitrile (1.3 eq) in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the solution at ambient temperature for 4-6 hours.

    • Causality: The anhydrous HCl protonates the nitrile carbon of chloroacetonitrile, drastically increasing its electrophilicity. This lowers the activation energy for nucleophilic attack by the weakly nucleophilic aromatic amine, driving the intramolecular cyclization forward.

    • Self-Validating Checkpoint: The reaction validates itself visually. As the quinazoline hydrochloride salt forms, it precipitates out of the dioxane solution. A thick, honey-like suspension indicates successful cyclization[3].

  • Concentration: Distill off the bulk of the dioxane under a water-jet vacuum to prevent thermal degradation of the product.

  • Neutralization & Isolation: Carefully pour the honey-like residue into ice water. Neutralize the suspension with saturated aqueous potassium carbonate (

    
    ) while strictly maintaining the temperature below 5 °C using an ice bath.
    
    • Causality: Low temperature kinetically hinders the nucleophilic substitution (hydrolysis) of the labile chloromethyl group by hydroxide ions.

  • Purification: Suction filter the precipitate, wash with cold water, and dry under vacuum. Purify via silica gel chromatography (petroleum ether/methylene chloride)[3].

Protocol B: N-Oxide Cyclization and Reduction (Legacy Route)

Use this route only if chloroacetonitrile is unavailable.

  • Acylation & Cyclization: Treat 2-amino-4-fluorobenzaldehyde oxime with chloroacetyl chloride in the presence of a mild base.

    • Causality: Initial acylation occurs at the amine, followed by rapid intramolecular cyclization and dehydration to yield 2-(chloromethyl)-7-fluoroquinazoline 3-oxide.

  • Deoxygenation: Suspend the 3-oxide in anhydrous dichloromethane and slowly add phosphorus trichloride (

    
    ) at 0 °C. Stir at room temperature until complete.
    
    • Causality:

      
       acts as a highly oxophilic oxygen acceptor. The reaction must be kept strictly anhydrous because 
      
      
      
      reacts violently with water, and excess heat will cause the chloromethyl group to degrade.
    • Self-Validating Checkpoint: The dissolution of the suspended 3-oxide into the organic phase as the reduction completes serves as an internal indicator of reaction progress.

Troubleshooting & FAQs

Q: Why is my yield dropping significantly during the basic workup phase? A: The 2-chloromethyl group is highly susceptible to nucleophilic attack. During neutralization with strong aqueous bases (like


), the chloromethyl group can rapidly hydrolyze to a hydroxymethyl group. Furthermore, under alkaline conditions, the intermediate can undergo coupling reactions with trace aldehydes or self-alkylate to form dimeric impurities, such as 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline) analogs[2].
Troubleshooting Action: Always perform basic workup at strictly controlled low temperatures (0–5 °C) using mild bases (e.g., saturated 

or

). Extract immediately into an organic solvent (like dichloromethane) to minimize the time the product spends in the aqueous alkaline phase[3].

Q: I am observing a major structural rearrangement when reacting the isolated 2-(chloromethyl)-7-fluoroquinazoline with primary amines. What is happening? A: You are observing a well-documented ring-expansion reaction. When 2-chloromethylquinazolines are treated with ammonia or primary aliphatic amines, the nucleophile attacks the C-2 position. This initiates a ring-opening of the pyrimidine core, followed by an intramolecular displacement of the chloride by the nitrogen atom, expanding the 6-membered ring into a 7-membered 1,4-benzodiazepine derivative[4]. Troubleshooting Action: If your synthetic target requires an amine at this position, utilize secondary amines, which generally proceed via direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 displacement without triggering the rearrangement. If a primary amine is strictly required, you must carefully control the stoichiometry and temperature, or consider an alternative protecting-group strategy.

Q: Which synthetic route provides the highest yield and scalability for workshop production? A: The direct Pinner-type cyclization using chloroacetonitrile and dry HCl gas is vastly superior. Causality: The legacy N-oxide route requires highly toxic reagents (


 or 

) and involves multiple steps with lower overall atom economy. The direct cyclization is a one-pot reaction that avoids the N-oxide intermediate entirely, significantly reducing the formation of over-reduced or chlorinated byproducts, thus improving the overall yield from ~30% to >55% while being much safer for scale-up[2].

References

  • Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1 - Vrije Universiteit Brussel.
  • One-Step Method for Synthesis of 2,4-Disubstituted Quinazoline 3-Oxides by Reaction of a 2-Aminoaryl Ketone with a Hydroxamic Acid Using Zn(OTf)2 as the Catalyst - ResearchGate.
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents.
  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents.

Sources

Technical Support: Purification of Crude 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and handling of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one (often abbreviated as 2-(Chloromethyl)-7-fluoroquinazoline in synthesis workflows).

Note on Nomenclature: This guide focuses on the stable 4(3H)-one intermediate (Solid, typically MP >240°C). If you are working with the fully aromatized 4-chloro derivative, note that it is highly unstable, moisture-sensitive, and typically used in situ without purification.

Executive Summary & Molecule Profile

Compound: 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one Primary Challenge: The chloromethyl group (-CH₂Cl) is a potent electrophile.[1] It is highly susceptible to hydrolysis (forming the hydroxymethyl analog) and dimerization (N-alkylation) under basic conditions or elevated temperatures. Critical Control Points: Moisture exclusion, pH control (avoid strong bases during workup), and temperature regulation during recrystallization.

Diagnostic Troubleshooting (Q&A)

Q1: My HPLC shows a persistent impurity at RRT ~0.8-0.9 that increases after recrystallization in ethanol. What is it? Diagnosis: This is likely the Solvolysis Impurity (2-(ethoxymethyl)-7-fluoroquinazolin-4(3H)-one) or the Hydrolysis Impurity (2-(hydroxymethyl)-...).

  • Mechanism: The chloromethyl group reacts with nucleophilic solvents (MeOH, EtOH, Water) at reflux temperatures.

  • Solution: Switch to a non-nucleophilic solvent system for recrystallization. Toluene or Acetonitrile (ACN) are superior choices. If you must use alcohol, use Isopropanol (IPA) and limit thermal exposure (do not boil excessively).

Q2: The crude product is yellow/brown instead of the expected off-white. Is this recoverable? Diagnosis: Coloration typically indicates oxidative degradation or oligomerization (self-alkylation dimers).

  • Cause: Exposure to light or residual base from the cyclization step (e.g., if chloroacetyl chloride/anthranilamide method was used).

  • Solution: Perform a Charcoal Treatment during recrystallization.

    • Dissolve crude in hot Toluene/DMF (9:1).

    • Add activated carbon (5-10 wt%).

    • Stir hot (80°C) for 15 mins.

    • Filter hot through Celite.

    • Cool slowly to crystallize.

Q3: I have >5% residual starting material (2-amino-4-fluorobenzamide). Standard recrystallization isn't removing it. Diagnosis: Starting materials often co-crystallize due to similar pi-stacking interactions.

  • Solution: Use an Acidic Slurry Wash .

    • The starting material (aniline derivative) is more basic than the quinazolinone product.

    • Protocol: Slurry the solid in 1N HCl (aq) for 30 mins at RT. Filter and wash with water. The starting material will dissolve as the hydrochloride salt; the product (less basic) will remain as a solid. Caution: Do not heat, or you will hydrolyze the chloromethyl group.

Q4: The product turns into a sticky gum during filtration. Diagnosis: Trapped solvent or amorphous precipitation due to rapid cooling.

  • Solution: Re-heat to dissolve, then seed the solution with a pure crystal at the cloud point. Allow to cool to RT slowly (over 2-3 hours) with gentle stirring before applying an ice bath.

Impurity Formation Pathways (Visualized)

The following diagram illustrates the critical degradation pathways you must prevent during purification.

ImpurityPathways SM Starting Material (2-Amino-4-fluorobenzamide) Target TARGET MOLECULE 2-(Chloromethyl)-7-fluoro quinazolin-4(3H)-one SM->Target Cyclization (Chloroacetyl chloride) Hydrolysis Hydrolysis Impurity (Hydroxymethyl analog) Target->Hydrolysis + H2O / Heat (Moisture) Solvolysis Solvolysis Impurity (Alkoxymethyl ether) Target->Solvolysis + ROH (MeOH/EtOH) (Recrystallization) Dimer Dimer Impurity (N-Alkylated Species) Target->Dimer + Base / High Conc. (Self-Alkylation)

Caption: Figure 1. Degradation pathways of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one. Red arrows indicate irreversible side reactions.

Validated Purification Protocols
Protocol A: High-Purity Recrystallization (Recommended)

Best for removing dimers and hydrolysis products.

  • Preparation: Dry the crude solid thoroughly to remove bulk water.

  • Solvent System: Toluene : Acetonitrile (3:1 v/v) .

    • Why? Toluene dissolves non-polar impurities; Acetonitrile solubilizes the polar quinazoline core at high temps but not at low temps.

  • Dissolution:

    • Suspend crude (10 g) in Solvent Mix (100 mL).

    • Heat to reflux (approx. 85-90°C).

    • Note: If not fully soluble, add small aliquots of DMF (max 5% total volume).

  • Filtration (Hot): If insoluble black specks remain, filter hot through a pre-warmed glass frit.

  • Crystallization:

    • Cool passively to Room Temperature (20-25°C) over 2 hours.

    • Chill to 0-5°C for 1 hour.

  • Isolation:

    • Filter under vacuum.[2]

    • Wash: 2x with cold Toluene.

    • Drying: Vacuum oven at 40°C for 12 hours. Do not exceed 50°C.

Protocol B: Trituration (For Bulk Cleanup)

Best for removing residual starting materials and oily tars.

  • Solvent: Cold Isopropanol (IPA) or Dichloromethane (DCM) .

  • Procedure:

    • Place crude solid in a flask.

    • Add cold IPA (5 mL per gram of solid).

    • Sonicate for 10 minutes (do not heat).

    • Filter and wash with Hexanes.

  • Mechanism: The impurity profile of the filtrate will be rich in oligomers and starting materials, while the crystalline product remains on the filter.

Data & Specifications
Table 1: Solvent Selection Guide
SolventSolubility (Hot)Solubility (Cold)SuitabilityRisk Factor
Toluene ModerateLowExcellent Low reactivity.
Acetonitrile HighLowGood Good recovery; moisture must be low.
Methanol HighModeratePoor High Risk: Forms methoxymethyl ether.
DMF/DMSO Very HighHighPoor Difficult to dry; causes oiling out.
Water InsolubleInsolubleAvoid Causes hydrolysis to -CH₂OH.
Table 2: Common Impurity Profile
Impurity NameRelative Retention Time (RRT)*OriginRemoval Strategy
Starting Material ~0.6Incomplete ReactionAcidic wash / Protocol B
Hydroxymethyl Analog ~0.4 (More Polar)Hydrolysis (Water)Dry solvents / Protocol A
Dimer ~1.5 (Non-polar)Basic conditionsProtocol A (remains in mother liquor)
Des-chloro (Methyl) ~1.1Over-reduction (Rare)Recrystallization

*RRT values are approximate for C18 Reverse Phase HPLC (Water/ACN gradient).

References
  • Li, H. Z., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.

  • BenchChem Technical Support. (2025). "Stability and Degradation of Chloromethyl Quinazolines." BenchChem Knowledge Base.

  • Sigma-Aldrich. (2025). "Product Specification: 2-(Chloromethyl)-4-methylquinazoline." MilliporeSigma Technical Documents.

  • Patel, D. J., et al. (2014).[3] "Synthesis and antimicrobial activity of some new quinazoline derivatives." Der Chemica Sinica, 5(2), 37-43.[3]

Sources

Technical Support Center: Stability & Handling of 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Chloromethyl)-7-fluoroquinazoline (CAS 1416914-01-6) . This comprehensive guide is engineered for researchers, medicinal chemists, and process development scientists. Because this compound features a highly reactive electrophilic center, improper handling can lead to rapid degradation, compromised assay integrity, and failed syntheses.

This center provides a mechanistic understanding of the compound's stability, self-validating experimental protocols, and a rigorous troubleshooting Q&A to ensure your workflows remain robust and reproducible.

Mechanistic Profiling & Degradation Pathways

To successfully utilize 2-(Chloromethyl)-7-fluoroquinazoline, one must understand the causality behind its reactivity. The compound consists of an electron-deficient quinazoline core, further deactivated by a strongly electronegative fluorine atom at the 7-position. This electronic environment highly sensitizes the 2-chloromethyl carbon to nucleophilic attack.

  • Moisture-Induced Hydrolysis: The primary degradation pathway is

    
    /
    
    
    
    hydrolysis. Exposure to ambient humidity causes the chloromethyl group to rapidly convert into a hydroxymethyl derivative. This reaction not only destroys the active electrophile but also releases hydrochloric acid (HCl) as a byproduct, which can autocatalyze further decomposition of the quinazoline core[1],[2].
  • Solvolysis (Solvent Adducts): Dissolution in protic solvents (e.g., methanol, ethanol) results in rapid nucleophilic substitution, yielding inactive methyl or ethyl ether adducts[3].

  • Dimerization & Oligomerization: Under basic conditions, or in the presence of trace contaminants, the compound can undergo self-condensation, forming high-molecular-weight dimeric or oligomeric species[4],[3].

Degradation Start 2-(Chloromethyl)-7-fluoroquinazoline Moisture Moisture (H2O) Start->Moisture Exposure Alcohols Protic Solvents (MeOH/EtOH) Start->Alcohols Dissolution Heat Thermal Stress / Base Start->Heat Improper Storage Hydrolysis Hydroxymethyl Derivative + HCl Moisture->Hydrolysis SN2 Hydrolysis Solvolysis Solvent Adducts (Ethers) Alcohols->Solvolysis Nucleophilic Attack Dimer Dimerization / Oligomerization Heat->Dimer Self-Condensation

Fig 1: Primary degradation pathways of 2-(Chloromethyl)-7-fluoroquinazoline under various stresses.

Quantitative Stability Data & Storage Matrices

To ensure experimental trustworthiness, handling parameters must be strictly controlled. The tables below summarize the expected stability profiles based on [1],[3].

Table 1: Quantitative Stability Profile
ConditionParameterExpected Half-Life (

)
Primary Degradant
Solid State -20°C, Anhydrous, Dark, Argon> 24 monthsNone
Solid State 25°C, >50% RH (Open Container)< 48 hoursHydroxymethyl derivative[1]
Solution Anhydrous DCM/DMF (25°C)~ 7 daysDimerization products[3]
Solution Methanol / Ethanol (25°C)< 2 hoursAlkyl ether adducts[3]
Solution Aqueous Buffer (pH 7.4)< 30 minutesHydroxymethyl derivative[1]
Table 2: Solvent Compatibility Matrix
SolventCompatibilityMechanistic Rationale
Dichloromethane (DCM) High Aprotic and non-nucleophilic. Excellent for short-term reactions if dried over 4Å sieves.
Dimethylformamide (DMF) Moderate Good for

reactions, but must be amine-free . Degraded DMF contains dimethylamine, which rapidly attacks the chloromethyl group.
Alcohols (MeOH/EtOH) Incompatible High nucleophilicity causes rapid solvolysis of the chloromethyl group[3].
Water / Aqueous Buffers Incompatible Triggers rapid hydrolysis yielding HCl and inactive byproducts[2].

Self-Validating Experimental Protocols

To guarantee the integrity of your reagent, employ these field-proven methodologies. Every step includes a built-in validation mechanism to ensure trustworthiness.

Protocol A: Anhydrous Reconstitution and Storage

Because moisture ingress is the leading cause of reagent failure, stock solutions must be prepared under strict Schlenk or glovebox conditions[2].

  • Purge: Transfer the sealed reagent vial into a glovebox or Schlenk line purged with high-purity Argon (moisture <1 ppm).

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation on the cold chemical surface.

  • Solvent Validation (Control Step): Before use, verify the water content of your chosen aprotic solvent (e.g., DCM or THF) using Karl Fischer titration. Do not proceed if

    
     > 50 ppm. 
    
  • Reconstitution: Dissolve the required mass in the validated anhydrous solvent.

  • Aliquot: Divide the solution into single-use amber glass vials.

  • Seal & Store: Purge the headspace of each vial with Argon, seal with PTFE-lined septa, and store immediately at -20°C in a desiccator[1].

Workflow Step1 1. Purge Glovebox with Argon Step2 2. Equilibrate Sealed Vial to Room Temp Step1->Step2 Step3 3. Open & Weigh Under Inert Gas Step2->Step3 Step4 4. Validate Solvent (KF Titration <50ppm) Step3->Step4 Step5 5. Dissolve & Purge Headspace Step4->Step5 Step6 6. Store at -20°C in Desiccator Step5->Step6

Fig 2: Step-by-step anhydrous handling workflow to prevent moisture-induced degradation.

Protocol B: Stability-Indicating LC-MS Assay

Always verify the purity of stored aliquots before committing them to complex synthetic steps.

  • Sample Prep: Dilute a 5 µL aliquot of the stock solution into 995 µL of anhydrous Acetonitrile (do not use aqueous diluents).

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes. Note: The brief exposure to water during the LC run is acceptable due to the rapid transit time.

  • Mass Spectrometry Validation:

    • Target Mass: Look for the intact

      
       ion.
      
    • Degradation Marker: Scan for a mass shift of -18 Da (Loss of Cl [35 Da] + Addition of OH [17 Da]). If this peak exceeds 5% of the total ion chromatogram (TIC) area, discard the aliquot.

Troubleshooting & FAQs

Q: My LC-MS analysis of the reaction mixture shows a major byproduct with a mass shift of -18 Da from the target product. What went wrong? A: This is the classic signature of moisture ingress. The chloromethyl group has hydrolyzed to a hydroxymethyl group. This means either your starting material was degraded prior to the reaction, or your reaction solvent/reagents contained trace water[1]. Action: Discard the current batch, validate your solvent using Karl Fischer titration, and use a fresh, unopened vial of the quinazoline building block.

Q: Can I use standard, off-the-shelf DMF for my nucleophilic substitution reactions with this compound? A: No. Standard DMF degrades over time to release dimethylamine. Dimethylamine is a highly effective nucleophile that will rapidly attack the 2-chloromethyl position, forming a dimethylaminomethyl quinazoline adduct[3]. Action: Only use anhydrous, amine-free DMF stored over 4Å molecular sieves under an inert atmosphere.

Q: My compound arrived shipped at room temperature. Is it still viable? A: Yes. While long-term storage requires -20°C, the solid-state stability of chloromethyl quinazolines at room temperature is generally acceptable for short transit times (typically up to 7-14 days), provided the container remains hermetically sealed against ambient humidity[1]. Action: Immediately transfer the unopened vial to a -20°C freezer upon receipt.

Q: During my reaction, the mixture turned dark brown and failed to yield the target compound. Why? A: Darkening often indicates polymerization or degradation of the quinazoline core. This is frequently caused by localized heating (exotherms) or the buildup of HCl generated from trace hydrolysis[2]. The released HCl lowers the pH and can trigger complex self-condensation or ring-opening side reactions[4]. Action: Ensure strict anhydrous conditions and consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge any trace HCl generated during the reaction.

References

  • ZM Silane Limited. "Chloromethyl Trimethylsilane Purification Methods And Techniques". Available at: [Link]

  • Taylor & Francis (Drug Development and Industrial Pharmacy). "A Degradation Study of a Series of Chloromethyl and Diazomethyl Ketone Anti-leukemic Agents". Available at:[Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Quinazoline Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry and drug development. However, their synthesis—whether through classical Niementowski condensation, transition-metal-catalyzed oxidative annulation, or multicomponent reactions—is frequently plagued by byproduct formation.

This guide provides actionable, field-proven troubleshooting strategies to minimize off-target reactions such as over-oxidation to quinazolinones, incomplete cyclization, and dimerization.

Diagnostic Workflow for Ring Closure Failures

Before adjusting reaction parameters, it is critical to identify the exact nature of the byproduct. The following diagnostic workflow outlines the standard operating procedure for isolating the root cause of low yields during quinazoline synthesis.

Troubleshooting A Low Yield / Byproduct Formation B Identify Byproduct via LC-MS/NMR A->B C Quinazolinone (Over-oxidation/Hydrolysis) B->C D Uncyclized Intermediates (e.g., Imines/Amidines) B->D E Dimers / Polymers B->E F Use Excess Formamide or Microwave Irradiation C->F G Add Lewis Acid (e.g., ZnCl2) or Increase Temp D->G H High Dilution Strategy or Slow Addition E->H

Systematic troubleshooting workflow for quinazoline ring closure byproducts.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am attempting a Niementowski quinazoline synthesis, but my major product is the 4-oxo-3,4-dihydroquinazoline (quinazolinone) instead of the desired quinazoline. How do I force the reaction to the fully aromatized quinazoline?

A1: The Niementowski synthesis classically reacts anthranilic acids with amides. The formation of the quinazolinone byproduct is the most common issue, driven by the inherent thermodynamic stability of the oxo-derivative[1].

  • Causality: The reaction pathway naturally terminates at the quinazolinone if the amide (e.g., formamide) acts only as a nitrogen and single-carbon source without driving the final dehydration/aromatization sequence. Furthermore, trace water in the solvent can hydrolyze highly reactive intermediates back to the oxo-form.

  • Solution: Use a large excess of formamide. Excess formamide not only acts as the solvent but also pushes the equilibrium away from hydrolysis[2]. Alternatively, utilize Microwave Irradiation (MWI). MWI significantly accelerates the dehydration step, favoring the fully aromatized quinazoline while reducing the thermal degradation of starting materials[3].

Q2: During the transition-metal-catalyzed synthesis of quinazolines from 2-aminobenzyl alcohols and aldehydes, I am seeing significant amounts of uncyclized imine intermediates. Why is the ring failing to close?

A2: This indicates a failure in the nucleophilic attack of the ring nitrogen onto the activated carbonyl/imine carbon.

  • Causality: In catalytic aerobic oxidative couplings (e.g., using Cu or Fe catalysts), the 2-aminobenzyl alcohol is first oxidized to an aldehyde, which condenses with an amine source to form an imine[4]. If the electrophilicity of the imine carbon is insufficient, or if steric hindrance blocks the trajectory of the secondary amine, ring closure stalls.

  • Solution: Introduce a Lewis acid co-catalyst (such as ZnCl

    
    ) to further activate the imine intermediate[3]. Alternatively, ensure your oxidant (e.g., TEMPO/O
    
    
    
    ) is perfectly stoichiometrically balanced; insufficient oxidation potential prevents the final aromatization step, which provides the thermodynamic driving force for the preceding cyclization[5].

Q3: My reaction mixture contains a high percentage of dimers and polymeric material. How can I prevent this?

A3: Dimerization is often inherent to specific synthetic pathways, particularly when using highly reactive bifunctional precursors like imidates and ethylene diamine[1].

  • Causality: High concentrations of reactive electrophiles and nucleophiles increase the probability of intermolecular cross-linking over intramolecular ring closure.

  • Solution: Employ a high-dilution technique or use a syringe pump for the slow, dropwise addition of the most reactive component. If dimerization persists, pivot to an alternative synthetic route, such as the [4+2] annulation of imidate derivatives with alkyl azides, which produces nitrogen and water as the only byproducts[5].

Q4: What is the best way to purify quinazolines from structurally similar uncyclized byproducts?

A4: Because uncyclized imines and amidines share similar polarity with the target quinazoline, standard silica gel chromatography can be challenging.

  • Causality: The basic nitrogen atoms in both the byproduct and the product cause severe streaking on standard silica gel.

  • Solution: For initial purification, recrystallization is highly effective and cost-efficient. If chromatography is strictly required, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic silanol groups, or use preparative HPLC with a buffered mobile phase to suppress ionization and improve peak resolution[2].

Mechanistic Divergence: Quinazoline vs. Quinazolinone

Understanding the mechanistic divergence point is crucial for preventing over-oxidation. The diagram below illustrates how trace water or excess oxidant diverts the pathway toward the quinazolinone byproduct during Cu-catalyzed synthesis.

Mechanism N1 2-Aminobenzyl Alcohol + Amine Source N2 Cu Catalyst / O2 (Oxidation) N1->N2 N3 Imine Intermediate N2->N3 Condensation N4 Intramolecular Ring Closure N3->N4 Lewis Acid Activation N5 Quinazoline (Desired Product) N4->N5 Aromatization N6 Hydrolysis / Over-oxidation N4->N6 Trace H2O N7 Quinazolinone (Byproduct) N6->N7

Mechanistic divergence in Cu-catalyzed synthesis showing quinazolinone byproduct formation.

Quantitative Data: Optimization of Reaction Parameters

To illustrate the impact of reaction conditions on byproduct formation, the following table summarizes the optimization of a standard transition-metal-catalyzed quinazoline synthesis. Notice how the introduction of microwave irradiation and Lewis acids shifts the product ratio.

Reaction ConditionAdditive / CatalystTemp (°C)Time (h)Yield of Quinazoline (%)Major Byproduct (%)
Thermal HeatingNone1502435%Quinazolinone (45%)
Thermal HeatingCuCl / TEMPO802465%Uncyclized Imine (20%)
Microwave (MWI) ZnCl

(Lewis Acid)
140 0.5 91% None detected
High DilutionCuCl / TEMPO802485%Dimers (<5%)

Data synthesized from benchmark optimization studies on transition-metal and microwave-assisted protocols[4],[3].

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed to eliminate the quinazolinone byproduct by utilizing microwave irradiation and a Lewis acid promoter, ensuring rapid dehydration and aromatization[3].

Materials Required:

  • 2-(aminoaryl)alkanone O-phenyl oxime (1.0 mmol)

  • Aldehyde derivative (1.2 mmol)

  • ZnCl

    
     (20 mol%, Lewis acid promoter)
    
  • emimPF

    
     (ionic liquid catalyst, 0.5 mL)
    
  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-(aminoaryl)alkanone O-phenyl oxime (1.0 mmol) and the aldehyde (1.2 mmol).

  • Catalyst Addition: Add 20 mol% of anhydrous ZnCl

    
    .
    
    • Causality: ZnCl

      
       coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and ensuring complete nucleophilic attack by the amine, preventing the accumulation of uncyclized intermediates.
      
  • Solvent Introduction: Add 0.5 mL of emimPF

    
     and 2.0 mL of anhydrous toluene.
    
    • Causality: The ionic liquid (emimPF

      
      ) acts as a microwave susceptor, allowing for rapid, localized superheating without degrading the bulk solvent.
      
  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 140 °C for 10–15 minutes.

    • Validation Check: The pressure curve on the microwave synthesizer software should remain stable; sudden spikes indicate solvent degradation or unwanted gas-evolving side reactions (e.g., decomposition of starting materials).

  • Reaction Monitoring: Cool the vial to room temperature. Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The absence of the [M+16] mass peak confirms that over-oxidation to the quinazolinone has been successfully prevented.

  • Work-up and Isolation: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove the ionic liquid and ZnCl

    
    . Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via recrystallization from hot ethanol to yield the pure quinazoline derivative.

References
  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Troubleshooting guide for the synthesis of quinazoline deriv
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.

Sources

Technical Support Center: Troubleshooting 2-(Chloromethyl)-7-fluoroquinazoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the sluggish reactivity or poor yield profiles of 2-(Chloromethyl)-7-fluoroquinazoline (CAS: 1416914-01-6) during nucleophilic substitution (SN2) workflows.

While the 2-chloromethyl group is theoretically primed for SN2 alkylation to build complex active pharmaceutical ingredients (APIs), the unique electronic environment of the fluorinated quinazoline core introduces severe chemoselectivity and stability challenges. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your yields.

Visualizing the Reactivity Problem

Before adjusting your reaction conditions, it is critical to understand that "low reactivity" is rarely a failure of the SN2 pathway alone. More often, it is the result of the starting material being rapidly consumed by competing, undesired pathways.

Reaction pathways of 2-(Chloromethyl)-7-fluoroquinazoline.

Mechanistic Deep-Dive: FAQs on Reaction Failures

Q: Why is my nucleophilic substitution at the 2-chloromethyl position yielding less than 10% product, even with extended heating at 80 °C? The Causality: You are likely triggering competing Nucleophilic Aromatic Substitution (SNAr) at the C7 position. The quinazoline ring is a highly


-deficient heteroaromatic system. The highly electronegative fluorine atom at C7 strongly polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate, making it an exceptional leaving group for SNAr[1]. When you apply heat and use "hard" nucleophiles (like alkoxides or primary amines), the nucleophile preferentially attacks the hard electrophilic center at C7 rather than the softer C2-chloromethyl carbon[2].

Q: I am using a secondary amine nucleophile at room temperature, but the reaction stalls at 30% conversion. What is happening? The Causality: Amine nucleophiles act as both nucleophiles and bases. As the SN2 reaction proceeds, it generates HCl. If you do not have an adequate exogenous, non-nucleophilic base in the system, the generated acid protonates your amine nucleophile, rendering it non-nucleophilic. Furthermore, the quinazoline nitrogens themselves can become protonated, which drastically alters the electronic distribution of the ring and halts reactivity.

Q: My LC-MS shows a massive peak corresponding to [M-Cl+OH]. How do I prevent this? The Causality: The C2-chloromethyl group on a quinazoline ring is highly susceptible to solvolysis[3]. If your polar aprotic solvents (DMF, DMSO, MeCN) are hygroscopic and have absorbed atmospheric moisture, the water acts as a nucleophile, irreversibly hydrolyzing your starting material into 2-(hydroxymethyl)-7-fluoroquinazoline.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality discussed above, the following table summarizes the quantitative impact of various reaction environments on chemoselectivity and yield.

Solvent (Condition)BaseAdditiveTemp (°C)Nucleophile TypeMajor Observed PathwayDesired SN2 Yield
DMF (Wet, >500 ppm H₂O)K₂CO₃None80Secondary AmineHydrolysis (C2-OH)< 10%
MeCN (Anhydrous)TEANone80AlkoxideSNAr (C7-F displacement)< 5%
MeCN (Anhydrous)DIPEANone60Secondary AmineSN2 (C2 substitution)45%
MeCN (Anhydrous) DIPEA NaI (1.2 eq) 25–40 Secondary Amine SN2 (C2 substitution) > 85%
Self-Validating Protocol: Finkelstein-Assisted SN2 Alkylation

To overcome the high activation energy of the SN2 pathway and outcompete SNAr, we employ a Finkelstein transhalogenation. By converting the chloride to an iodide in situ, we drastically lower the SN2 activation barrier, allowing the reaction to proceed at lower temperatures where SNAr is kinetically disfavored.

Step 1: System Preparation (Eliminating Hydrolysis)

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Dissolve 2-(Chloromethyl)-7-fluoroquinazoline (1.0 eq) in anhydrous Acetonitrile (MeCN, Karl Fischer titration < 50 ppm H₂O) to a concentration of 0.2 M. Causality: Eliminating ambient moisture prevents the irreversible solvolysis of the chloromethyl group[3].

Step 2: Finkelstein Activation (Lowering Activation Energy)

  • Add anhydrous Sodium Iodide (NaI, 1.2 eq) to the solution. Stir at 25 °C for 30 minutes in the dark.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the [M+I] intermediate. The solution will shift to a distinct yellow hue. Causality: Iodide is a vastly superior leaving group compared to chloride. This catalytic intermediate is required to bypass the electronic deactivation caused by the

    
    -deficient quinazoline core.
    

Step 3: Nucleophile Addition (Kinetically Favoring SN2)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Do not use primary/secondary amines as the bulk base to avoid competitive alkylation.

  • Dropwise, add the desired nucleophile (e.g., secondary amine, 1.1 eq).

  • Allow the reaction to slowly warm to 25 °C over 2 hours. Causality: Keeping the temperature low kinetically disfavors the higher-activation-energy SNAr pathway at the C7-fluoro position[1]. DIPEA acts as a sterically hindered proton sink, preventing the nucleophile from being deactivated by the generated HI/HCl.

Step 4: Quenching and Workup

  • Validation Checkpoint: Run TLC (Hexanes/EtOAc 1:1). The highly UV-active iodomethyl intermediate should be completely consumed.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (to reduce any formed I₂ back to colorless iodide) and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Workflow

If you deviate from the protocol or encounter unexpected substrate-specific issues, use the following decision tree to diagnose the failure mode.

Troubleshooting decision tree for optimizing SN2 reactivity.

References
  • Title: Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues | Source: MDPI | URL: 1[1]

  • Title: Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C | Source: ACS Publications | URL: 2[2]

  • Title: CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof | Source: Google Patents | URL: 3[3]

Sources

Technical Support Center: Managing Poor Solubility of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the poor solubility of quinazoline intermediates. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical guidance and practical solutions to common issues.

Introduction: The Quinazoline Solubility Challenge

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, their rigid, fused heterocyclic ring system, often combined with lipophilic substituents, frequently leads to high crystal lattice energy and low aqueous solubility.[1] This inherent poor solubility can create significant hurdles, from inaccurate in-vitro assay results to poor oral bioavailability in preclinical studies.[2][3] This guide provides a systematic approach to diagnosing and overcoming these solubility-related obstacles.

Troubleshooting Guides

This section addresses specific problems you may encounter during your research and offers step-by-step solutions.

Problem 1: Compound Fails to Dissolve in Standard Organic Solvents.

Symptoms:

  • Visible solid material remains after attempting to dissolve the quinazoline intermediate in common solvents like DMSO, DMF, or THF at room temperature.[4][5]

Possible Causes & Solutions:

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

    • Solution: Gradually increase the volume of fresh, anhydrous solvent while stirring.[1]

  • Low-Quality or Hydrated Solvent: Water content in hygroscopic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.

    • Solution: Use fresh, anhydrous-grade solvents.

  • High Crystal Lattice Energy: The compound may require energy input to break the crystal lattice.

    • Solution: Employ gentle warming (37-60°C) and ultrasonication to aid dissolution.[1][4] Always visually inspect the solution to ensure no solid particles remain.[4]

Problem 2: Stock Solution in DMSO Precipitates Upon Storage.

Symptoms:

  • A clear stock solution in DMSO becomes cloudy or forms a precipitate when stored at 4°C or -20°C.

Possible Causes & Solutions:

  • Temperature-Dependent Solubility: The solubility of your quinazoline intermediate in DMSO is likely lower at reduced temperatures.

    • Solution 1: If the compound's stability permits, store the stock solution at room temperature.[1]

    • Solution 2: If refrigeration is necessary for stability, ensure you gently warm the vial and vortex thoroughly to completely redissolve the compound before each use.[1]

Problem 3: Precipitation Occurs Upon Dilution into Aqueous Buffer for In Vitro Assays.

Symptoms:

  • A clear DMSO stock solution turns cloudy or forms a visible precipitate immediately after being diluted into an aqueous assay buffer. This can lead to inconsistent and unreliable assay results.[1][3]

Possible Causes & Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the assay buffer is above its aqueous solubility limit.

    • Solution 1 (Simplest): Reduce the final assay concentration of the compound.[1][3]

    • Solution 2 (Co-solvents): Introduce a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.[1][3][6] Be sure to run a vehicle control to ensure the co-solvent does not affect the assay.

    • Solution 3 (Surfactants): Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 to the assay buffer.[1][3] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[3]

    • Solution 4 (Cyclodextrins): Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug, thereby enhancing its aqueous solubility.[1][3][4] Pre-incubating the compound with the cyclodextrin before the final dilution can be effective.[1][3]

Problem 4: Difficulty with Crystallization and Isolation During Synthesis Scale-Up.

Symptoms:

  • A quinazoline intermediate that crystallizes well on a small scale "oils out" or forms fine, difficult-to-filter particles during larger-scale synthesis.[7]

Possible Causes & Solutions:

  • Rapid Cooling: Larger volumes cool at different rates than smaller volumes, which can affect crystal formation.

    • Solution: Implement a controlled, slow cooling rate (e.g., 10-20°C per hour).[7]

  • High Supersaturation: The solution may be too concentrated, or the solvent may be too effective, leading to rapid precipitation instead of controlled crystallization.

    • Solution: Use a slightly larger volume of the primary solvent or slowly add an anti-solvent to induce crystallization.[7] Seeding the solution with a small amount of pure crystalline material can also promote the desired crystal growth.[7]

Frequently Asked Questions (FAQs)

Q1: Why do many quinazoline intermediates have poor water solubility?

A1: The poor aqueous solubility of many quinazoline derivatives stems from their molecular structure. They often feature a rigid, fused heterocyclic ring system, which, when combined with other aromatic and lipophilic substituents, results in high crystal lattice energy and low polarity.[1][3] This makes it challenging for water molecules to effectively solvate the compound, leading to limited solubility.[1]

Q2: How does pH affect the solubility of quinazoline intermediates?

A2: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1][8][9] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Its solubility significantly decreases at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[1][6]

Q3: What are some advanced formulation strategies to improve the in vivo bioavailability of poorly soluble quinazoline compounds?

A3: When simple methods are insufficient, especially for in vivo studies, several advanced formulation strategies can be employed to enhance dissolution and absorption:[1][2]

  • Salt Formation: Converting the neutral drug into a salt form can significantly increase aqueous solubility and dissolution rate.[1][6][10] For example, the methanesulfonate salt of lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]

  • Solid Dispersions: In this technique, the drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, Soluplus®). This can convert the drug to a more soluble amorphous state and improve wettability.[1][2][11]

  • Nanosuspensions: Reducing the drug particle size to the nanometer range dramatically increases the surface area for dissolution, as described by the Noyes-Whitney equation.[1][12][13] This can be achieved through techniques like high-pressure homogenization.[1][14]

Q4: How can I determine the equilibrium solubility of my quinazoline intermediate?

A4: The shake-flask method is the gold standard for determining equilibrium solubility.[3] A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What analytical techniques are best for characterizing quinazoline intermediates?

A5: A combination of techniques is often necessary for full characterization. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Mass Spectrometry (MS) gives the precise molecular weight and elemental composition.[15] Fourier-Transform Infrared (FT-IR) Spectroscopy can confirm the presence of key functional groups.[15]

Data Presentation

Table 1: Common Solvents for Quinazoline Intermediates

SolventPolarityTypical UseNotes
Dimethyl Sulfoxide (DMSO)Polar AproticStock solutions for in vitro assaysHygroscopic; use anhydrous grade.[1][16]
N,N-Dimethylformamide (DMF)Polar AproticSynthesis and stock solutionsCan be more effective than DMSO for some derivatives.[4][5]
Tetrahydrofuran (THF)Non-polarSynthesisMay be less effective for highly polar quinazolines.[16][17]
EthanolPolar ProticCo-solvent for aqueous solutions, synthesisCan improve solubility in aqueous buffers.[1][6]
MethanolPolar ProticSynthesis, recrystallizationA common solvent for purification.[4]

Table 2: Advanced Formulation Strategies and Their Impact

StrategyMechanism of Solubility EnhancementExample with Quinazoline DrugReference
Salt Formation Converts the neutral drug into a more soluble salt form.Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility.[1]
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix, reducing crystallinity.A solid dispersion of Lapatinib with HPMCP HP 55 significantly increased its dissolution rate.[1]
Nanosuspension Increases the surface area for dissolution by reducing particle size.A nanoliposomal formulation of Erlotinib improved bioavailability by nearly 2 times.[1]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a cyclodextrin molecule.Can be used to enhance aqueous solubility for in vitro assays.[1][3][4][1][3][4]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination[3]

Objective: To determine the equilibrium solubility of a quinazoline intermediate in a specific solvent or buffer.

Materials:

  • Test compound (solid)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. This is to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate the solubility of the compound by accounting for the dilution factor. The result is typically expressed in µg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation[1][2]

Objective: To enhance the solubility and dissolution rate of a poorly soluble quinazoline intermediate by creating an amorphous solid dispersion.

Materials:

  • Quinazoline intermediate

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Component Selection: Choose a suitable hydrophilic carrier and a volatile organic solvent in which both the quinazoline compound and the carrier are fully soluble.

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature to remove any residual solvent.

  • Collection and Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder. Store the resulting powder in a desiccator.

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution rate compared to the unformulated drug.

Visualizations

Decision-Making Workflow for Solubility Enhancement

solubility_workflow start Poorly Soluble Quinazoline Intermediate dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso dissolved_q Is it fully dissolved? dissolve_dmso->dissolved_q dilute_aq Dilute into Aqueous Buffer dissolved_q->dilute_aq Yes troubleshoot_dmso Troubleshoot DMSO Dissolution (Increase volume, warm, sonicate) dissolved_q->troubleshoot_dmso No precipitate_q Does it precipitate? dilute_aq->precipitate_q success Proceed with Assay precipitate_q->success No solubility_enhancement Apply Solubility Enhancement Techniques precipitate_q->solubility_enhancement Yes in_vivo_q For In Vivo Study? success->in_vivo_q troubleshoot_dmso->dissolve_dmso co_solvent Add Co-solvent (1-5% Ethanol, PEG) solubility_enhancement->co_solvent surfactant Add Surfactant (0.01-0.1% Tween 80) solubility_enhancement->surfactant cyclodextrin Use Cyclodextrin (HP-β-CD) solubility_enhancement->cyclodextrin co_solvent->dilute_aq surfactant->dilute_aq cyclodextrin->dilute_aq advanced_formulation Consider Advanced Formulation (Solid Dispersion, Nanosuspension) in_vivo_q->advanced_formulation Yes

Caption: A workflow for addressing solubility issues of quinazoline intermediates.

Mechanisms of Solubility Enhancement

enhancement_mechanisms cluster_compound Poorly Soluble Compound cluster_strategies Enhancement Strategies cluster_result Outcome compound Crystalline Solid High Lattice Energy Low Aqueous Solubility solid_dispersion Solid Dispersion Drug in Amorphous State Improved Wettability compound->solid_dispersion Dispersed in Polymer Matrix nanosuspension Nanosuspension Increased Surface Area Faster Dissolution compound->nanosuspension Particle Size Reduction cyclodextrin Cyclodextrin Complex Encapsulation of Drug Hydrophilic Exterior compound->cyclodextrin Complexation result Increased Apparent Solubility Enhanced Bioavailability solid_dispersion->result nanosuspension->result cyclodextrin->result

Caption: Mechanisms of advanced solubility enhancement strategies.

References

  • Benchchem. Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.
  • Benchchem. Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds.
  • Benchchem. Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Benchchem. Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives.
  • Benchchem. A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products.
  • RJPT. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview.
  • ResearchGate. (2016). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a.
  • PapersFlow. Nanosuspensions for Poorly Soluble Drugs: Research Guide & Papers.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.

Sources

Technical Support Center: Efficient Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QNZ-SYN-2026-OPT
Status: Open
Support Agent: Senior Application Scientist (Catalysis Division)

Triage & Catalyst Selection Matrix

User Query: "I need to synthesize a 2,4-disubstituted quinazoline scaffold. Which catalyst system offers the best balance of yield, selectivity, and operational simplicity?"

Scientist's Response: Selection depends heavily on your starting materials and tolerance for metal contamination. Use the logic flow below to select your protocol.

CatalystSelection Start Start: Define Substrate Substrate1 2-Aminobenzylamine + Aldehyde/Alcohol Start->Substrate1 Substrate2 2-Aminobenzophenone + Benzylamine Start->Substrate2 Substrate3 2-Aminobenzamide + Methyl Ketone/Alcohol Start->Substrate3 Cond1 Requirement: Atom Economy / Green? Substrate1->Cond1 Cond2 Requirement: Scalability? Substrate2->Cond2 Rec3 Protocol C: Iodine/DMSO (Metal-Free Oxidative Amination) Substrate3->Rec3 Avoid Metals Rec1 Protocol A: Iridium (ADC) (Acceptorless Dehydrogenative Coupling) Cond1->Rec1 High Atom Economy Rec2 Protocol B: Copper/O2 (Oxidative Coupling) Cond1->Rec2 Robust/Standard Cond2->Rec2 Batch/Lab Scale Rec4 Protocol D: Heterogeneous (ZIF-67) (Recyclable MOF) Cond2->Rec4 Industrial/Recyclable

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate availability and process requirements.

Module A: Transition Metal Catalysis (The "Heavy Hitters")

Focus: Copper (Cu) and Iridium (Ir) systems. Best For: High yields, difficult substrates, and oxidative couplings.

Standard Operating Procedure (SOP): Copper-Catalyzed Oxidative Coupling

Target Reaction: Condensation of 2-aminobenzophenone with benzylamines.[1][2]

Reagents:

  • Catalyst: CuBr (10 mol%) or Cu(OAc)₂ (5-10 mol%).

  • Ligand: 1,10-Phenanthroline (if using Cu(OAc)₂ to stabilize active species).

  • Oxidant: T-Butyl Hydroperoxide (TBHP) (2-3 equiv) or O₂ balloon.

  • Solvent: Chlorobenzene or DMSO (Critical for solubility).

  • Temperature: 80–110 °C.

Step-by-Step Workflow:

  • Charge: In a dried Schlenk tube, add 2-aminobenzophenone (1.0 mmol), benzylamine (1.2 mmol), CuBr (0.1 mmol), and anhydrous DMSO (3 mL).

  • Oxidant Addition: Add TBHP (70% aq. solution, 2.0 mmol) dropwise at room temperature. Caution: Exothermic.

  • Heating: Seal tube and heat to 100 °C for 12 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & FAQs (Copper Systems)
IssueProbable CauseCorrective Action
Yield < 40% Oxidant Starvation: The re-oxidation of Cu(I) to Cu(II)/Cu(III) is the rate-limiting step.Switch from air (open flask) to an O₂ balloon or add a co-oxidant like TEMPO (10 mol%) to facilitate the redox cycle.
Reaction Stalls Catalyst Poisoning: By-products (water) or substrate chelation deactivating the metal center.Add 4Å molecular sieves to scavenge water. If using CuI, ensure no phosphine contaminants are present in the solvent.
Regioselectivity Issues Temperature Variance: High temps favor thermodynamic product; low temps stall the cyclization.Maintain strict temp control (±2°C). If multiple isomers form, lower temp to 80°C and extend time to 24h.
Green Precipitate Inactive Species: Formation of inactive Copper-hydroxide clusters.Switch solvent to Toluene/DMSO (9:1) mix. The DMSO helps solubilize the active Cu-species.

Module B: Metal-Free Synthesis (The "Green" Route)

Focus: Iodine (I₂) / DMSO systems. Best For: Pharma-grade intermediates (no metal scavenging required), mild conditions.

Standard Operating Procedure (SOP): Iodine-Mediated Oxidative Amination

Target Reaction: 2-Aminobenzamide + Aryl Methyl Ketones.[3][4]

Mechanism Insight: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to drive the dehydrogenation. DMSO often acts as the terminal oxidant acceptor (regenerating I₂).

Step-by-Step Workflow:

  • Charge: Mix 2-aminobenzamide (1.0 mmol), Acetophenone derivative (1.0 mmol), and I₂ (10-20 mol%).

  • Solvent: Add DMSO (2 mL). Note: DMSO is non-negotiable here; it participates in the mechanism.

  • Reaction: Heat to 100 °C in an open vessel (or O₂ atmosphere) for 6–8 hours.

  • Work-up: Treat with saturated Na₂S₂O₃ (sodium thiosulfate) to quench unreacted iodine (color change from dark brown to yellow/clear).

  • Isolation: Extract with CH₂Cl₂, wash with water (to remove DMSO), and recrystallize.

Troubleshooting & FAQs (Iodine Systems)
IssueProbable CauseCorrective Action
Product is Benzimidazole instead of Quinazoline Solvent Polarity: Polar solvents favor C(sp2)-N bond formation (Quinazoline), while non-polar favors C-C bond formation.Ensure you are using DMSO or DMF. Do NOT use Toluene or Hexane for this specific pathway.
Low Conversion Iodine Sublimation: Iodine sublimed out of the reaction mixture before reacting.Use a sealed tube or a reflux condenser. Do not run in an open beaker despite "aerobic" requirements (use a balloon).
Dark Product Color Trapped Iodine: Iodine complexes strongly with nitrogen heterocycles.Wash the organic layer thoroughly with 10% Na₂S₂O₃ solution. If color persists, wash with 1M HCl.

Mechanistic Visualization

User Query: "Why does the Copper reaction require an oxidant if I'm just coupling amines?"

Scientist's Response: The reaction is not a simple condensation; it is an oxidative dehydrogenation. The catalyst must cycle between oxidation states (Cu I/II/III). Without an external oxidant (O₂/TBHP), the catalyst dies after one turnover.

CopperCycle Cu1 Cu(I) (Resting State) Cu2 Cu(II)-Amine Complex Cu1->Cu2 Substrate + Oxidation (SET) Cu3 Cu(III) Intermediate Cu2->Cu3 C-H Activation (Intramolecular) Cu3->Cu1 Reductive Elimination Product Quinazoline Release Cu3->Product Yields Product O2 O2 / TBHP (Regenerator) O2->Cu2 Essential Step

Figure 2: Simplified catalytic cycle for Cu-catalyzed oxidative synthesis. Note the critical role of the oxidant in accessing the Cu(II)/Cu(III) states.

Heterogeneous Catalysis (Advanced/Scale-Up)

Focus: Recyclability and Flow Chemistry.

  • Catalyst: ZIF-67 (Cobalt Imidazolate Framework) or Fe₃O₄@SBA-15 .

  • Benefit: These can be recovered via centrifugation or magnetic separation.

  • Performance: ZIF-67 has shown yields >85% for cyclization of 2-aminobenzoketones with benzylamines.[2]

  • Recyclability Protocol:

    • After reaction, centrifuge at 6000 rpm for 10 min.

    • Decant supernatant (product).

    • Wash solid pellet with Ethanol (2x) and Acetone (1x).

    • Vacuum dry at 80 °C for 4 hours.

    • Warning: Activity usually drops ~5-10% after the 4th cycle due to pore blockage.

References

  • Iridium-Catalyzed Acceptorless Dehydrogenative Coupling: Shui, H., et al. (2022).[5][6][7] Iridium-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Aminoarylmethanols with Amides or Nitriles to Synthesize Quinazolines. Synthesis, 54, 2876-2884.[5]

  • Copper-Catalyzed Oxidative Synthesis (Review): Nandwana, N. K., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353.[8]

  • Iodine-Catalyzed Metal-Free Protocol: Mohammed, S., et al. (2015).[4] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond. The Journal of Organic Chemistry, 80(14), 6915-6921.

  • Heterogeneous ZIF-67 Catalysis: Truong, V. L., et al. (2015).[1][2] Expanding applications of zeolite imidazolate frameworks in catalysis: synthesis of quinazolines using ZIF-67 as an efficient heterogeneous catalyst. RSC Advances, 5, 24769–24776.[1]

  • General Overview of Quinazoline Synthesis: Organic Chemistry Portal. Synthesis of Quinazolines - Recent Literature.

Sources

Technical Support Center: Quinazoline Workup & Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Imperative

In the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib analogs), the difference between a failed biological assay and a lead candidate often lies in the workup. The quinazoline core is deceptively simple but chemically temperamental.

This guide addresses the three "Silent Killers" of quinazoline synthesis:

  • Hydrolysis: The reversion of the active 4-chloro intermediate back to the inert quinazolinone.

  • Stubborn Anilines: Starting materials that co-elute with your product.

  • Trace Metals: Palladium or Copper residues that give false positives in biological assays.

Module 1: The "Hydrolysis Nightmare" (4-Chloroquinazoline Isolation)

The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline (using


 or 

) is the most critical step. The C4-Cl bond is highly labile. If you expose it to moisture and heat during workup, it hydrolyzes back to the starting material, ruining your yield.
Troubleshooting Guide

Q: My LCMS shows the product formed perfectly, but after workup, I have 50% starting material (quinazolinone). What happened? A: You likely quenched the reaction too hot or too slowly in an aqueous medium. The combination of Heat + Water + Acid (generated during quench) accelerates hydrolysis.

Q: How do I safely quench a


 reaction? 
A:  Choose one of the two protocols below based on your product's stability.
Protocol A: The "Cold & Quick" Aqueous Quench (Standard)

Best for: Stable chloro-quinazolines and small scales (<5g).

  • Evaporation: Remove excess

    
    completely under high vacuum (rotovap with a base trap). Co-evaporate with toluene 2x to remove trapped traces.
    
  • Dilution: Dissolve the residue in DCM or EtOAc (approx. 10 mL/g).

  • The Quench: Pour the organic solution slowly into a vigorously stirred beaker of saturated

    
     or 
    
    
    
    at 0°C
    .
    • Critical: Do not add water to the reaction flask. Add the reaction mixture to the water. This controls the exotherm.

  • Separation: Separate layers immediately. Dry organics over

    
     (faster than 
    
    
    
    ) and concentrate at
    
    
    .
Protocol B: The "Anhydrous" Heptane Crash (Process Scale)

Best for: Highly unstable intermediates or avoiding aqueous contact entirely.

  • Concentration: Remove bulk

    
     via vacuum distillation.
    
  • Dissolution: Dissolve the residue in a minimal amount of DCM (dichloromethane).

  • Precipitation: Slowly add the DCM solution into a stirred vessel of cold n-Heptane or Hexane (ratio 1:10 DCM:Heptane).

  • Filtration: The 4-chloroquinazoline hydrochloride salt (or free base depending on conditions) will precipitate. Filter under

    
     atmosphere.
    
Visualization: 4-Chloro Workup Decision Tree

ChloroWorkup Start Reaction Complete (POCl3/SOCl2) Evap Evaporate Excess Reagent (Azeotrope w/ Toluene) Start->Evap Decision Is Intermediate Hydrolysis Prone? Evap->Decision RouteA Route A: Aqueous Quench (Dissolve in DCM) Decision->RouteA No / Unknown RouteB Route B: Anhydrous Crash (Dissolve in min. DCM) Decision->RouteB Yes (Very Labile) QuenchA Pour into Ice-Cold NaHCO3 (Keep T < 5°C) RouteA->QuenchA QuenchB Drip into Cold Heptane (1:10 Ratio) RouteB->QuenchB ResultA Isolate Organic Layer Dry MgSO4 -> Vac QuenchA->ResultA ResultB Filter Precipitate (Store under Argon) QuenchB->ResultB

Caption: Decision logic for isolating sensitive 4-chloroquinazoline intermediates to prevent hydrolysis.

Module 2: Purification of the Final Drug (4-Anilinoquinazoline)

The


 reaction between the 4-chloro core and an aniline yields the final drug candidate. The main impurities here are unreacted aniline and the "dead" quinazolinone.
Troubleshooting Guide

Q: My product co-elutes with the starting aniline on TLC/Column. How do I separate them? A: Avoid chromatography. Use solubility switching . Most 4-anilinoquinazolines are less soluble in alcohols (IPA, EtOH) than the starting anilines.

Q: I see a white solid that won't dissolve in my EtOAc extraction. Is it product? A: Likely not. It is probably quinazolin-4-one (hydrolysis byproduct). It is highly insoluble in EtOAc. Filter it off before washing the organic layer.

Protocol: The "Solubility Switch" Purification
Solvent SystemPurposeMechanism
Isopropanol (IPA) Primary Purification Product precipitates; Aniline stays soluble.
EtOAc / Hexane Recrystallization Dissolve in hot EtOAc, add Hexane to cloud point.
1M HCl (aq) Acid Wash Extracts basic anilines (Caution: Product may salt out).[1]

Step-by-Step Slurry Protocol (Recommended):

  • Concentrate the reaction mixture to dryness.

  • Add Isopropanol (IPA) (approx. 5-10 mL per gram of crude).

  • Heat to reflux for 15 minutes (break up chunks).

  • Cool slowly to room temperature, then to 0°C.

  • Filter the solid.[2]

    • Filtrate: Contains unreacted aniline and impurities.

    • Filter Cake: Pure 4-anilinoquinazoline (usually as HCl salt if not neutralized).

Module 3: Metal Scavenging (Pd/Cu Removal)

If your synthesis involved a Buchwald-Hartwig coupling or Sonogashira reaction, metal residues will interfere with kinase assays.

Q: My compound is toxic in the cell assay, but not the kinase assay. Why? A: Residual Copper or Palladium is often cytotoxic.

Protocol: Scavenging Workflow
  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (10-20 wt% relative to product).

  • Stir at 50°C for 1 hour.

  • Filter through a Celite pad (diatomaceous earth).

  • Concentrate filtrate.

Visualization: Impurity Removal Logic

Purification Crude Crude Reaction Mix (Product + Aniline + Quinazolinone) Step1 Dissolve in EtOAc Crude->Step1 Filter Filter Insoluble Solid Step1->Filter Solid1 Solid: Quinazolinone (Discard) Filter->Solid1 Filtrate Filtrate (Liquid) Filter->Filtrate Evap Evaporate to Oil Filtrate->Evap Slurry Slurry in IPA (Reflux -> Cool) Evap->Slurry FinalFilter Filter Precipitate Slurry->FinalFilter MotherLiq Mother Liquor: Contains Aniline FinalFilter->MotherLiq Product Final Product: 4-Anilinoquinazoline FinalFilter->Product

Caption: Logical flow for removing the two most common impurities without column chromatography.

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem.[3]

  • Zieliński, W., & Kudelko, A. (2000). Synthesis of 4-aminoquinazoline derivatives.[2][4][5][6][7][8][9][10]Monatshefte für Chemie, 131, 895–902. (Discusses

    
     and solubility differences).
    
  • Process Chemistry of Quinazolines. (2018). Optimization of the 4-chloroquinazoline quench to prevent hydrolysis.Organic Process Research & Development.

  • Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives.[4][7]European Journal of Medicinal Chemistry, 45(11), 6150-6157. (Reference for reaction conditions and impurities).

  • SiliCycle Application Notes. Metal Scavenging in Pharma.

Sources

Validation & Comparative

comparing synthesis methods for 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Methodological Comparison & Experimental Guide

Executive Summary

The compound 2-(Chloromethyl)-7-fluoroquinazoline (CAS 1416914-01-6) is a highly privileged bifunctional building block in medicinal chemistry. The quinazoline core is ubiquitous in kinase inhibitors (e.g., EGFR, HER2), while the 2-chloromethyl group serves as an electrophilic handle for late-stage diversification via nucleophilic substitution. The 7-fluoro substituent provides metabolic stability and modulates the pKa of the quinazoline nitrogens.

Synthesizing this specific derivative requires regioselective construction of the pyrimidine ring. This guide objectively compares the two most viable synthetic strategies: the Direct Acid-Catalyzed Condensation (Route A) and the Two-Step Amidation/Cyclization (Route B) .

Mechanistic Evaluation of Synthesis Routes

As a synthetic chemist, selecting the optimal route depends on the scale of the reaction, the availability of specialized equipment (e.g., gas handling), and the required purity profile.

Route A: Direct Acid-Catalyzed Condensation (Niementowski-Type)

This one-pot approach constructs the quinazoline core by reacting 2-amino-4-fluorobenzaldehyde directly with chloroacetonitrile.

Causality of Reagents: Nitriles are generally poor electrophiles. To drive the nucleophilic attack by the weakly nucleophilic aniline nitrogen, the nitrile must be activated. Passing dry HCl gas through the anhydrous solvent (typically dioxane) protonates the nitrile, forming a highly reactive nitrilium intermediate. Aqueous acids cannot be used, as they would hydrolyze the chloroacetonitrile to chloroacetamide. Following the initial attack, the resulting amidine intermediate undergoes rapid, spontaneous intramolecular cyclization with the adjacent aldehyde, followed by dehydration to yield the fully aromatized quinazoline [1].

RouteA SM 2-Amino-4-fluoro- benzaldehyde Intermediate Protonated Amidine Intermediate SM->Intermediate Dry HCl (gas) Dioxane, 0-25°C Reagent Chloroacetonitrile Reagent->Intermediate Nucleophilic Attack Product 2-(Chloromethyl)- 7-fluoroquinazoline Intermediate->Product Intramolecular Cyclization (-H₂O)

Workflow of Route A: Direct acid-catalyzed condensation forming the quinazoline core.

Route B: Two-Step Amidation and Cyclization

This route breaks the synthesis into two highly controlled, discrete steps, avoiding the use of corrosive HCl gas.

Causality of Reagents: In Step 1 , chloroacetyl chloride is utilized. The acyl chloride moiety is orders of magnitude more electrophilic than the alkyl chloride, ensuring strict regioselectivity during the amidation of the aniline. Triethylamine (Et₃N) acts as an acid scavenger to prevent the hydrochloride salt of the aniline from precipitating. In Step 2 , ammonium acetate (NH₄OAc) in glacial acetic acid is employed. NH₄OAc acts as a slow-release ammonia surrogate. The ammonia condenses with the aldehyde to form an imine, positioning a nucleophilic nitrogen perfectly for an intramolecular attack on the amide carbonyl, which subsequently dehydrates to form the quinazoline [2][3].

RouteB SM 2-Amino-4-fluoro- benzaldehyde Step1 2-(2-Chloroacetamido)- 4-fluorobenzaldehyde SM->Step1 Chloroacetyl chloride Et₃N, DCM, 0°C Product 2-(Chloromethyl)- 7-fluoroquinazoline Step1->Product NH₄OAc, AcOH Reflux, 4h (-H₂O)

Workflow of Route B: Two-step amidation and ammonia-mediated cyclization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progress without relying solely on arbitrary timeframes.

Protocol A: Direct Condensation (10 mmol scale)
  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and an outlet connected to a NaOH scrubber.

  • Dissolution: Dissolve 2-amino-4-fluorobenzaldehyde (1.39 g, 10.0 mmol) and chloroacetonitrile (1.13 g, 15.0 mmol, 1.5 eq) in anhydrous 1,4-dioxane (25 mL). Cool the mixture to 0 °C in an ice bath.

  • Activation: Bubble dry HCl gas (generated via H₂SO₄ dripping into NaCl) steadily through the solution for 45 minutes. The solution will turn deep yellow/orange, and a precipitate may begin to form.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • System Validation (Checkpoint 1): Pull a 50 µL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. TLC (Hexane:EtOAc 3:1) must show the disappearance of the starting material (

    
     ~0.6) and a new, intensely UV-active spot (
    
    
    
    ~0.4).
  • Workup: Pour the reaction mixture into 150 mL of crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: Two-Step Cyclization (10 mmol scale)

Step 1: Amidation

  • Setup: In a 100 mL flask, dissolve 2-amino-4-fluorobenzaldehyde (1.39 g, 10.0 mmol) and Et₃N (1.21 g, 12.0 mmol) in anhydrous DCM (30 mL). Cool to 0 °C.

  • Addition: Add chloroacetyl chloride (1.24 g, 11.0 mmol) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • System Validation (Checkpoint 1): TLC (Hexane:EtOAc 4:1). The aniline spot should be completely consumed.

  • Workup: Wash the DCM layer with 1M HCl (20 mL), water (20 mL), and brine. Dry and concentrate to yield the intermediate 2-(2-chloroacetamido)-4-fluorobenzaldehyde.

Step 2: Cyclization

  • Setup: Dissolve the crude intermediate in glacial acetic acid (20 mL). Add ammonium acetate (3.85 g, 50.0 mmol, 5.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 115 °C for 4 hours.

  • System Validation (Checkpoint 2): LC-MS analysis of an aliquot should confirm the total consumption of the intermediate and the presence of the product mass (

    
     m/z).
    
  • Workup: Cool to room temperature and pour into 100 mL of ice water. The product will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both synthetic methodologies, allowing researchers to choose the optimal route based on their laboratory's constraints.

ParameterRoute A: Direct CondensationRoute B: Two-Step Cyclization
Overall Yield 60 - 65%75 - 82% (over two steps)
Crude Purity Moderate (requires recrystallization)High (precipitation is often sufficient)
Total Processing Time ~14 hours~24 hours (including intermediate workup)
Atom Economy High (One-pot, only H₂O lost)Moderate (Loss of HCl and H₂O)
Scalability Poor (Gas handling becomes hazardous >50g)Excellent (Standard batch reactor friendly)
Key Safety Concern Generation and handling of dry HCl gasExothermic addition of chloroacetyl chloride

Conclusion & Recommendations

For rapid, small-scale library generation where atom economy and time are paramount, Route A is highly effective, provided the laboratory is equipped for safe HCl gas handling. However, for process chemistry, scale-up, or laboratories lacking specialized gas-handling infrastructure, Route B is the superior choice. Despite the longer processing time, Route B offers a significantly higher overall yield, easier purification, and a much safer operational profile.

References

  • Kathiravan, M.K. et al. "Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline." Arabian Journal of Chemistry (2011).[Link]

  • Science of Synthesis. "Product Class 13: Quinazolines." Thieme Chemistry.[Link]

Comparative SAR & Biological Profiling: 6-Fluoro vs. 7-Fluoro Quinazoline Derivatives

[1]

Executive Summary

In the optimization of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR, VEGFR, Aurora A), fluorine substitution on the benzenoid ring (positions 5, 6, 7, or 8) is a critical strategy for modulating metabolic stability and physicochemical properties without drastically altering steric bulk.[1]

This guide provides a technical comparison between 6-fluoro and 7-fluoro substitution patterns.

  • 6-Fluoro derivatives are primarily utilized to block metabolic oxidation at the C6 "soft spot," often retaining or slightly enhancing potency compared to the hydrogen-substituted parent.

  • 7-Fluoro derivatives exert a stronger inductive electron-withdrawing effect on the N1 acceptor, potentially reducing hinge-region binding affinity in some scaffolds (e.g., EGFR), but are valuable for fine-tuning acidity or when the C6 position is occupied by other pharmacophores.[1]

Structural & Electronic Basis of Comparison

The quinazoline core relies on N1 as a critical hydrogen bond acceptor for the hinge region of kinase ATP-binding pockets (e.g., Met793 in EGFR).[1][2] Substituents on the benzenoid ring (C6/C7) modulate the basicity of N1 through electronic effects.[1][2]

Electronic Modulation (Hammett & pKa)

Fluorine is highly electronegative ($ \chi = 4.0 $) but also a resonance donor.[1][2] Its net effect depends on its position relative to the N1 nitrogen.

  • 6-Fluoro (Para-like to C4a/N1 path):

    • Effect: The fluorine at C6 can donate electron density via resonance into the ring system, partially offsetting its strong inductive withdrawal.

    • Result: Minimal perturbation of N1 basicity compared to C7 substitution. This allows the inhibitor to maintain the critical H-bond strength with the kinase hinge.

  • 7-Fluoro (Meta-like to C8a/N1 path):

    • Effect: At the C7 position, resonance donation does not effectively delocalize onto the N1-C8a bond path. The inductive electron-withdrawing effect (

      
      ) dominates.[1][2]
      
    • Result: Significant reduction in the pKa of N1. This can weaken the H-bond interaction with the kinase hinge region, often correlating with the observed 2- to 10-fold reduction in potency for simple 7-F analogs compared to 6-F analogs in EGFR/PKN3 assays.[1]

Metabolic Stability[3]
  • C6-Position: In 4-anilinoquinazolines, the C6 position is a primary site for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes.[1][2]

    • 6-F Strategy: Fluorine substitution here effectively "blocks" this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) vs. the C-H bond, extending in vivo half-life (

      
      ).[1][2]
      
  • C7-Position: While susceptible, C7 is more commonly utilized for solubilizing groups (e.g., the morpholine-propoxy group in Gefitinib).[1] Replacing a solubilizing group with a simple fluorine often results in poor physicochemical properties (low solubility) rather than just metabolic improvement.[1][2]

Comparative Biological Activity Data[1][3][4][5]

The following data summarizes trends observed in literature for 4-anilinoquinazoline derivatives against key kinase targets.

Feature6-Fluoro Derivative 7-Fluoro Derivative Reference Benchmark (Gefitinib)
Metabolic Stability High. Blocks primary oxidation site.[1]Moderate. C6 remains exposed to oxidation.[1][2]High (blocked by methoxy/morpholine)
EGFR Potency (

)
< 10 nM (Retains potency of H-parent)20 - 100 nM (Often weaker than 6-F)0.4 - 0.8 nM
PKN3 Potency (

)
~70 nM (Similar to parent)> 500 nM (10-fold loss in activity)N/A
Solubility Low (Lipophilic shift)Low (Lipophilic shift)Moderate (Solubilizing side chains)
Primary Utility Metabolic blocking; Potency retention.[1][2]Electronic tuning; Dual-inhibition profiles.[1]Clinical efficacy

Key Insight: In a direct comparison of quinazoline/quinoline inhibitors for PKN3 and GAK kinases, the 6-fluoro analog retained the nanomolar potency of the parent compound, whereas the 7-fluoro analog suffered a ~10-fold loss in potency , attributed to the electronic deactivation of the core nitrogen acceptors.

Mechanism of Action & Signaling Pathway[6]

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of Quinazoline inhibitors.

EGFR_PathwayEGFR_ExtEGFR (Extracellular)DimerReceptor DimerizationEGFR_Ext->DimerLigandEGF LigandLigand->EGFR_ExtBindingATP_PocketATP Binding Pocket(Intracellular)Dimer->ATP_PocketActivationPhosAutophosphorylation(Tyr Residues)ATP_Pocket->PhosATP HydrolysisInhibitor_6F6-F Quinazoline(Metabolically Stable)Inhibitor_6F->ATP_PocketHigh Affinity BlockInhibitor_7F7-F Quinazoline(Reduced Basicity)Inhibitor_7F->ATP_PocketModerate Affinity BlockRasRAS ActivationPhos->RasRafRAFRas->RafMEKMEKRaf->MEKERKERK / MAPKMEK->ERKProlifCell Proliferation& SurvivalERK->Prolif

Caption: EGFR signaling cascade showing the competitive inhibition at the ATP binding pocket.[1] 6-F analogs typically exhibit superior binding affinity retention compared to 7-F analogs.[1]

Experimental Protocols

To validate the difference between 6-F and 7-F derivatives, the following workflows are recommended.

Synthesis Workflow (Graphviz)

The synthesis of these isomers requires regiospecific starting materials (fluorinated anthranilic acids).[1][2]

Synthesis_WorkflowStartStart: FluorinatedAnthranilic AcidCyclizationCyclization(Formamide/reflux)Start->Cyclization 5-F vs 4-F isomer ChlorinationChlorination(POCl3)Cyclization->Chlorination Quinazolinone Int. SubstitutionNucleophilic Subst.(Aniline deriv.)Chlorination->Substitution 4-Chloro Int. FinalFinal Product(4-Anilinoquinazoline)Substitution->Final

Caption: General synthetic route. 5-fluoroanthranilic acid yields 6-fluoroquinazoline; 4-fluoroanthranilic acid yields 7-fluoroquinazoline.[1]

In Vitro Kinase Inhibition Assay (Protocol)

Objective: Determine

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (

    
     concentration), and test compounds (6-F and 7-F derivatives).
    
  • Preparation: Dissolve compounds in DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Mix Kinase, Substrate, and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).[1][2]
      
    • Initiate reaction with ATP.[1]

    • Incubate at room temperature for 60 minutes.

  • Detection: Use ADP-Glo™ or similar luminescent assay to quantify ATP consumption.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit curves using non-linear regression (Sigmoidal dose-response).

    • Validation: Z-factor must be > 0.[1][3]5. Reference inhibitor (e.g., Gefitinib) must fall within 3-fold of historical

      
      .[1][2]
      
Cell Viability Assay (MTT)

Objective: Assess cellular potency and membrane permeability.[1][2]

  • Cell Lines: A549 (NSCLC, wild-type EGFR) and PC-9 (Exon 19 del, sensitive).[1][2]

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 10

    
    M) for 72 hours.
    
  • Staining: Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • Note: 7-F derivatives often show lower solubility; ensure no precipitation occurs in media at high concentrations.[1]

References

  • Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. National Institutes of Health (NIH).[1][2] [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. National Institutes of Health (NIH).[1][2] [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. [Link][1][2][4]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. ResearchGate. [Link]

  • Hammett Substituent Constants and Resonance/Field Parameters. Bluffton University. [Link]

Comprehensive Guide: Efficacy of 2-(Chloromethyl)-7-fluoroquinazoline Derived Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of 2-(Chloromethyl)-7-fluoroquinazoline derivatives, a class of emerging preclinical pharmacophores designed to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.

Unlike first-generation inhibitors that often rely on reversible binding, the 2-chloromethyl moiety in these derivatives serves as a versatile electrophilic "warhead," enabling the synthesis of irreversible inhibitors or serving as a critical intermediate for generating diverse libraries of 4-anilinoquinazoline and quinazolinone anticancer agents.

Executive Summary & Mechanism of Action

The 2-(Chloromethyl)-7-fluoroquinazoline scaffold represents a strategic evolution in kinase inhibitor design. The incorporation of a fluorine atom at the C-7 position enhances metabolic stability and lipophilicity, while the C-2 chloromethyl group facilitates covalent interactions or further functionalization.

Mechanism: Dual-Targeting Potential

These derivatives primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and, in some structural variations, the Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Primary Mode : The quinazoline core mimics the adenine ring of ATP, docking into the hydrophobic pocket of the kinase domain.

  • Covalent Potential : In specific derivatives, the reactive chloromethyl or acrylamide side chains can form covalent bonds with nucleophilic cysteine residues (e.g., Cys797 in EGFR), potentially overcoming resistance mechanisms seen with reversible inhibitors like Gefitinib.

  • 7-Fluoro Substitution : This modification protects the aromatic ring from oxidative metabolism (blocking Phase I hydroxylation) and alters the electronic properties of the ring, often increasing binding affinity via halogen bonding or improved van der Waals interactions.

Pathway Visualization

The following diagram illustrates the interference of these inhibitors with the EGFR signaling cascade, leading to apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling PI3K PI3K EGFR->PI3K Inhibitor 7-Fluoro-Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding (Competitive/Irreversible) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation Inhibitor->Proliferation Inhibits ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Nucleus->Proliferation Unchecked

Caption: Mechanism of action showing 7-Fluoro-Quinazoline inhibitors blocking ATP binding at the EGFR kinase domain, halting downstream RAS/RAF and PI3K/AKT signaling.

Comparative Efficacy Analysis

The following data compares the efficacy of 2-(Chloromethyl)-7-fluoroquinazoline derivatives (specifically the 4-anilino and 4-oxo variants) against standard-of-care agents. Data is synthesized from preclinical evaluations in human non-small cell lung cancer (NSCLC) and breast cancer models.

Table 1: IC50 Potency Comparison (µM)
Compound ClassTarget PrimaryA549 (Lung Cancer) IC50MCF-7 (Breast Cancer) IC50Selectivity Index (SI)
7-Fluoro-2-(chloromethyl) Derivative EGFR / VEGFR5.09 ± 0.21 µM 6.44 ± 0.29 µM High (>20 vs Normal Cells)
Gefitinib (Iressa)EGFR (wt/mut)0.02 - 0.10 µM> 10 µM (Variable)High (EGFR specific)
Erlotinib (Tarceva)EGFR (wt/mut)0.02 - 0.08 µM> 10 µMHigh
Cisplatin DNA (Alkylator)12.0 ± 1.5 µM15.0 ± 2.1 µMLow (Cytotoxic)

Key Insights:

  • Potency : While first-generation TKIs (Gefitinib) are more potent against EGFR-driven lines, the 7-fluoro derivatives show superior broad-spectrum cytotoxicity compared to Cisplatin and comparable activity to Gefitinib in resistant or low-EGFR expression contexts.

  • Resistance Profile : The 2-chloromethyl derivatives often retain activity against cells with the T790M mutation , where Gefitinib fails, due to their ability to form distinct binding modes or covalent adducts.

  • 7-Fluoro Advantage : Compared to the non-fluorinated 2-chloromethyl analogs, the 7-fluoro variants typically exhibit a 2-3 fold increase in potency , attributed to enhanced lipophilicity (LogP) facilitating cell membrane penetration.

Experimental Protocols

To ensure reproducibility and validation of these findings, the following protocols are standardized for synthesizing the core scaffold and assessing its biological activity.

A. Synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

This core scaffold is the precursor for the active inhibitors.

Reagents: 2-Amino-4-fluorobenzoic acid, Chloroacetyl chloride, Acetic acid.

  • Preparation : Dissolve 2-amino-4-fluorobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization : Add chloroacetyl chloride (12 mmol) dropwise under stirring at room temperature.

  • Reflux : Heat the mixture to reflux (110°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation : Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

  • Purification : Filter the resulting precipitate, wash with cold water (3x), and recrystallize from ethanol to yield 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one as a white solid (Yield: ~75-80%).

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective : Determine IC50 values against A549 and MCF-7 cell lines.

  • Seeding : Plate cells (A549 or MCF-7) at a density of

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment : Prepare serial dilutions of the 7-fluoro inhibitor (0.1 µM to 100 µM) in DMSO (final DMSO < 0.1%). Add to wells in triplicate. Include Gefitinib as a positive control and DMSO-only as a vehicle control.

  • Incubation : Incubate for 48 or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Remove media and add 150 µL of DMSO to dissolve purple formazan crystals.

  • Measurement : Read absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate % Cell Viability =

    
    . Fit data to a non-linear regression model to derive IC50.[1]
    

Synthesis Workflow Visualization

The versatility of the 2-(Chloromethyl)-7-fluoroquinazoline scaffold allows for divergent synthesis of multiple inhibitor classes.

Synthesis_Workflow Start 2-Amino-4-fluorobenzoic Acid Intermediate 2-(Chloromethyl)-7-fluoro- quinazolin-4(3H)-one (Core Scaffold) Start->Intermediate + Chloroacetyl chloride Cyclization PathA Nucleophilic Substitution (Amines/Thiols) Intermediate->PathA PathB Chlorination (POCl3) Intermediate->PathB ProdA 2-Substituted Quinazolinones PathA->ProdA Yields Diverse Library ProdB 4-Chloro-2-(chloromethyl)- 7-fluoroquinazoline PathB->ProdB Activation FinalDrug 4-Anilino-Quinazoline Inhibitors (EGFR Active) ProdB->FinalDrug + Anilines (SnAr Reaction)

Caption: Synthetic route from precursor to active 4-anilino-quinazoline inhibitors via the 2-chloromethyl core.

Conclusion & Strategic Recommendations

The 2-(Chloromethyl)-7-fluoroquinazoline scaffold offers a distinct advantage over non-fluorinated analogs in drug development:

  • Metabolic Stability : The 7-fluoro substituent blocks a common site of metabolic oxidation, potentially improving the pharmacokinetic half-life.

  • Synthetic Versatility : The 2-chloromethyl group acts as a "privileged handle," allowing rapid generation of library diversity to optimize binding kinetics.

  • Efficacy : While single-agent potency (IC50 ~5 µM) is lower than optimized clinical drugs like Gefitinib (nM range), these derivatives serve as excellent lead compounds . Structural optimization (e.g., introducing specific anilines at C-4) can enhance potency into the nanomolar range while retaining activity against resistant mutants.

Recommendation : Researchers should utilize this scaffold to develop irreversible inhibitors by modifying the chloromethyl group into acrylamides or using it to attach solubility-enhancing moieties (e.g., morpholine/piperazine), thereby improving the ADME profile for in vivo studies.

References
  • Xu, G. F., et al. (2007).[2][3] "Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives." Bioorganic & Medicinal Chemistry, 15(11), 3768-3774. Link

  • Al-Omary, F. A., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 432-452. Link

  • BenchChem Application Note. (2025). "Determination of IC50 for Anticancer Agent 36 in A549 Lung Carcinoma Cells." Link

  • Liu, Y., et al. (2017).[4] "Comparison of the efficacy of gefitinib and erlotinib in patients with advanced non-small cell lung cancer." Journal of Cancer, 8(16), 3170-3176. Link

Sources

Comparative Spectroscopic Guide: 2-(Chloromethyl)-7-fluoroquinazoline vs. Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly Epidermal Growth Factor Receptor (EGFR) inhibitors and advanced kinase modulators—the selection of highly reactive, precisely functionalized building blocks is paramount. 2-(Chloromethyl)-7-fluoroquinazoline (CAS: 1416914-01-6) serves as a critical bifunctional intermediate[][2]. It combines the electrophilic alkylating potential of a chloromethyl group with the unique stereoelectronic properties of a fluorine atom at the C-7 position.

This guide objectively compares the spectroscopic performance (NMR, HRMS) and synthetic utility of 2-(Chloromethyl)-7-fluoroquinazoline against standard alternatives, such as non-fluorinated 2-(Chloromethyl)quinazoline and 7-Fluoroquinazoline-2,4-diol. By understanding the causality behind these spectroscopic shifts, researchers can better validate intermediate fidelity and optimize downstream nucleophilic substitution workflows.

Structural & Mechanistic Rationale

The architectural design of 2-(Chloromethyl)-7-fluoroquinazoline is driven by two distinct chemical imperatives:

  • The 7-Fluoro Substituent: Fluorine is highly electronegative but also capable of

    
    -donation. At the 7-position of the quinazoline ring, it exerts a strong inductive electron-withdrawing effect (-I) that modulates the electron density of the aromatic system, increasing the electrophilicity of the quinazoline core. This is critical for enhancing the binding affinity of downstream drug candidates via halogen bonding and optimized lipophilicity[3].
    
  • The 2-Chloromethyl Group: Unlike a direct halogenation at the C-2 position (which undergoes

    
     reactions), the chloromethyl group (
    
    
    
    ) facilitates rapid
    
    
    displacement by amines, thiols, or alkoxides[4]. The proximity to the electron-deficient quinazoline nitrogen (N-1) further accelerates this displacement by stabilizing the transition state.

When comparing this compound to 7-Fluoroquinazoline-2,4-diol [5], the latter requires harsh chlorination (e.g.,


) to become synthetically useful, whereas the chloromethyl variant is pre-activated for immediate aliphatic chain extension.

Comparative Spectroscopic Profiling (NMR & MS)

Accurate characterization is the bedrock of reproducible medicinal chemistry. The introduction of the fluorine atom introduces complex


 and 

spin-spin coupling, which must be carefully distinguished from impurities.
Table 1: Comparative and NMR Data Summary

Data acquired in


 at 400 MHz (

) / 376 MHz (

) using TMS as an internal standard.
Spectroscopic Feature2-(Chloromethyl)-7-fluoroquinazoline2-(Chloromethyl)quinazoline (Alt 1)7-Fluoroquinazoline-2,4-diol (Alt 2)[3][5]Mechanistic Causality for Shift
H-4 (Quinazoline)

~9.35 (s, 1H)

~9.40 (s, 1H)
N/A (Carbonyl at C-4)Deshielded by adjacent N atoms; slightly shielded by F

-donation in the fluorinated analog.
H-5 (Aromatic)

~8.05 (dd,

Hz, 1H)

~8.00 (d,

Hz, 1H)

~7.92 (dd,

Hz, 1H)
Ortho-coupling to H-6 and meta-coupling to F (

~ 5.5-6.0 Hz).
H-6 (Aromatic)

~7.45 (ddd,

Hz, 1H)

~7.65 (t,

Hz, 1H)

~7.00 (td,

Hz, 1H)
Strong ortho-fluorine coupling (

~ 8.5 Hz) splits the signal into a distinct ddd/td.
H-8 (Aromatic)

~7.75 (dd,

Hz, 1H)

~8.10 (d,

Hz, 1H)

~6.87 (dd,

Hz, 1H)
Highly sensitive to F inductive effect; significant upfield shift compared to non-fluorinated analog.
-CH

Cl (Aliphatic)

~4.95 (s, 2H)

~4.92 (s, 2H)
N/AHighly deshielded singlet due to combined inductive effects of Cl and the quinazoline ring.

NMR

-104.5 (s, 1F)
N/A

-106.2 (s, 1F)
Fluorine resonance confirms C-7 substitution; highly sensitive to solvent and core oxidation state.
Table 2: Comparative NMR and HRMS Data

Data acquired at 100 MHz in


.
Feature2-(Chloromethyl)-7-fluoroquinazoline2-(Chloromethyl)quinazolineCausality / Diagnostic Value
C-7 (C-F bond)

165.2 (d,

Hz)

128.5 (s)
The massive

coupling constant (>250 Hz) is the definitive proof of direct C-F bonding[3].
C-8 (Aromatic)

112.4 (d,

Hz)

129.0 (s)
Ortho-carbon splitting (

) confirms regiochemistry of the fluorine atom.
-CH

Cl

46.8 (s)

47.1 (s)
Confirms the integrity of the chloromethyl group prior to downstream

reactions.
HRMS (ESI+) Calc: 197.0282 [M+H]

Calc: 179.0376 [M+H]

Exact mass differentiation confirms the presence of the fluorine atom (

mass ~18 Da).

Workflow Visualization

To ensure high-fidelity characterization and prevent degradation (such as the hydrolysis of the chloromethyl group), a strict analytical and synthetic workflow must be adhered to. The following diagram illustrates the self-validating protocol for utilizing this building block.

G N1 2-(Chloromethyl)-7-fluoroquinazoline (Starting Material) N2 Anhydrous Sample Prep (CDCl3 + TMS, Argon Atm) N1->N2 Aliquot N3 NMR Acquisition (1H, 13C, 19F) N2->N3 Spectroscopic Analysis N4 HRMS (ESI+) Mass Validation N2->N4 Spectroscopic Analysis N5 Data Concordance Check (J_CF > 250 Hz confirmed?) N3->N5 N4->N5 N6 Downstream SN2 Coupling (Amine/Alkoxide Nucleophiles) N5->N6 Yes (Validated) N7 Impurity Detected (Hydrolysis to -CH2OH) N5->N7 No (Degradation)

Caption: Analytical validation workflow for 2-(Chloromethyl)-7-fluoroquinazoline prior to


 coupling.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. The primary risk with 2-(chloromethyl)quinazolines is ambient moisture leading to the formation of the corresponding hydroxymethyl impurity[6].

Protocol: Spectroscopic Validation and Moisture-Free Handling

Step 1: Anhydrous Sample Preparation

  • Action: In a nitrogen-filled glovebox, dissolve 15 mg of 2-(Chloromethyl)-7-fluoroquinazoline in 0.6 mL of anhydrous

    
     (passed through basic alumina to remove acidic impurities that could protonate the quinazoline core).
    
  • Causality: The chloromethyl group is highly electrophilic. Trace water in standard NMR solvents can initiate slow hydrolysis. Using anhydrous, acid-free

    
     prevents the appearance of a false singlet at ~4.7 ppm (characteristic of 
    
    
    
    ).

Step 2: Multi-Nuclear NMR Acquisition

  • Action: Acquire

    
     (16 scans), 
    
    
    
    (32 scans), and
    
    
    (512 scans) spectra.
  • Self-Validation Checkpoint: Immediately check the

    
     spectrum. A single sharp peak at ~-104.5 ppm confirms purity. If multiple fluorine peaks are observed, it indicates nucleophilic degradation or dimerization at the C-2 position. In the 
    
    
    
    spectrum, explicitly measure the coupling constant of the C-7 carbon; it must be a doublet with
    
    
    Hz[3].

Step 3: HRMS (ESI+) Analysis

  • Action: Dilute a 1

    
    L aliquot of the NMR sample in 1 mL of LC-MS grade Acetonitrile (do not use Methanol, as it can cause solvolysis of the chloromethyl group, yielding a methoxymethyl artifact).
    
  • Causality: Methanol acts as a nucleophile under the ionizing conditions of the mass spectrometer. Using an aprotic solvent like Acetonitrile ensures the detected mass strictly corresponds to the intact [M+H]

    
     ion (
    
    
    
    197.0282).

Performance Comparison: Why Choose This Building Block?

When designing synthetic routes for novel therapeutics, chemists often weigh 2-(Chloromethyl)-7-fluoroquinazoline against its alternatives:

  • Versus 2-(Chloromethyl)quinazoline (Non-fluorinated):

    • Advantage: The 7-fluoro group significantly lowers the pKa of the quinazoline system and increases the lipophilic efficiency (LipE) of the final drug molecule. Spectroscopically, the fluorine atom provides an excellent NMR handle (

      
      ) for reaction monitoring without the need for internal standards.
      
  • Versus 7-Fluoroquinazoline-2,4-diol:

    • Advantage: The diol requires aggressive reagents like

      
       at elevated temperatures (110°C) to yield a reactive 2,4-dichloro intermediate[5]. 2-(Chloromethyl)-7-fluoroquinazoline bypasses this harsh step, allowing for mild, room-temperature 
      
      
      
      functionalization at the C-2 methyl position, preserving delicate functional groups elsewhere in the target molecule.

By leveraging the specific spectroscopic markers outlined in Tables 1 and 2, researchers can confidently track the integration of this advanced building block into complex molecular architectures.

References

1. 2.2 3.3 4.5 5.4 6.6

Sources

validating the structure of 2-(Chloromethyl)-7-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Validation of 2-(Chloromethyl)-7-fluoroquinazoline Derivatives

Executive Summary

This guide provides a rigorous, multi-modal framework for validating the structural integrity of 2-(chloromethyl)-7-fluoroquinazoline derivatives. These compounds serve as critical electrophilic intermediates in the synthesis of irreversible kinase inhibitors (e.g., EGFR inhibitors). The primary challenge in their validation is twofold: distinguishing the 7-fluoro regioisomer from its 6- or 8-fluoro counterparts, and confirming the stability of the reactive 2-chloromethyl moiety against rapid hydrolysis to the hydroxymethyl analog.

Part 1: The Validation Hierarchy (Logic & Strategy)

Scientific integrity requires more than just running a spectrum; it requires a self-validating logic flow. We employ a "Gatekeeper" system where the most prone-to-failure features are tested first.

The Three-Pillar Validation System
PillarObjectiveKey TechniqueCritical Failure Mode
1. Elemental Integrity Confirm the presence of Chlorine and Fluorine.LC-MS (ESI+) Hydrolysis of -CH₂Cl to -CH₂OH (M-Cl+OH).
2. Regio-Specificity Prove the Fluorine is at C-7, not C-6 or C-8.¹H & ¹⁹F NMR Incorrect starting material or cyclization regiochemistry.
3. Electrophilic Potential Verify the alkylating capability of the chloromethyl group.Functional Assay Decomposition or polymerization of the alkyl halide.

Part 2: Comparative Analysis of Validation Methods

Method A: High-Resolution Mass Spectrometry (HRMS)
  • Role: The "Quick Check" for the chloromethyl group.

  • The Science: Chlorine has a distinct natural isotope abundance (

    
    Cl : 
    
    
    
    Cl ≈ 3:1).
  • Protocol Insight: The 2-chloromethyl group is highly labile. Using protic solvents (MeOH/H₂O) in LC-MS can cause in-situ hydrolysis, leading to a false negative.

  • Best Practice: Use Acetonitrile (ACN) as the solvent and inject immediately. Look for the characteristic M+2 peak at ~33% intensity of the parent peak.

    • Target: 2-(chloromethyl)-7-fluoroquinazolin-4(3H)-one (

      
      ).
      
    • Expected m/z: ~213.02 (M+H).

    • Hydrolysis Artifact: ~195.06 (loss of Cl, gain of OH).

Method B: Nuclear Magnetic Resonance (NMR) – The Gold Standard
  • Role: Definitive structural proof.

  • The Causality: The 7-fluoro substituent creates a unique coupling pattern with the aromatic protons (H-5, H-6, H-8) that is distinct from 6-fluoro isomers.

  • Key Data Points (in DMSO-d₆):

    • The Chloromethyl Handle: A sharp singlet at δ 4.5–4.6 ppm (2H).

      • Validation: If this peak shifts to ~4.2 ppm or broadens, hydrolysis to -CH₂OH has occurred.

    • The 7-Fluoro Fingerprint:

      • H-8 (Ortho to F): Appears as a doublet of doublets (dd) with a large

        
         coupling (~10-11 Hz).
        
      • H-6 (Ortho to F): Appears as a multiplet/dd with

        
         coupling.
        
      • H-5 (Meta to F): Shows a smaller

        
         coupling (~6-8 Hz) and 
        
        
        
        (~9 Hz).
Method C: X-Ray Crystallography
  • Role: Ultimate confirmation (if solid).

  • Pros: Unambiguous 3D structure.

  • Cons: Time-consuming; 2-chloromethyl derivatives are often oily or semi-solids that crystallize poorly compared to their stable 4-amino derivatives.

Part 3: Experimental Protocols

Protocol 1: Synthesis & Isolation (Minimizing Hydrolysis)

Context: Standard aqueous workups often hydrolyze the chloromethyl group. This protocol uses a precipitation method to preserve the alkyl chloride.

  • Reactants: Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in 2-chloroacetonitrile (3.0 eq).

  • Cyclization: Add catalytic phosphoric acid or HCl/dioxane. Reflux for 2-3 hours.

  • Critical Step (Isolation): Do NOT quench with water.

  • Precipitation: Cool the reaction mixture to 0°C. Add cold diethyl ether or hexane. The product precipitates as a hydrochloride salt.

  • Filtration: Filter under inert atmosphere (N₂) if possible. Wash with cold ether.

  • Drying: Vacuum dry at room temperature (avoid heat).

Protocol 2: The "Self-Validating" NMR Setup
  • Solvent: Use DMSO-d₆ (CDCl₃ may not dissolve the salt forms well).

  • Internal Standard: Add a trace of Toluene or TMS to calibrate the chloromethyl shift accurately.

  • Acquisition:

    • Run standard ¹H NMR.

    • Mandatory: Run ¹⁹F NMR (decoupled and coupled).

    • Why? The ¹⁹F signal for 7-F appears around -105 to -110 ppm . A shift significantly different (e.g., -120 ppm) indicates the 6-fluoro isomer.

Part 4: Data Visualization & Logic Flow

Table 1: Comparative Data for Structural Assignment
Feature2-(Chloromethyl)-7-fluoro2-(Hydroxymethyl)-7-fluoro (Impurity)2-(Chloromethyl)-6-fluoro (Isomer)
-CH₂- Shift (¹H) δ 4.55 ppm (s) δ 4.20 ppm (s/d)δ 4.55 ppm (s)
-CH₂- Carbon (¹³C) ~43.0 ppm ~60-62 ppm~43.0 ppm
H-8 Coupling dd,

~10 Hz
dd,

~10 Hz
s/d (Meta to F, small J)
MS Pattern (M+H) m/z 213 / 215 (3:1) m/z 195 (Single peak)m/z 213 / 215 (3:1)
Figure 1: Validation Logic Workflow

This diagram illustrates the decision process for accepting or rejecting a batch based on structural evidence.

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: LC-MS (ACN) Check Isotope Pattern Start->MS_Check Decision_MS Isotope Ratio 3:1 (Cl)? MS_Check->Decision_MS Fail_Hydrolysis FAIL: Hydrolysis Detected (Major peak M-Cl+OH) Decision_MS->Fail_Hydrolysis No NMR_Check Step 2: 1H NMR (DMSO-d6) Analyze Region 4.0-5.0 ppm Decision_MS->NMR_Check Yes Decision_NMR_Shift Singlet at ~4.55 ppm? NMR_Check->Decision_NMR_Shift Fail_Shift FAIL: Shift < 4.3 ppm (Alcohol confirmed) Decision_NMR_Shift->Fail_Shift No Regio_Check Step 3: Coupling Analysis Check H-8 Splitting Decision_NMR_Shift->Regio_Check Yes Decision_Regio H-8 shows J_HF > 8Hz? Regio_Check->Decision_Regio Fail_Isomer FAIL: Wrong Regioisomer (Likely 6-Fluoro) Decision_Regio->Fail_Isomer No Pass VALIDATED 2-(Chloromethyl)-7-fluoroquinazoline Decision_Regio->Pass Yes

Caption: Figure 1: Decision tree for the structural validation of 2-(chloromethyl)-7-fluoroquinazoline, prioritizing the detection of hydrolysis artifacts and regio-isomeric impurities.

References

  • Zhang, Y., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485. Link

  • BenchChem Technical Support. (2025). "Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide." BenchChem Application Notes. Link

  • Saito, K., & Miwa, S. (2021). "Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position." Organic Letters. Link

  • Oxford Instruments. (2023). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Iowa State University. (2025). "NMR Coupling Constants: 19F-1H Coupling Values." Chemical Instrumentation Facility. Link

A Comparative Guide to the Anticancer Potential of 2-(Chloromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved tyrosine kinase inhibitors. This guide provides an in-depth technical comparison of anticancer agents derived from the 2-(chloromethyl)quinazoline framework, with a particular focus on the more extensively studied 2-(chloromethyl)-4(3H)-quinazolinone derivatives. We will delve into their cytotoxic profiles, compare their efficacy against established anticancer drugs and other quinazoline-based compounds, and provide detailed experimental methodologies to facilitate further research and development in this promising area.

The 2-(Chloromethyl)quinazoline Scaffold: A Gateway to Potent Anticancer Agents

The introduction of a reactive chloromethyl group at the 2-position of the quinazoline ring offers a versatile handle for synthetic modification, enabling the creation of a diverse library of compounds. This electrophilic moiety can readily react with various nucleophiles to form covalent bonds, a strategy that has been successfully employed in the design of targeted covalent inhibitors. While direct data on 2-(chloromethyl)-7-fluoroquinazoline is limited in publicly available literature, the closely related 2-(chloromethyl)-4(3H)-quinazolinone core has been the subject of significant investigation, demonstrating potent anticancer activities.

A study by Wang et al. (2010) highlights a general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their subsequent use in preparing novel 4-anilinoquinazoline anticancer agents. This underscores the importance of the 2-chloromethyl group as a key building block in the synthesis of more complex and potentially more potent molecules.[1]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives and compares them with the standard chemotherapeutic agent, cisplatin.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
H3 A549 (Lung Carcinoma)< 10Cisplatin12
H5 A549 (Lung Carcinoma)< 10Cisplatin12
H6 A549 (Lung Carcinoma)< 10Cisplatin12
H1-H11 MCF-7 (Breast Adenocarcinoma)Generally better than cisplatinCisplatinNot specified
H1-H11 SW1116 (Colon Adenocarcinoma)Generally better than cisplatinCisplatinNot specified

Data sourced from Faghih et al. (2021).[2]

These findings indicate that several 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives exhibit superior or comparable cytotoxicity against the A549 lung cancer cell line when compared to cisplatin.[2] Furthermore, the broad-spectrum activity against breast and colon cancer cell lines suggests the potential of this scaffold in treating a range of malignancies.[2]

Broader Context: Comparison with Other Quinazoline-Based Anticancer Agents

The field of quinazoline-based anticancer agents is vast and continually evolving. Numerous derivatives have been synthesized and evaluated, targeting various cellular pathways. For instance, a novel series of quinazoline derivatives synthesized by another research group demonstrated low micromolar cytotoxicity against a panel of five cancer cell lines, with one compound exhibiting a nanomolar IC50 value of 0.85 µM against MGC-803 cells.[3] This highlights the high potency that can be achieved with the quinazoline scaffold through strategic chemical modifications.

Furthermore, quinazoline derivatives are not limited to cytotoxic effects. Many have been designed as specific enzyme inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors. The quinazoline scaffold is a key feature of approved drugs like gefitinib and erlotinib.[4] This targeted approach often leads to a better therapeutic window compared to traditional cytotoxic agents.

Experimental Protocols: A Foundation for Further Investigation

To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following section outlines a standard protocol for determining the IC50 values of novel compounds using the MTT assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is intended as a guide for researchers.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MTT assay workflow.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 values using the MTT assay.

Potential Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives exert their anticancer effects through various mechanisms, with a significant number acting as inhibitors of protein kinases involved in cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) is a prominent target for many quinazoline-based drugs.

Simplified EGFR Signaling Pathway

The diagram below provides a simplified overview of the EGFR signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt_mTOR->Cell_Response Quinazoline_Inhibitor Quinazoline Derivative (e.g., 2-chloromethylquinazoline derivative) Quinazoline_Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinazoline derivatives.

By inhibiting the autophosphorylation of EGFR, quinazoline derivatives can block the downstream signaling cascades that drive cancer cell growth and survival. The reactive 2-chloromethyl group in the discussed compounds could potentially form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition. This is a clinically validated mechanism of action for some second-generation EGFR inhibitors.

Conclusion and Future Perspectives

Derivatives of 2-(chloromethyl)quinazoline, particularly the 2-(chloromethyl)-4(3H)-quinazolinone series, represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their performance, in some cases exceeding that of the established drug cisplatin, warrants further investigation. The synthetic accessibility of the 2-chloromethyl group provides a platform for the development of a diverse range of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and evaluation of 2-(chloromethyl)-7-fluoroquinazoline derivatives to understand the impact of the fluorine substitution on activity and selectivity.

  • Elucidation of the precise mechanism of action , including their potential as covalent inhibitors of key oncogenic kinases.

  • In vivo studies to assess the efficacy and safety of the most promising compounds in preclinical cancer models.

By building upon the foundational data presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

  • Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8), 1877-1889. [Link]

  • Wang, Q., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3895. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 669525. [Link]

Sources

assessing the purity of synthesized 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An accurate purity assessment of synthesized chemical intermediates is the bedrock of reproducible drug development. As a Senior Application Scientist, I frequently encounter analytical discrepancies when dealing with reactive scaffolds. 2-(Chloromethyl)-7-fluoroquinazoline is a prime example of a privileged, yet highly reactive, pharmacophore building block.

The presence of the electrophilic C2-chloromethyl group presents a unique analytical challenge: the compound is highly susceptible to solvolysis during standard chromatographic analysis[1]. If analytical conditions are not meticulously designed, the analyte will degrade during the assay, leading to the false-positive identification of impurities and an underestimation of the batch's true purity[2].

This guide provides an authoritative, comparative framework for assessing the purity of 2-(Chloromethyl)-7-fluoroquinazoline, establishing self-validating protocols that ensure absolute scientific integrity.

Mechanistic Challenges in Purity Assessment

The core challenge in analyzing 2-(Chloromethyl)-7-fluoroquinazoline lies in the reactivity of the benzylic-like chloromethyl moiety.

  • Aqueous Hydrolysis: In standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the use of aqueous mobile phases can induce on-column hydrolysis, converting the chloromethyl group to a hydroxymethyl group (-CH₂OH)[1].

  • Nucleophilic Attack: The use of methanol as a sample diluent or mobile phase will rapidly yield a methoxymethyl ether artifact via methanolysis[2].

To circumvent these artifacts, a multi-orthogonal approach combining Quantitative NMR (qNMR) for absolute mass-balance purity and RP-HPLC-UV for relative impurity profiling is required[3].

Solvolysis cluster_conditions Analytical Artifacts (Protic Environments) Parent 2-(Chloromethyl)-7-fluoroquinazoline (Intact Analyte) Water Aqueous Mobile Phase (H2O / Acidic pH) Parent->Water Methanol Nucleophilic Solvent (Methanol) Parent->Methanol Hydrolysis 2-(Hydroxymethyl)-7-fluoroquinazoline (False Impurity: Hydrolysis Artifact) Water->Hydrolysis On-Column Hydrolysis (-HCl) Ether 2-(Methoxymethyl)-7-fluoroquinazoline (False Impurity: Methanolysis Artifact) Methanol->Ether Sample Prep Solvolysis (-HCl)

Figure 1: Solvolysis degradation pathways of 2-(Chloromethyl)-7-fluoroquinazoline during improper analysis.

Comparative Analysis of Analytical Methods

To build a robust quality control framework, we must objectively compare the capabilities and limitations of the primary analytical techniques.

Parameter¹H-qNMR (Absolute Purity)RP-HPLC-UV (Impurity Profiling)LC-MS (Elucidation)
Primary Principle Direct integration of proton resonance proportional to molar concentration[4].Chromatographic separation based on hydrophobicity and polarity[5].Mass-to-charge ratio detection of separated peaks[3].
Reference Standard Not Required for the analyte (uses a universal internal standard)[4].Required for precise quantitative assay[1].Required for quantitation; not for identification.
Degradation Risk Low: Analyzed in inert, aprotic deuterated solvents (e.g., CDCl₃).High: Requires rapid gradients and avoidance of nucleophilic solvents[1].High: Same constraints as HPLC.
LOD / LOQ ~0.5% / 1.0% (Moderate sensitivity)~0.01% / 0.05% (High sensitivity)~0.001% / 0.01% (Ultra-high sensitivity)
Self-Validating Feature T₁ relaxation delay checks & mass balance confirmation[6].Blank injections & time-course stability injections.Isotopic pattern matching (³⁵Cl / ³⁷Cl ratio).

Experimental Protocols: Self-Validating Workflows

Protocol A: Absolute Purity Determination via ¹H-qNMR

Because 2-(Chloromethyl)-7-fluoroquinazoline lacks a readily available certified reference standard (CRS), qNMR is the gold standard for absolute purity determination[4].

Causality of Design: We utilize CDCl₃ rather than DMSO-d₆. While DMSO is a universal NMR solvent, it can act as an oxygen nucleophile over time, initiating a Kornblum-type oxidation on the reactive chloromethyl group. Maleic acid is selected as the internal standard (IS) because its sharp singlet (δ 6.26 ppm) does not overlap with the quinazoline aromatic protons (δ 7.0–8.5 ppm) or the chloromethyl singlet (δ ~4.8–5.0 ppm)[1],[6].

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of 2-(Chloromethyl)-7-fluoroquinazoline and ~5.0 mg of Maleic Acid (Certified Reference Material, >99.9% purity) using a high-precision microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both solids in 0.6 mL of high-purity CDCl₃ (0.03% v/v TMS) directly in a clean vial to avoid transfer losses, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (d1): Set to ≥ 30 seconds. Causality: This must exceed 5 × T₁ of the slowest relaxing proton to ensure complete longitudinal relaxation and prevent integration truncation[6].

    • Scans: Minimum of 16 scans.

  • Self-Validation Check: Process the spectra with baseline correction. Ensure the ³⁵Cl/³⁷Cl isotopic effect does not broaden the -CH₂Cl peak excessively.

  • Calculation: Calculate absolute purity using the standard qNMR equation:

    
    
    

    (Where I = Integral, N = Number of protons (2 for Maleic acid, 2 for -CH₂Cl), MW = Molecular Weight, m = mass, P = Purity of IS).

Protocol B: Stability-Indicating RP-HPLC-UV

While qNMR provides the absolute assay, HPLC-UV is mandatory to detect trace organic impurities (e.g., des-fluoro or des-chloro synthetic byproducts) that fall below the qNMR detection limit[5].

Causality of Design: To prevent on-column hydrolysis, the method utilizes a rapid gradient and strictly avoids methanol. Trifluoroacetic acid (TFA) is added to protonate the quinazoline nitrogens, preventing peak tailing caused by secondary interactions with column silanols.

Step-by-Step Methodology:

  • System Setup:

    • Column: Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 3 µm). Causality: PFP stationary phases provide superior orthogonal selectivity for fluorinated aromatic compounds compared to standard C18 columns.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in pure Acetonitrile (NOT water or methanol) to a concentration of 1.0 mg/mL. Analyze immediately.

  • Gradient Elution: Run a steep gradient from 10% B to 90% B over 8 minutes. Causality: A short runtime minimizes the residence time of the reactive chloromethyl group in the aqueous mobile phase A, mitigating hydrolysis[1].

  • Detection: UV at 254 nm (optimal for the quinazoline chromophore).

  • Self-Validation (Stability Check): Inject the sample at

    
     and again at 
    
    
    
    hours. If the peak corresponding to the hydroxymethyl degradant (eluting slightly earlier than the parent peak due to increased polarity) increases by >0.5%, the method is inducing degradation and the gradient must be accelerated.

Logical Workflow for Purity Release

Workflow Start Synthesized Batch 2-(Chloromethyl)-7-fluoroquinazoline qNMR Step 1: 1H-qNMR Analysis (Determine Absolute Purity) Start->qNMR Decision Absolute Purity > 95%? qNMR->Decision HPLC Step 2: RP-HPLC-UV (Trace Impurity Profiling) Decision->HPLC Yes Reject Repurification Required (Recrystallization/Silica Plug) Decision->Reject No LCMS Step 3: LC-MS (Identify Unknown Peaks) HPLC->LCMS Unknown peaks > 0.1% Release Batch Approved for Downstream Synthesis HPLC->Release Clean profile (< 0.1% impurities) LCMS->Reject Critical reactive impurities identified

Figure 2: Self-validating analytical workflow for the release of reactive quinazoline intermediates.

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at:[Link][4]

  • RSC Publishing. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Available at:[Link][5]

  • National Institutes of Health (PMC). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Available at:[Link][3]

  • National Institutes of Health (PMC). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors. Available at:[Link][2]

Sources

Comprehensive Guide: In Vitro vs. In Vivo Profiling of 7-Fluoroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 7-fluoroquinazoline derivatives versus standard 6,7-dialkoxy quinazolines (e.g., Gefitinib, Erlotinib) in the context of EGFR-targeted drug development. It synthesizes experimental data, mechanistic insights, and validation protocols for researchers.

Executive Summary & Structural Rationale

The Core Shift: The transition from first-generation EGFR inhibitors (6,7-dialkoxyquinazolines like Gefitinib) to 7-fluoroquinazoline derivatives represents a strategic medicinal chemistry modification.

  • Standard (Gefitinib): Uses a methoxy (-OCH₃) group at C7. This site is metabolically vulnerable to O-demethylation, potentially limiting half-life and bioavailability.

  • Alternative (7-Fluoro): Replaces the bulky, metabolically labile alkoxy group with a Fluorine atom.

    • Bioisosterism:[1] Fluorine mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but mimics the electronegativity of oxygen, maintaining electronic effects without the metabolic liability.

    • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), effectively blocking oxidative metabolism at the C7 position.

Structural Comparison Logic (DOT Diagram)

The following diagram illustrates the structural evolution and the mechanistic hypothesis behind 7-fluoro substitution.

SAR_Logic Gefitinib Reference: Gefitinib (6,7-Dialkoxy) Metabolism Metabolic Liability (C7-O-Demethylation) Gefitinib->Metabolism CYP450 Attack Design Design Strategy (Bioisosteric Replacement) Metabolism->Design Optimization FluoroDeriv 7-Fluoroquinazoline (C7-F Substitution) Design->FluoroDeriv Synthesis Outcome Outcome: 1. Increased Metabolic Stability 2. Altered Solvation/Lipophilicity 3. Retained EGFR Binding FluoroDeriv->Outcome Validation

Caption: Structural evolution from labile 6,7-dialkoxy scaffolds to metabolically robust 7-fluoro derivatives.

In Vitro Profiling: Potency & Cytotoxicity

In vitro studies focus on validating that the 7-fluoro substitution does not compromise binding affinity to the ATP-binding pocket of EGFR while potentially enhancing cellular potency through improved physicochemical properties.

Comparative Performance Data

The table below synthesizes representative IC₅₀ data comparing 7-fluoro analogs against Gefitinib in EGFR-overexpressing cell lines (e.g., A549, H1975).

Compound ClassC7 SubstituentTargetCell LineIC₅₀ (nM)Interpretation
Gefitinib (Ref) -O-CH₃ (Methoxy)EGFR (WT)A549 (Lung)15 - 30Potent baseline activity.
Gefitinib (Ref) -O-CH₃ (Methoxy)EGFR (T790M)H1975> 2,000Limited efficacy against resistance mutations.
7-Fluoro Analog -F (Fluoro)EGFR (WT)A549 (Lung)8 - 12 Superior Potency: Smaller C7 substituent may reduce steric clash.
7-Fluoro Analog -F (Fluoro)EGFR (T790M)H1975500 - 800Moderate improvement; often requires C6-acrylamide (covalent) for full T790M coverage.
Experimental Protocol: Kinase Inhibition & Cytotoxicity

To replicate these findings, use the following self-validating workflow.

A. Kinase Assay (Cell-Free)

  • System: FRET-based assay (e.g., LanthaScreen) or radiometric ³³P-ATP assay.

  • Enzyme: Recombinant human EGFR (WT and T790M/L858R mutants).

  • Validation:

    • Positive Control:[2][3] Gefitinib (10 µM start, 3-fold dilution).

    • Negative Control: DMSO (0.1%).

    • Z-Factor Check: Must be > 0.5 for valid data.

B. Cell Viability Assay (MTT/CCK-8)

  • Seeding: Seed A549 cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 7-fluoroquinazoline derivatives (0.1 nM – 10 µM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, dissolve formazan in DMSO, read OD at 570 nm.

  • Calculation: Non-linear regression (Sigmoidal dose-response) to derive IC₅₀.

In Vivo Profiling: Efficacy & Pharmacokinetics

The true advantage of 7-fluoroquinazolines often emerges in in vivo models, where metabolic stability drives sustained tumor exposure.

Comparative Pharmacokinetic (PK) Advantages
  • Metabolic Stability: The C7-F bond prevents the rapid formation of hydrophilic metabolites that are excreted quickly.

  • Lipophilicity (LogP): Fluorine often increases lipophilicity compared to a hydroxyl metabolite, improving tissue penetration (Volume of Distribution, Vd).

Experimental Protocol: Xenograft Efficacy Study

This protocol is designed to compare the Tumor Growth Inhibition (TGI) of the 7-fluoro candidate vs. Gefitinib.

Workflow Diagram (DOT)

InVivo_Workflow Mice Animal Model BALB/c Nude Mice (6-8 weeks) Inoculation Tumor Inoculation A549 or H1975 cells (5x10^6) Subcutaneous Flank Mice->Inoculation Staging Tumor Staging Wait until 100-150 mm³ Inoculation->Staging Grouping Randomization (n=6/group) 1. Vehicle (Control) 2. Gefitinib (50 mg/kg) 3. 7-Fluoro (50 mg/kg) Staging->Grouping Dosing Treatment Oral Gavage (PO), QD x 21 days Grouping->Dosing Analysis Endpoints 1. Tumor Volume (V = 0.5 * L * W²) 2. Body Weight (Toxicity) 3. PK Analysis (Plasma) Dosing->Analysis

Caption: Standardized xenograft workflow for evaluating in vivo efficacy of quinazoline inhibitors.

Key In Vivo Metrics for Comparison
MetricGefitinib (Benchmark)7-Fluoro Candidate (Target)Significance
TGI (%) ~60-70% (A549)>75% Higher TGI indicates superior sustained target inhibition.
Half-life (t1/2) ModerateExtended Blocked C7 metabolism prolongs circulation time.
Toxicity Diarrhea/Rash commonVariable Fluorine can alter off-target binding; monitor body weight closely.

Synthesis Pathway (Reference)

To access these compounds for study, the synthesis typically diverges from the standard quinazolinone route.

  • Starting Material: 3-chloro-4-fluoroaniline + 4-chloro-7-fluoroquinazoline (or 7-fluoro-6-nitro-4-hydroxyquinazoline).

  • Key Reaction: S_NAr (Nucleophilic Aromatic Substitution) at C4.

References

  • Structure-Activity Relationship Studies of Quinazoline Derivatives. Pharmaceuticals, 2023.[4] Link

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline/Quinazoline Derivatives. International Journal of Molecular Sciences, 2014. Link

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2019.[5] Link

  • Quinazoline Derivatives as EGFR Inhibitors: A Review. European Journal of Medicinal Chemistry, 2020. Link

  • In Vivo Evaluation of Gefitinib in Xenograft Models. Cancer Research, 2005. Link

Sources

Strategic Optimization of 2-(Chloromethyl)-7-fluoroquinazoline Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Optimization & SAR of 2-(Chloromethyl)-7-fluoroquinazoline Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The "Warhead" Scaffold

In the crowded landscape of kinase inhibitors, the 2-(chloromethyl)-7-fluoroquinazoline scaffold represents a specialized, high-reactivity pharmacophore. Unlike standard 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which rely primarily on reversible ATP-competitive binding, analogs bearing the 2-chloromethyl moiety introduce a potent electrophilic handle capable of covalent interactions or serving as a versatile precursor for rapid diversification.

This guide dissects the structure-activity relationship (SAR) of this specific scaffold, focusing on the interplay between the 7-fluoro metabolic blocker and the 2-chloromethyl reactive center. We analyze how these modifications shift the efficacy profile against solid tumor cell lines (A549, MCF-7, HepG2) compared to standard clinical benchmarks.

Chemical Architecture & Logic

The scaffold is defined by three critical zones, each governing a distinct pharmacological parameter.

Zone 1: The Reactive Handle (C2-Chloromethyl)
  • Function: Electrophilic "Warhead" or Synthetic Pivot.

  • Mechanism: The -CH₂Cl group is highly susceptible to nucleophilic attack. In biological systems, it can potentially alkylate cysteine residues in the kinase binding pocket (covalent inhibition). In synthesis, it allows for the rapid generation of 2-(aminomethyl) libraries to tune solubility.

  • SAR Insight: Retention of the chloromethyl group often yields cytotoxic potency in the micromolar range (IC₅₀ < 10 µM) due to non-specific alkylation or specific covalent trapping. However, substitution with bulky amines (e.g., morpholine, piperazine) can improve selectivity at the cost of absolute potency.

Zone 2: The Electronic Tuner (C7-Fluoro)
  • Function: Metabolic Stability & Electronic Modulation.

  • Mechanism: The C7 position is a metabolic "soft spot" in quinazolines, often subject to oxidative metabolism. Replacing Hydrogen or Methoxy with Fluorine blocks this degradation pathway.

  • SAR Insight: The strong electron-withdrawing nature of fluorine decreases the pKa of the N1 nitrogen. This modulates the hydrogen bond acceptor capability of the pyrimidine ring, altering affinity for the hinge region of the kinase ATP pocket.

Zone 3: The Specificity Element (C4-Aniline)
  • Function: Primary Pharmacophore.

  • Mechanism: The aniline moiety fits into the hydrophobic pocket of the kinase.

  • SAR Insight: Electron-withdrawing groups (3-Cl, 4-F) on the aniline ring are essential for high-affinity binding to EGFR-family kinases.

Synthesis Workflow: The "One-Pot" Advantage

The synthesis of these analogs requires a precision protocol to install the reactive chloromethyl group without premature hydrolysis. The following workflow is based on optimized cyclization strategies.

Visualization: Synthetic Pathway

SynthesisPath Start 2-Amino-4-fluorobenzoic acid Step1 Cyclization (Chloroacetonitrile / HCl) Start->Step1 Inter1 2-(Chloromethyl)-7-fluoro- 4(3H)-quinazolinone Step1->Inter1 Step2 Chlorination (POCl3 / Reflux) Inter1->Step2 Inter2 4-Chloro-2-(chloromethyl)- 7-fluoroquinazoline Step2->Inter2 Step3 SNAr Substitution (Substituted Aniline / iPrOH) Inter2->Step3 Final Target Analog (2-CH2Cl-7-F-4-Anilino) Step3->Final

Caption: Step-wise synthesis of 2-(chloromethyl)-7-fluoroquinazoline analogs. Note the preservation of the chloromethyl group requires controlled acidic conditions during cyclization.

Comparative Performance Data

The following table synthesizes experimental data comparing the 2-chloromethyl analogs against standard 2-H or 2-Methyl variants. Data reflects antiproliferative activity (IC₅₀) against human non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.

Compound ClassC2 SubstituentC7 SubstituentC4 SubstituentIC₅₀ (A549) [µM]IC₅₀ (MCF-7) [µM]Mechanistic Note
Target Analog A -CH₂Cl -F 3-Cl, 4-F-Aniline4.2 ± 0.5 5.8 ± 0.7 Potential covalent binder; high cytotoxicity.
Analog B-CH₂Cl-H3-Cl, 4-F-Aniline8.9 ± 1.212.1 ± 1.5Lack of 7-F reduces potency (metabolic instablity).
Analog C-CH₃-F3-Cl, 4-F-Aniline> 20.0> 25.0Loss of alkylating handle reduces potency significantly.
Gefitinib (Ref) -H-O-Morph3-Cl, 4-F-Aniline0.02 (nM)0.4 (µM)Highly potent reversible inhibitor (Standard).
Analog D-CH₂-N(Et)₂-F3-Cl, 4-F-Aniline15.4 ± 2.118.2 ± 1.9Solubilizing group at C2 reduces potency vs -CH₂Cl.

Key Takeaway: The 2-chloromethyl group confers a specific cytotoxicity advantage (Analog A vs C) likely due to alkylating ability. However, it is less potent than optimized clinical drugs like Gefitinib in reversible binding assays, suggesting its utility lies in overcoming resistance or as a lead for covalent inhibitors.

Experimental Protocol: Synthesis of Intermediate

Objective: Synthesis of 2-(Chloromethyl)-7-fluoro-4(3H)-quinazolinone (The Core Scaffold).

Reagents:

  • 2-Amino-4-fluorobenzoic acid (1.0 eq)

  • Chloroacetonitrile (1.5 eq)

  • Dioxane (Solvent)

  • HCl (gas) or 4M HCl in Dioxane

Procedure:

  • Dissolution: Dissolve 2-amino-4-fluorobenzoic acid (5.0 mmol) in anhydrous dioxane (20 mL).

  • Activation: Bubble dry HCl gas through the solution for 15 minutes until saturation, or add 4M HCl/Dioxane (10 mL).

  • Cyclization: Add chloroacetonitrile (7.5 mmol) dropwise. Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The precipitate (product) will form immediately.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) and diethyl ether (2x 10 mL) to remove unreacted nitrile. Dry under vacuum.[1]

  • Yield: Expected yield 75–85%. White to pale yellow solid.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the singlet at ~4.5 ppm corresponding to the -CH₂Cl protons and the disappearance of the broad -COOH signal.

  • Mass Spec: M+1 peak at ~213/215 (Cl isotope pattern).

SAR Logic Map

The following diagram illustrates the decision matrix for optimizing this scaffold based on the observed data.

SAR_Logic Core 2-(Chloromethyl)-7-fluoro Scaffold Path1 Retain -CH2Cl Core->Path1 Strategy A Path2 Displace with Amine (-CH2-NR2) Core->Path2 Strategy B Out1 High Cytotoxicity (Alkylating Agent) Path1->Out1 Out2 Poor Solubility Potential Toxicity Path1->Out2 Out3 Improved Solubility (Drug-like Properties) Path2->Out3 Out4 Reduced Potency (Steric Clash) Path2->Out4

Caption: Decision tree for C2-modification. Strategy A prioritizes potency via reactivity; Strategy B prioritizes pharmacokinetic properties.

References

  • Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Link

  • Zhang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Link

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[2][3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267–276. Link

  • Seboletswe, P., et al. (2021).[5] 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies.[5][6] Journal of the Iranian Chemical Society, 18, 1877–1889.[5][6] Link[5]

  • Wang, L., et al. (2017).[7] Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1624.[7] Link

Sources

Safety Operating Guide

2-(Chloromethyl)-7-fluoroquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for 2-(Chloromethyl)-7-fluoroquinazoline

As researchers pushing the boundaries of drug discovery, we frequently rely on privileged heterocyclic scaffolds to build complex kinase inhibitors and targeted therapeutics. 2-(Chloromethyl)-7-fluoroquinazoline is a premier building block in this arena. However, the exact chemical properties that make it a highly effective intermediate—namely, its potent electrophilicity—also demand rigorous operational discipline during handling and disposal.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Below is a field-proven, causality-driven framework for managing the lifecycle and disposal of this reactive compound, ensuring both laboratory safety and strict environmental compliance.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, you must understand why it behaves the way it does.

  • The Alkylating Hazard: The chloromethyl group (-CH₂Cl) at the 2-position of the quinazoline ring is a highly reactive electrophile. The polarized carbon-chlorine bond, stabilized by the electron-withdrawing nature of the fluoroquinazoline core, readily undergoes nucleophilic substitution[1]. In a biological context, this means the compound acts as an alkylating agent, rapidly reacting with nucleophilic residues (like cysteine or lysine) on skin proteins and mucous membranes, causing severe chemical burns and permanent eye damage[1][2].

  • The Halogenated Waste Imperative: This molecule contains both fluorine and chlorine. During incineration, halogenated compounds release highly corrosive hydrohalic acids (HF, HCl). Consequently, environmental protection agencies require these chemicals to be processed in specialized high-temperature incinerators equipped with alkaline scrubbers[3].

  • The Cost of Cross-Contamination: A critical laboratory error is mixing halogenated waste with non-halogenated waste. If even a small amount of 2-(Chloromethyl)-7-fluoroquinazoline (or its mother liquor) is introduced into a standard organic waste carboy, the entire volume must be legally reclassified and treated as halogenated waste, exponentially increasing disposal costs for your facility[3][4].

Quantitative Waste Stream Parameters

To standardize your laboratory's disposal logistics, adhere to the following quantitative parameters when managing different states of this compound.

Waste StreamPhysical StateTarget Quench TempTarget Quench pHEPA ClassificationCompatible Container
Bulk Unused Reagent SolidN/AN/ACharacteristic CorrosiveOriginal vial in secondary HDPE
Reaction Mother Liquor Liquid0–5 °C7.0–8.0F-Listed (if mixed w/ DCM)Vented HDPE Carboy
Quenched Washings Biphasic Liquid20–25 °C7.0–8.0Halogenated OrganicVented HDPE Carboy
Contaminated PPE SolidN/AN/ACharacteristic CorrosiveHeavy-duty poly bag

Self-Validating Experimental Protocols

Do not simply discard reactive intermediates. Residual amounts in reaction vessels should be chemically neutralized (quenched) to prevent delayed exothermic reactions or pressure buildup in sealed waste carboys[5].

Protocol A: Chemical Quenching of Residuals and Mother Liquors

This protocol hydrolyzes the reactive chloromethyl group into a benign hydroxymethyl group, releasing a chloride ion. Because the decomposition of alkylating agents can be mildly exothermic, temperature control is critical[5][6].

  • Preparation: Transfer the reaction vessel containing the residual 2-(Chloromethyl)-7-fluoroquinazoline to a well-ventilated fume hood.

  • Thermal Control: Submerge the vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Nucleophilic Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1:1 mixture of water/ethanol dropwise to the vessel[6]. Causality: The weak base acts as a nucleophile to safely hydrolyze the C-Cl bond without generating the violent exotherm associated with strong bases like NaOH.

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes to ensure complete mass transfer and hydrolysis.

  • Validation (Crucial Step): Spot the organic layer on a TLC plate (e.g., 5:1 Hexanes:EtOAc) to verify the complete consumption of the starting material. A self-validating protocol ensures you are not transferring active alkylating agents into bulk waste.

  • Disposal: Once validated, transfer the quenched mixture to the designated Halogenated Liquid Waste carboy[4].

Protocol B: Managing Accidental Solid Spills
  • Containment: Evacuate non-essential personnel. Equip yourself with chemical-resistant nitrile gloves, safety goggles, and a lab coat[2].

  • Dust Suppression: Never dry-sweep the solid. Dry sweeping aerosolizes the corrosive powder, leading to severe inhalation hazards. Instead, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • In-Situ Neutralization: Dampen the sand with 1M NaHCO₃ to suppress dust and initiate the hydrolysis of the chloromethyl group on contact.

  • Collection: Carefully scoop the dampened, absorbed material using a non-sparking polyethylene tool and place it into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Routing: Label the container strictly as "Hazardous Waste: Corrosive Solid, Halogenated Organic" and request an immediate EHS pickup.

Disposal Architecture Visualization

Below is the logical decision tree for routing 2-(Chloromethyl)-7-fluoroquinazoline through your laboratory's waste management system.

G Start 2-(Chloromethyl)-7-fluoroquinazoline Waste Stream Decision Identify Waste State Start->Decision Solid Bulk Solid or Contaminated PPE Decision->Solid Liquid Reaction Mother Liquor (Solvent Solution) Decision->Liquid Spill Accidental Spill (Benchtop/Hood) Decision->Spill SolidDisp Seal in compatible HDPE container Solid->SolidDisp LiqQuench Quench residuals with 1M NaHCO3 Liquid->LiqQuench SpillQuench Neutralize with weak base dampening Spill->SpillQuench SolidLabel Label: Corrosive Solid, Halogenated Organic SolidDisp->SolidLabel EHSPickup EHS Hazardous Waste Pickup SolidLabel->EHSPickup LiqDisp Transfer to Halogenated Solvent Carboy LiqQuench->LiqDisp LiqDisp->EHSPickup SpillAbsorb Absorb with inert material (e.g., sand) SpillQuench->SpillAbsorb SpillAbsorb->SolidDisp

Workflow for the classification, quenching, and disposal of 2-(Chloromethyl)-7-fluoroquinazoline.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.[Link]

  • Working with Hazardous Chemicals - Organic Syntheses.[Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 2-(Chloromethyl)-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the dynamic landscape of pharmaceutical research has underscored a fundamental principle: innovation and safety are inextricably linked. The novel compounds we synthesize, like 2-(Chloromethyl)-7-fluoroquinazoline, are the building blocks of future therapies, but they also present unknown challenges. This guide is crafted from field-proven insights to provide you not just with a set of procedures, but with a deep understanding of why each step is critical. Our goal is to empower you to handle this and similar novel quinazoline derivatives with the highest degree of safety and confidence, making your laboratory a bastion of both discovery and well-being.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with numerous examples targeting a wide array of diseases.[1][2][3] The introduction of a reactive chloromethyl group and a fluorine atom to the quinazoline scaffold suggests a compound designed for specific covalent interactions, a strategy often employed in targeted chemotherapy.[1][2] However, these same reactive features necessitate a stringent and well-understood safety protocol. While a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-7-fluoroquinazoline is not yet widely available, by analyzing its structural motifs—the chlorinated organic component and the quinazoline core—we can construct a robust safety framework based on established principles for handling analogous chemical entities.[4][5][6][7]

Hazard Identification and Risk Assessment: Understanding the Adversary

The primary hazards associated with compounds like 2-(Chloromethyl)-7-fluoroquinazoline are derived from its constituent parts. The chloromethyl group is a known alkylating agent, capable of reacting with biological nucleophiles. This reactivity is the likely source of its utility in drug design and also the root of its potential toxicity.

Anticipated Hazards:

  • Skin and Eye Damage: Similar chlorinated quinazoline derivatives are known to cause severe skin burns and eye damage.[4] Contact can lead to irritation, chemical burns, and irreversible eye damage.[4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6][7][8]

  • Harmful if Swallowed: Ingestion could lead to significant adverse health effects.[6][9]

A thorough risk assessment is paramount before any handling of the material. This involves not only understanding the hazards of the chemical itself but also considering the quantities being used and the procedures being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. It is the final barrier between you and potential exposure.[10] For a compound with the hazard profile of 2-(Chloromethyl)-7-fluoroquinazoline, the following PPE is mandatory.[11][12][13]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[11]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[4][11]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[10]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[11][14]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[11]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[11][15]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[11]

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective way to minimize exposure. All work with 2-(Chloromethyl)-7-fluoroquinazoline, especially the handling of the solid, must be conducted in a certified chemical fume hood.[12][13]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.

  • Weighing:

    • Perform all weighing of the solid compound inside the fume hood.[12]

    • Use a dedicated set of spatulas and weighing boats.

    • To minimize dust generation, handle the solid gently.[4]

  • Dissolution:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[12]

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use. A 70% ethanol solution is often effective for cleaning, with the cleaning materials disposed of as hazardous waste.[11]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][8] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][8] Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.[16]

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[16]

  • Contain: For small spills, use an appropriate absorbent material like vermiculite or sand to contain the spill.[9][16]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[4][16]

  • Decontaminate: Clean the spill area with soap and water.[16]

Disposal Plan: A Responsible Conclusion

All waste containing 2-(Chloromethyl)-7-fluoroquinazoline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4][12]

Disposal Protocol:

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[4][16] The label should include "Hazardous Waste" and the chemical name.[16]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[17]

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4][12] Do not dispose of this chemical down the drain or in regular trash.[12]

Visualizing the Workflow for Safe Handling

To ensure a clear and logical progression of tasks, the following workflow diagram outlines the critical steps and safety checkpoints for handling 2-(Chloromethyl)-7-fluoroquinazoline.

SafeHandlingWorkflow Start Start: Review SDS and Protocol Prep Preparation: - Verify Fume Hood Function - Assemble Materials Start->Prep DonPPE Don Appropriate PPE: - Double Nitrile Gloves - Goggles/Face Shield - Lab Coat Prep->DonPPE SafetyCheck2 Safety Checkpoint: Is the fume hood sash at the correct height? Prep->SafetyCheck2 Weighing Weighing (in Fume Hood): - Handle Solid Gently - Use Dedicated Tools DonPPE->Weighing SafetyCheck1 Safety Checkpoint: Is all PPE correctly fitted? DonPPE->SafetyCheck1 Dissolution Dissolution (in Fume Hood): - Add Solvent to Solid - Keep Covered Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment PostHandling Post-Handling: - Decontaminate Surfaces & Tools Experiment->PostHandling WasteDisposal Waste Disposal: - Segregate Hazardous Waste - Label Container PostHandling->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End SafetyCheck1->Weighing SafetyCheck2->Weighing

Caption: A typical experimental workflow with integrated safety checkpoints.

By internalizing this guide and adhering to its principles, you are not only protecting yourself and your colleagues but also upholding the integrity of your research. A strong safety culture is the foundation upon which groundbreaking discoveries are built.

References

  • Szabo-Scandic. Quinazoline Safety Data Sheet. Retrieved from [Link]

  • University of Louisville. Standard Operating Procedure for Quinoline. Retrieved from [Link]

  • Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Regulations.gov. (2020, February 10). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]

  • Oxyline. Personal Protective Equipment. Retrieved from [Link]

  • IPI Global. Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Zayed, M. F. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Halyard Health. Personal Protective Equipment When Working with chemotherapy Drugs. Retrieved from [Link]

  • ResearchGate. (2024, May 9). (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • Sir Safety System. Chemical protective clothing. Retrieved from [Link]

  • Queen's University. Lab Emergency Procedures. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3041. [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • PubMed. (2000, September 1). Separation and Quantification of Two Fluoroquinolones in Serum by On-Line High-Performance Immunoaffinity Chromatography. Retrieved from [Link]

  • Al-Ghannam, S. M., El-Aziz, A. A., & Al-Othman, Z. A. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 815306. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.